9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
9-bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-6(10)9-11-7(13)3-8(14)12(9)4-5/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFHXJXNYYMCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383214 | |
| Record name | 9-Bromo-4-hydroxy-7-methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663619-90-7 | |
| Record name | 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=663619-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromo-4-hydroxy-7-methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and the known biological activities of the broader pyrido[1,2-a]pyrimidin-4-one class, this document serves as a foundational resource for researchers investigating this molecule and its derivatives.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic heterocyclic compound. The core structure, a pyrido[1,2-a]pyrimidine, is a recognized pharmacophore present in several approved drugs.[1] The strategic placement of bromo, hydroxyl, and methyl groups on this scaffold offers multiple points for further chemical modification, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.
Key Identifiers and Properties:
| Identifier | Value |
| IUPAC Name | 9-Bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
| CAS Number | 663619-90-7[2][3][4][5][6] |
| Molecular Formula | C₉H₇BrN₂O₂[2] |
| Molecular Weight | 255.07 g/mol [2][3] |
Below is a 2D representation of the chemical structure.
Caption: 2D Structure of this compound.
Synthesis Protocol: A Reliable and Adaptable Approach
The synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones is most commonly achieved through the condensation of a substituted 2-aminopyridine with a malonic acid derivative.[7] This method is robust and can be performed under "neat" conditions (solvent-free), which offers environmental and economic advantages.[7]
Proposed Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.[7]
Starting Materials:
-
2-Amino-3-bromo-5-methylpyridine
-
Diethyl malonate
Reaction Scheme:
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromo-5-methylpyridine (1 equivalent) and diethyl malonate (5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is then collected by vacuum filtration.
-
Purification: Wash the crude product with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted diethyl malonate and other impurities. The final product can be further purified by recrystallization if necessary.
Causality of Experimental Choices:
-
Excess Diethyl Malonate: Using a five-fold excess of diethyl malonate serves as both a reactant and a solvent, driving the reaction to completion.[7]
-
Neat Conditions: The absence of a solvent simplifies the reaction setup and work-up, reduces waste, and is often more efficient for this type of condensation.[7]
-
Nitrogen Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere can prevent potential side reactions at elevated temperatures.
Characterization and Data Analysis
A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are standard for the analysis of such heterocyclic compounds.[8][9][10]
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridone ring are expected to appear in the downfield region (δ 7.0-9.0 ppm). A singlet for the methyl group should be observed around δ 2.5 ppm. The hydroxyl proton may appear as a broad singlet at a variable chemical shift. |
| ¹³C NMR | Carbonyl carbon (C4) is expected around δ 160-165 ppm. Aromatic carbons will appear in the δ 110-150 ppm range. The methyl carbon will be upfield, around δ 15-20 ppm. |
| FT-IR | A strong absorption band for the C=O (keto) group is expected around 1660-1690 cm⁻¹. A broad O-H stretching band for the hydroxyl group should be present around 3200-3500 cm⁻¹. C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ region. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₉H₇BrN₂O₂), confirming its elemental composition. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. |
Potential Applications in Drug Discovery
The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[13] The introduction of a bromine atom at the 9-position provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas:
-
Oncology: Derivatives of this scaffold have been investigated as inhibitors of key signaling proteins in cancer, such as SHP2, a protein tyrosine phosphatase involved in cell growth and survival pathways.[14]
-
Metabolic Diseases: Certain pyrido[1,2-a]pyrimidin-4-one derivatives have shown potent and selective inhibition of aldose reductase, an enzyme implicated in the complications of diabetes.[13][15]
-
Inflammatory Diseases: The anti-inflammatory properties of this class of compounds have been demonstrated, with some derivatives showing inhibition of the hyaluronidase enzyme.[11]
-
Infectious Diseases: The pyrido[1,2-a]pyrimidin-4-one core has been explored as a lead structure for the development of novel antimalarial agents.[16]
Caption: Potential therapeutic applications of this compound derivatives.
Conclusion and Future Directions
This compound represents a valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the known pharmacological relevance of the pyrido[1,2-a]pyrimidin-4-one scaffold make it a compound of high interest for further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives, particularly through the functionalization of the bromine atom, to fully explore the therapeutic potential of this promising chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. 663619-90-7 | MFCD06654830 | 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-bromo-2-hydroxy-7-methyl- [aaronchem.com]
- 3. 663619-90-7|this compound|BLD Pharm [bldpharm.com]
- 4. 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | CAS 663619-90-7 | Sun-shinechem [sun-shinechem.com]
- 5. 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-bromo-2-hydroxy-7-methyl- | 663619-90-7 [chemicalbook.com]
- 6. 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one| CAS:#663619-90-7 -Letopharm Limited [letopharm.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. wjpsonline.com [wjpsonline.com]
- 12. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
An In-depth Technical Guide to the Synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Introduction
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, anti-allergic, and antipsychotic activities.[2][3] The introduction of specific substituents, such as halogens and alkyl groups, allows for the fine-tuning of their physicochemical properties and biological targets. This guide provides a comprehensive technical overview for the synthesis of a specific derivative, this compound, aimed at researchers and professionals in drug development and organic synthesis.
Strategic Analysis of Synthesis
The synthesis of the target molecule can be approached from two primary strategic directions: a convergent synthesis using a pre-functionalized pyridine ring or a linear approach involving late-stage bromination of the assembled heterocyclic core. Each pathway presents distinct advantages and challenges regarding starting material availability, reaction control, and purification.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway I: Convergent Synthesis via Pre-functionalized Pyridine
This is the most direct approach, constructing the bicyclic system from a pyridine precursor that already contains the required methyl and bromo substituents. The key reaction is the thermal condensation of a substituted 2-aminopyridine with diethyl malonate.
Principle and Causality
The classical synthesis of the 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one core involves a cyclocondensation reaction between a 2-aminopyridine and a malonic ester derivative.[4][5] The reaction proceeds in two stages: an initial acylation of the exocyclic amino group, followed by an intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the second ester group.
This second cyclization step is often challenging and requires significant thermal energy to overcome the activation barrier. For this reason, the reaction is frequently performed "neat," using an excess of diethyl malonate which serves as both a reactant and a high-boiling solvent (b.p. 199 °C).[1][6] This approach obviates the need for other high-boiling solvents like diphenyl ether, which can complicate product isolation.[7]
Caption: Reaction mechanism for the cyclocondensation pathway.
Experimental Protocol
Step 1: Synthesis of this compound
-
Reagent Charging: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-amino-6-bromo-4-methylpyridine (1.0 eq) with diethyl malonate (5.0 eq).[1][8]
-
Inert Atmosphere: Purge the system with nitrogen gas. While some variations of this reaction are tolerant to air, an inert atmosphere is recommended to prevent oxidative side reactions at high temperatures.[1]
-
Thermal Reaction: Heat the reaction mixture to reflux (approximately 180-200 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.[6]
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature, which should result in the precipitation of a solid.
-
Add ethanol or diethyl ether to the flask to create a slurry.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol or diethyl ether to remove residual diethyl malonate and other impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to yield the final product.
| Reagent | Molar Eq. | M.W. ( g/mol ) | Density (g/mL) |
| 2-Amino-6-bromo-4-methylpyridine | 1.0 | 187.04 | - |
| Diethyl malonate | 5.0 | 160.17 | 1.055 |
Synthetic Pathway II: Late-Stage Bromination
This alternative pathway involves first synthesizing the 2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one core and then introducing the bromine atom at the C9 position via electrophilic aromatic substitution.
Principle and Causality
This route decouples the core formation from the halogenation step. The initial cyclocondensation is performed with a more readily available starting material, 2-amino-4-methylpyridine. The subsequent step is a regioselective bromination. The directing effects of the existing substituents on the heterocyclic ring are critical. The C7-methyl group is an activating, ortho-para director. The electron-withdrawing nature of the pyrimidinone ring and the steric environment will influence the position of bromination. The C9 position is a plausible site for substitution due to electronic and steric factors.
Caption: Workflow for the late-stage bromination pathway.
Experimental Protocol
Step 2.1: Synthesis of 2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
-
The protocol is identical to that described in Pathway I, substituting 2-amino-4-methylpyridine for the brominated analog. This reaction is well-documented and generally proceeds in good yield.[1]
Step 2.2: Bromination of the Pyrido[1,2-a]pyrimidin-4-one Core
-
Dissolution: Dissolve the 2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid (1.0-1.1 eq), to the solution at room temperature. The reaction may be gently heated if necessary.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water to remove acid, followed by a wash with a sodium thiosulfate solution if bromine was used, and finally with water again.
-
-
Purification: This step is critical as a mixture of isomers (e.g., 9-bromo and 7-bromo) may be formed. Purification by column chromatography or fractional crystallization will be necessary to isolate the desired 9-bromo isomer.
Comparison of Synthetic Routes
| Feature | Pathway I (Convergent) | Pathway II (Late-Stage Bromination) |
| Overall Strategy | Direct and convergent. | Linear, with post-synthesis modification. |
| Starting Materials | Requires specific, less common 2-amino-6-bromo-4-methylpyridine. | Uses readily available 2-amino-4-methylpyridine. |
| Number of Steps | Potentially one main synthetic step. | Two distinct synthetic steps. |
| Key Challenge | Availability or synthesis of the starting aminopyridine. | Achieving high regioselectivity in the bromination step. |
| Purification | Simpler; primarily recrystallization of the final product. | More complex; may require chromatography to separate isomers. |
| Predicted Viability | Highly efficient if the starting material is accessible. | Higher risk of mixed products, reducing overall yield. |
Purification and Characterization
The final product, this compound, is expected to be a solid with limited solubility in common organic solvents at room temperature.
-
Purification: Recrystallization from high-boiling polar solvents like DMF, DMSO, or acetic acid is the primary method of purification. If isomeric impurities are present (particularly from Pathway II), silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol) may be required.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring (H6, H8), a singlet for the C7-methyl group, and a singlet for the proton at C3. A broad singlet for the enolic hydroxyl group at C2 is also expected at a downfield chemical shift (>10 ppm).[1][8] |
| ¹³C NMR | Resonances for the carbonyl carbons (C2, C4) and the aromatic/olefinic carbons of the bicyclic system. The signal for the carbon bearing the methyl group (C7) will be distinct. |
| HRMS (ESI) | The calculated mass for the protonated molecule [M+H]⁺ (C₉H₈BrN₂O₂⁺) should be observed with the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio). |
| IR Spectroscopy | Characteristic absorption bands for N-H/O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~3000 cm⁻¹), and strong C=O stretching for the pyrimidinone carbonyls (~1670 cm⁻¹). |
Conclusion
The is most efficiently approached via a convergent strategy (Pathway I), involving the direct cyclocondensation of 2-amino-6-bromo-4-methylpyridine with diethyl malonate. This method is robust, high-yielding, and simplifies purification.[1][8] While the late-stage bromination approach (Pathway II) utilizes a more common starting material, it introduces significant challenges related to regioselectivity that can complicate the isolation of the desired product and lower the overall yield. Therefore, the convergent pathway is the recommended route for reliably accessing the target compound for further research and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core structure, plausible synthetic routes, and explore its potential as a scaffold for novel therapeutic agents, drawing upon the established biological activities of the broader pyrido[1,2-a]pyrimidin-4-one class.
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. A notable example of a drug featuring this core is Pemirolast, an anti-allergic agent. The inherent structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for designing potent and selective inhibitors of various enzymes and receptors.
Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have demonstrated a wide array of pharmacological activities, including:
-
Anticancer Properties: As inhibitors of crucial signaling proteins like SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1]
-
Antimalarial Activity: Through the inhibition of parasitic enzymes such as falcipain-2.[2]
-
Metabolic Disease Intervention: By acting as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[3]
-
Antioxidant Effects: Exhibiting the capacity to neutralize harmful reactive oxygen species.[3]
The subject of this guide, this compound, incorporates key substitutions that are anticipated to modulate its physicochemical properties and biological activity, making it a compelling candidate for further investigation. The bromine atom at the 9-position can serve as a handle for further synthetic elaboration through cross-coupling reactions, while the methyl group at the 7-position and the hydroxyl group at the 2-position can influence solubility, metabolic stability, and target engagement.
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a fused pyridine and pyrimidine ring system. The key functional groups that dictate its chemical behavior are the bromine substituent, the hydroxyl group, the methyl group, and the ketone.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C9H7BrN2O2 | - |
| Molecular Weight | 255.07 g/mol | - |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | General properties of heterocyclic compounds |
| Tautomerism | The 2-hydroxy-pyrimidin-4-one moiety can exist in tautomeric forms, which can influence its hydrogen bonding capabilities and receptor interactions. | Chemical principles |
A derivative, 9-bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, is commercially available, indicating the accessibility of this scaffold for further chemical modifications.[4][5] This derivative has a molecular formula of C13H14BrN3O2 and a molecular weight of 324.17 g/mol .[4]
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
While a specific synthesis for this compound has not been explicitly reported in the reviewed literature, a highly analogous and efficient synthesis for the closely related 9-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has been described. This method, a "neat" condensation reaction, provides a strong foundation for the synthesis of the target molecule.
The proposed synthetic pathway involves the condensation of a substituted 2-aminopyridine with a malonic acid derivative. For the synthesis of this compound, the logical starting materials would be 2-amino-3-bromo-5-methylpyridine and diethyl malonate.
Proposed Synthetic Protocol:
This protocol is adapted from the work of T.A.A. El-Fattah et al. (2022) for the synthesis of related pyrido[1,2-a]pyrimidin-4-ones.
Step 1: Condensation Reaction
A mixture of 2-amino-3-bromo-5-methylpyridine and a molar excess of diethyl malonate is heated at a high temperature (e.g., 160-180 °C) under an inert atmosphere for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is typically triturated with a suitable solvent, such as ethanol or diethyl ether, to remove unreacted starting materials and byproducts. The crude product is then collected by filtration and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the desired this compound.
Causality Behind Experimental Choices:
-
"Neat" Conditions: The absence of a solvent simplifies the reaction setup and work-up, making it an environmentally friendly and cost-effective approach. The high temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur.
-
Molar Excess of Diethyl Malonate: Using an excess of diethyl malonate ensures that the 2-aminopyridine is the limiting reagent, driving the reaction towards completion.
-
Inert Atmosphere: While some syntheses of this scaffold are performed open to the air, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential side reactions and degradation of the starting materials and product at high temperatures.
Structural Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. Expected signals would include those for the aromatic protons on the pyridine ring, the vinyl proton on the pyrimidinone ring, and the methyl group protons.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the heterocyclic rings.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and determine the exact mass of the molecule, which should correspond to the calculated mass of C9H7BrN2O2.
-
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the C-Br stretch.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on similar pyrido[1,2-a]pyrimidin-4-one derivatives have shown that the fused ring system is nearly co-planar.[6]
Potential Biological Activities and Mechanism of Action
The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile pharmacophore with a wide range of biological activities. The introduction of the 9-bromo and 7-methyl substituents on this core is likely to modulate its therapeutic potential.
Kinase Inhibition
A derivative of the target molecule, 9-bromo-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, is highlighted in the context of pharmaceutical research, particularly for its potential as a kinase inhibitor.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrido[1,2-a]pyrimidine scaffold can act as a hinge-binding motif, a common interaction mode for many kinase inhibitors.
SHP2 Inhibition
Recent studies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as potent and allosteric inhibitors of SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. Allosteric inhibitors of SHP2 are of particular interest as they can offer greater selectivity and avoid some of the challenges associated with targeting the highly conserved active site of phosphatases.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action via SHP2 inhibition.
Aldose Reductase Inhibition
Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as potent inhibitors of aldose reductase (ALR2).[3] ALR2 is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. The presence of a hydroxyl group on the pyrido[1,2-a]pyrimidin-4-one core has been shown to be crucial for its inhibitory activity.[3]
Experimental Workflow for ALR2 Inhibition Assay:
Caption: Workflow for determining ALR2 inhibitory activity.
Future Directions and Therapeutic Potential
This compound represents a promising scaffold for the development of novel therapeutic agents. The bromine atom at the 9-position provides a versatile handle for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of a large chemical space and the optimization of biological activity.
Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a robust synthetic route and complete analytical characterization of this compound.
-
Biological Screening: A comprehensive biological evaluation against a panel of relevant targets, including a diverse set of kinases, phosphatases like SHP2, and other enzymes such as aldose reductase.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the 2, 7, and 9-positions to establish clear SAR and optimize potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: The use of molecular docking and molecular dynamics simulations to understand the binding modes of this compound with its biological targets and to guide the design of more potent analogs.
Conclusion
This compound is a molecule of significant interest, built upon the privileged pyrido[1,2-a]pyrimidine scaffold. While direct experimental data for this specific compound is limited, the extensive research on related analogs provides a strong rationale for its potential as a valuable building block in drug discovery. Its anticipated synthetic accessibility and the diverse biological activities associated with its core structure make it a compelling target for further investigation by researchers and scientists in the pharmaceutical industry. The insights provided in this guide aim to serve as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. A blue-emitting organic compound 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, crystal structure and luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (CAS No. 663619-90-7), a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data, information on analogous compounds, and general principles of the pyrido[1,2-a]pyrimidin-4-one scaffold to offer valuable insights for researchers. The guide covers structural features, predicted physicochemical properties, potential synthetic approaches, and the promising biological activities associated with this class of compounds, positioning it as a valuable resource for those engaged in drug discovery and development.
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for a variety of biologically active molecules. This fused ring system is present in approved drugs with diverse therapeutic applications, including antipsychotics like risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[1] The versatility of the pyrido[1,2-a]pyrimidine scaffold allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this core have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimalarial, and kinase inhibitory activities, making them attractive targets for novel drug development.[1][2][3]
This guide focuses specifically on this compound, a derivative with potential for further exploration in various therapeutic areas.
Molecular Structure and Isomerism
The structure of this compound is characterized by the core pyrido[1,2-a]pyrimidine fused ring system. Key structural features include a bromine atom at position 9, a hydroxyl group at position 2, and a methyl group at position 7.
References
An In-depth Technical Guide to 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol, its intriguing tautomeric properties, and its promising role as a modulator of key signaling pathways in cancer, positioning it as a valuable scaffold for drug discovery.
Core Compound Identity and IUPAC Nomenclature
The compound at the heart of this guide is designated by the IUPAC name This compound . Its chemical structure is characterized by a fused bicyclic system consisting of a pyridine and a pyrimidine ring.
Key Structural Features:
-
Core Scaffold: Pyrido[1,2-a]pyrimidin-4-one
-
Substituents:
-
A bromine atom at the C9 position.
-
A hydroxyl group at the C2 position.
-
A methyl group at the C7 position.
-
This specific substitution pattern imparts distinct physicochemical properties and biological activities, which will be explored in subsequent sections. The Chemical Abstracts Service (CAS) has assigned the number 663619-90-7 to this compound.[1]
Synthesis Protocol: A Mechanistic Approach
While a dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a reliable synthetic route can be designed based on established methodologies for analogous pyrido[1,2-a]pyrimidin-4-one derivatives. The most plausible and efficient approach involves a two-step process commencing with a substituted 2-aminopyridine.
Step 1: Synthesis of the Intermediate 2-Amino-4-methyl-bromo-pyridine
The synthesis begins with the bromination of 2-amino-4-methylpyridine. This electrophilic aromatic substitution is a standard procedure in heterocyclic chemistry.
-
Protocol:
-
Dissolve 2-amino-4-methylpyridine in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid at room temperature while stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into an ice-water mixture to precipitate the product.
-
The precipitate is filtered, washed with water to remove any remaining acid, and then dried.
-
-
Causality of Experimental Choices:
-
Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is unreactive towards bromine.
-
Slow addition of bromine is crucial to control the exothermicity of the reaction and to prevent over-bromination.
-
Step 2: Cyclization to form this compound
The core pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a condensation and cyclization reaction between the synthesized 2-amino-4-methyl-bromo-pyridine and a malonic ester derivative, typically diethyl malonate.
-
Protocol:
-
In a round-bottom flask, combine 2-amino-4-methyl-bromo-pyridine and a slight excess of diethyl malonate.
-
The reaction is typically carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A.
-
Heat the mixture to a high temperature (typically >200 °C) to facilitate the condensation and subsequent intramolecular cyclization with the elimination of ethanol.
-
The reaction is monitored by TLC until the starting material is consumed.
-
Upon cooling, the product often precipitates from the solvent and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
-
-
Causality of Experimental Choices:
-
High temperatures are necessary to overcome the activation energy for both the initial N-acylation and the subsequent Dieckmann-like cyclization.
-
High-boiling point, inert solvents are used to achieve the required reaction temperatures without participating in the reaction.
-
Workflow Diagram for the Synthesis of this compound
Caption: Proposed two-step synthesis of the title compound.
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the chemistry of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones is the existence of keto-enol tautomerism. The "2-hydroxy" substituent can exist in equilibrium with its keto tautomer, 2,3-dihydro-pyrido[1,2-a]pyrimidine-2,4-dione.
Computational studies and spectroscopic evidence from related 4-hydroxypyrimidine systems suggest that the equilibrium often favors the keto form in the solid state.[2][3] However, in solution, the position of the equilibrium can be influenced by factors such as solvent polarity and pH. This tautomerism is a crucial consideration in drug design, as the different tautomers will present different hydrogen bond donor and acceptor profiles to a biological target.
Diagram of Keto-Enol Tautomerism
Caption: Keto-enol tautomeric equilibrium of the core scaffold.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants.- A singlet for the methyl group protons.- A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl carbon (C4) signal at a downfield chemical shift (around 160-170 ppm).- Signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic shift.- A signal for the methyl carbon. |
| IR Spectroscopy | - A strong absorption band for the C=O (ketone) stretch (around 1650-1700 cm⁻¹).- A broad absorption for the O-H (hydroxyl) stretch (around 3200-3600 cm⁻¹).- C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, indicative of the presence of a bromine atom.[4] |
Biological Activity and Drug Development Potential
The pyrido[1,2-a]pyrimidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in several biologically active compounds.[5] Derivatives of this core have shown a wide range of therapeutic potential, including anti-inflammatory, antimalarial, and anticancer activities.[5][6][7]
Allosteric Inhibition of SHP2 Phosphatase
Of particular interest to drug development professionals is the emerging role of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of the SHP2 phosphatase (Src homology-2 containing protein tyrosine phosphatase 2).[8] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.
Mechanism of Action:
SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of the RAS-ERK and PI3K-AKT signaling pathways.[8][9] In its inactive state, SHP2 exists in an auto-inhibited conformation. Upon activation by upstream signals, it undergoes a conformational change that exposes its catalytic site.
Allosteric inhibitors, such as certain pyrido[1,2-a]pyrimidin-4-one derivatives, bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase domains.[9] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[9][10][11]
Impact on Key Cancer Signaling Pathways
By inhibiting SHP2, this compound and related compounds can effectively dampen the signaling flux through two major pro-oncogenic pathways:
-
The RAS-ERK Pathway: This pathway is frequently hyperactivated in many cancers and drives cell proliferation, differentiation, and survival. SHP2 is required for the sustained activation of RAS and the downstream kinase cascade (RAF-MEK-ERK).
-
The PI3K-AKT Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. SHP2 can modulate this pathway, often through the GAB1 (GRB2-associated-binding protein 1) scaffolding protein.[12][13][14][15]
The ability to simultaneously attenuate both of these critical pathways makes SHP2 inhibitors with the pyrido[1,2-a]pyrimidin-4-one core highly attractive candidates for cancer therapy.
Signaling Pathway Diagram: SHP2 Inhibition
Caption: Inhibition of the RAS-ERK and PI3K-AKT pathways by the title compound via allosteric inhibition of SHP2.
Conclusion and Future Directions
This compound represents a promising chemical entity built upon a privileged heterocyclic scaffold. Its synthesis is achievable through established chemical transformations. The inherent keto-enol tautomerism of its core structure is a key feature for consideration in its interaction with biological targets. Most significantly, its potential as an allosteric inhibitor of SHP2 places it at the forefront of targeted cancer therapy research. By downregulating the RAS-ERK and PI3K-AKT signaling pathways, this compound class holds considerable promise for the development of novel therapeutics for a range of malignancies.
Future research should focus on the definitive synthesis and full spectroscopic characterization of this specific compound, followed by in-depth biological evaluation to confirm its SHP2 inhibitory activity and its efficacy in relevant cancer cell lines and preclinical models.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3067417-35-7 9-Bromo-7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one AKSci 3768FY [aksci.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one | CAS:351002-16-9 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Distinct Domains in the SHP-2 Phosphatase Differentially Regulate Epidermal Growth Factor Receptor/NF-κB Activation through Gab1 in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of GAB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrido[1,2-a]pyrimidine scaffold is a key structural motif found in a variety of pharmacologically active agents, including antipsychotics and anti-inflammatory drugs.[1][2][3] A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for unambiguous structure elucidation, purity assessment, and the interpretation of structure-activity relationships.
Due to the limited availability of a complete public-domain spectroscopic dataset for this specific molecule, this guide will present a detailed analysis of its predicted spectroscopic features based on established principles and data from structurally related compounds. The methodologies and interpretations provided herein are grounded in authoritative spectroscopic techniques and are designed to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrido[1,2-a]pyrimidine derivatives.
Molecular Structure and Expected Spectroscopic Behavior
The structure of this compound, with its fused aromatic rings and multiple functional groups, gives rise to a distinct spectroscopic fingerprint. The presence of a bromine atom, a hydroxyl group, a methyl group, and the conjugated π-system of the pyridopyrimidine core will each contribute uniquely to the NMR, mass, infrared, and UV-visible spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to display distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents and the overall aromaticity of the heterocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.8 - 6.2 | s | - |
| H-6 | 7.0 - 7.3 | d | ~2.0 |
| H-8 | 7.5 - 7.8 | d | ~2.0 |
| 7-CH₃ | 2.3 - 2.6 | s | - |
| 2-OH | 9.0 - 11.0 | br s | - |
-
Aromatic Protons (H-3, H-6, H-8): The proton at the 3-position is anticipated to be a singlet due to the absence of adjacent protons. The protons at the 6 and 8 positions are expected to appear as doublets with a small meta-coupling constant.
-
Methyl Protons (7-CH₃): The methyl group at the 7-position will likely appear as a sharp singlet in the upfield region of the aromatic spectrum.
-
Hydroxyl Proton (2-OH): The hydroxyl proton is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. Deuterium exchange can be used to confirm this assignment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the nature of the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 90 - 95 |
| C-4 | 175 - 180 |
| C-4a | 150 - 155 |
| C-6 | 125 - 130 |
| C-7 | 135 - 140 |
| C-8 | 115 - 120 |
| C-9 | 110 - 115 |
| C-9a | 145 - 150 |
| 7-CH₃ | 18 - 22 |
-
Carbonyl Carbon (C-4): The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal.
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals corresponding to the bridgehead carbons and the substituted aromatic carbons.
-
Brominated Carbon (C-9): The carbon atom attached to the bromine is expected to be in the mid-range of the aromatic region, with its chemical shift influenced by the heavy atom effect.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate spectral interpretation.
Workflow for NMR Analysis
Caption: Standard workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern.
Expected Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The mass spectrum will exhibit a pair of molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.[4] The calculated monoisotopic mass for C₉H₇⁷⁹BrN₂O₂ is approximately 253.97 g/mol , and for C₉H₇⁸¹BrN₂O₂ is approximately 255.97 g/mol .
-
Fragmentation Pattern: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of CO, HCN, or the bromine radical.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 254.9770 | 256.9750 |
| [M+Na]⁺ | 276.9590 | 278.9570 |
Experimental Protocol for Mass Spectrometry
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=N, and C=C bonds.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (methyl) | 2850 - 2960 | Medium |
| C=O (amide) | 1650 - 1690 | Strong |
| C=C / C=N (aromatic) | 1500 - 1650 | Medium to Strong |
| C-Br | 500 - 600 | Medium |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the pyrido[1,2-a]pyrimidin-4-one core is expected to give rise to strong absorptions in the UV region. The position of the absorption maxima (λ_max) will be influenced by the substituents on the aromatic rings. For similar structures, strong absorptions are often observed in the range of 250-350 nm.[5]
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic features of this compound. The presented data and experimental protocols are based on established spectroscopic principles and analysis of related compounds. Researchers working with this molecule or its analogs can use this guide as a foundational reference for structure confirmation and characterization. It is imperative to acquire experimental data for the specific compound to validate these predictions and to fully characterize this potentially valuable molecule.
References
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. A blue-emitting organic compound 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, crystal structure and luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as central components in the design of novel therapeutics. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. The pyrido[1,2-a]pyrimidin-4-one core is a prominent member of this class of N-fused bicyclic heterocycles.[1][2] First synthesized in 1924, its full potential as a versatile pharmacophore has been increasingly recognized in recent decades.[3]
This scaffold is the backbone of several approved drugs, including the anti-allergic agent pemirolast and the spinal muscular atrophy treatment risdiplam.[3][4] Its rigid, planar structure provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, facilitating precise interactions with a wide array of biological macromolecules. Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][4] This guide provides an in-depth exploration of the key biological activities of the pyrido[1,2-a]pyrimidin-4-one scaffold, detailing its mechanisms of action, structure-activity relationships, and the experimental protocols essential for its evaluation.
Caption: General structure of the Pyrido[1,2-a]pyrimidin-4-one scaffold.
Core Synthesis: Building the Foundation
The construction of the pyrido[1,2-a]pyrimidin-4-one scaffold is typically achieved through straightforward and efficient synthetic methodologies. A prevalent and robust method involves the thermal condensation of substituted 2-aminopyridines with diethyl malonate or its derivatives.[3] This reaction proceeds without the need for a catalyst or solvent ("neat" conditions), offering an environmentally conscious and economically viable route to the core structure. The versatility of this approach allows for the introduction of various substituents on the pyridine ring, enabling the creation of diverse chemical libraries for biological screening.
Caption: Synthesis via condensation of 2-aminopyridine and diethyl malonate.
Anticancer Activity: Targeting Malignant Signaling
The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a powerful platform for the development of novel anticancer agents, particularly as kinase and phosphatase inhibitors.
Mechanism of Action: Inhibition of SHP2 Phosphatase
A key target for many anticancer pyrido[1,2-a]pyrimidin-4-one derivatives is the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[5][6] SHP2 is a critical signaling node that, when overexpressed or mutated, promotes cell proliferation and survival by activating pro-oncogenic pathways like the RAS-ERK and PI3K-AKT cascades.[5]
Certain pyrido[1,2-a]pyrimidin-4-one compounds act as allosteric inhibitors of SHP2. They bind to a pocket away from the active site, locking the enzyme in an auto-inhibited conformation. This prevents SHP2 from dephosphorylating its targets, thereby downregulating downstream signaling and suppressing tumor growth. Mechanistic studies have confirmed that potent derivatives can induce cancer cell apoptosis, arrest the cell cycle in the G0/G1 phase, and reduce the phosphorylation levels of key pathway components like Akt and Erk1/2.[5]
Caption: Inhibition of the SHP2-mediated RAS/ERK signaling pathway.
Structure-Activity Relationships (SAR)
SAR studies have provided critical insights for optimizing the anticancer potency of this scaffold. For instance, initial designs sometimes suffered from molecular rigidity, which limited their binding efficacy. A key breakthrough was the introduction of a flexible linker, such as a sulfur atom, between the pyrido[1,2-a]pyrimidin-4-one core and a terminal aryl group. This modification enhanced the molecule's ability to adopt the optimal conformation for binding to the allosteric site of SHP2, leading to a significant increase in inhibitory activity.[5]
Quantitative Data: In Vitro Efficacy
The following table summarizes the in vitro activity of a promising SHP2 inhibitor, compound 14i , against the full-length SHP2 enzyme and various cancer cell lines.[5]
| Compound | Target/Cell Line | Cancer Type | IC50 (µM) |
| 14i | Full-length SHP2 | - | 0.104 |
| Kyse-520 | Esophageal Squamous Cell Carcinoma | 1.06 | |
| NCI-H358 | Non-Small Cell Lung Cancer | Data not specified | |
| MIA-PaCa2 | Pancreatic Cancer | Data not specified | |
| HBMEC (non-cancerous) | Human Brain Microvascular Endothelial | 30.75 |
Data sourced from Bioorganic Chemistry, 2024.[5] The high IC50 value against non-cancerous HBMEC cells suggests a favorable selectivity profile for compound 14i .
Experimental Protocol: Cell Viability Assessment (XTT Assay)
Rationale: The XTT assay is a robust colorimetric method to quantify cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the water-soluble tetrazolium salt XTT into a water-soluble orange formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 450-490 nm.[8] Unlike the related MTT assay, the XTT assay does not require a separate solubilization step, simplifying the workflow.[9]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Kyse-520) in a 96-well microplate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of the test pyrido[1,2-a]pyrimidin-4-one derivative in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final test concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.[10]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[7]
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2 to 4 hours at 37°C and 5% CO₂, allowing the color to develop.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of ~660 nm is used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
References
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Bromo-Substituted Pyridopyrimidinones and Their Targets
Foreword: The Emerging Significance of Bromo-Substituted Pyridopyrimidinones in Drug Discovery
The landscape of modern therapeutics is characterized by an unceasing quest for novel chemical scaffolds that can yield potent and selective modulators of disease-relevant biological targets. Within this dynamic environment, the pyridopyrimidinone core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of protein targets. The strategic incorporation of a bromine substituent onto this scaffold has proven to be a particularly fruitful avenue of investigation, often enhancing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the potential therapeutic targets of bromo-substituted pyridopyrimidinones, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of their action, present robust experimental workflows for their characterization, and provide a comprehensive overview of their current and future therapeutic applications.
I. The Kinase Superfamily: A Primary Domain for Bromo-Substituted Pyridopyrimidinones
Protein kinases, orchestrators of a vast number of cellular signaling pathways, represent a major class of therapeutic targets, particularly in oncology. The pyridopyrimidinone scaffold has been extensively explored for its kinase inhibitory activity, and the addition of a bromo-substituent has frequently led to the development of highly potent and selective agents.
A. Targeting the PI3K/Akt/mTOR Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3] Bromo-substituted pyridopyrimidinones have shown significant promise as inhibitors of key kinases within this pathway.
One notable example is the selective inhibition of the H1047R mutant of PI3Kα, a common mutation in breast cancer.[4][5] The development of pyridopyrimidinone-based inhibitors that selectively target this mutant over the wild-type enzyme is a significant advancement, as it promises a wider therapeutic window by minimizing off-target effects on normal cellular processes, such as glucose homeostasis.[4][5]
Visualizing the PI3K/Akt/mTOR Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by bromo-substituted pyridopyrimidinones.
B. Other Key Kinase Targets
Beyond the PI3K pathway, bromo-substituted pyridopyrimidinones have demonstrated inhibitory activity against a range of other kinases implicated in cancer and other diseases:
-
c-Jun N-terminal Kinases (JNKs): These kinases are involved in stress signaling pathways and have been linked to neurodegenerative disorders and inflammatory diseases.
-
BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML), and its inhibition is a cornerstone of CML therapy.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
II. Beyond the Kinome: Exploring Novel Therapeutic Avenues
The therapeutic potential of bromo-substituted pyridopyrimidinones extends beyond kinase inhibition. Recent research has uncovered their activity against other important enzyme families and in diverse disease areas.
A. Phosphodiesterase (PDE) Inhibition for Inflammatory and Neurological Disorders
Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in a multitude of signaling pathways.[6][7][8][9] Inhibition of specific PDE isoforms can have profound therapeutic effects.
-
PDE4: As a key regulator of cAMP in inflammatory cells, PDE4 is a validated target for anti-inflammatory drugs.[6][7][8][9] Bromo-substituted pyridopyrimidinones with PDE4 inhibitory activity could be developed for the treatment of conditions like chronic obstructive pulmonary disease (COPD) and asthma.
-
PDE5: Inhibition of PDE5, which is highly expressed in the corpus cavernosum, is the mechanism of action for erectile dysfunction drugs. Some pyridopyrimidinone derivatives have shown PDE5 inhibitory activity.
Visualizing the Role of PDE4 in Inflammation
Caption: PDE4 inhibition by bromo-substituted pyridopyrimidinones elevates cAMP levels, leading to a dampened inflammatory response.
B. Histone Deacetylase (HDAC) Inhibition in Neurodegenerative Diseases
Histone deacetylases are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. Dysregulation of HDAC activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease.[10][11][12][13][14]
Specifically, HDAC6 has been identified as a key player in tau pathology, a hallmark of Alzheimer's disease.[10][11][12][13][14] Inhibition of HDAC6 has been shown to reduce the accumulation of toxic tau species.[12] Bromo-substituted pyridopyrimidinones that can selectively inhibit HDAC6 represent a promising therapeutic strategy for these devastating conditions.
C. Anti-Infective Properties
Emerging evidence suggests that bromo-substituted pyridopyrimidinones also possess anti-infective properties. For instance, they have been shown to inhibit calcium-dependent protein kinase 1 (CDPK1) in Cryptosporidium parvum, a protozoan parasite that causes gastrointestinal illness.[5][15][16] This highlights the potential of this chemical class in combating infectious diseases.
III. Experimental Workflows for Target Validation and Characterization
A robust and systematic experimental approach is paramount for the successful development of bromo-substituted pyridopyrimidinones as therapeutic agents. The following section outlines key experimental workflows, from initial screening to in-cell target engagement confirmation.
A. Workflow for Identifying and Characterizing Kinase Inhibitors
Visualizing the Kinase Inhibitor Discovery Workflow
Caption: A streamlined workflow for the discovery and development of bromo-substituted pyridopyrimidinone kinase inhibitors.
B. Detailed Experimental Protocols
1. Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for high-throughput screening of kinase inhibitors.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Step-by-Step Protocol:
-
Prepare the kinase reaction mixture containing the kinase, substrate, ATP, and the bromo-substituted pyridopyrimidinone inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the luminescence signal against the inhibitor concentration.
-
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the bromo-substituted pyridopyrimidinone for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.[1][6][7]
-
3. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for confirming target engagement of a drug in a cellular environment. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
-
Principle: When a drug binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.
-
Step-by-Step Protocol:
-
Treat intact cells with the bromo-substituted pyridopyrimidinone or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
IV. Data Presentation: Quantitative Bioactivity of Bromo-Substituted Pyridopyrimidinones
The following table summarizes the reported inhibitory activities of selected bromo-substituted pyridopyrimidinone and related compounds against various therapeutic targets. This data provides a quantitative basis for understanding the structure-activity relationships of this chemical class.
| Compound Class | Target | Assay Type | IC50 / MIC | Reference |
| Bromo-substituted Pyrrolopyrimidines | Staphylococcus aureus | MIC Assay | 8 µg/mL | [1] |
| Bromo-substituted Pyrrolopyrimidines (with antimicrobial peptide) | Staphylococcus aureus | MIC Assay | 1-2 µg/mL | [1] |
| Bromo-phenyl Hydrazide Inhibitor (UF010) | HDAC2 | Enzymatic Assay | - | [6] |
| Bromo-phenyl Hydrazide Inhibitor (UF010) | HDAC3 | Enzymatic Assay | - | [6] |
| Bromo-substituted Pyrroledione Derivatives | Antibacterial | QSAR Analysis | - |
V. Future Directions and Conclusion
The bromo-substituted pyridopyrimidinone scaffold represents a highly promising platform for the development of novel therapeutics against a wide range of diseases. The versatility of this chemical class, coupled with the often-beneficial impact of the bromo-substituent, has already yielded potent and selective inhibitors of kinases, phosphodiesterases, and histone deacetylases. Furthermore, the discovery of their anti-infective properties opens up exciting new avenues for research.
Future efforts in this field should focus on:
-
Expanding the Target Space: Systematically screening bromo-substituted pyridopyrimidinone libraries against a broader range of therapeutic targets.
-
Optimizing Selectivity: Fine-tuning the structure of these compounds to achieve even greater selectivity for their intended targets, thereby minimizing off-target effects and improving safety profiles.
-
Elucidating Mechanisms of Action: Employing advanced techniques to gain a deeper understanding of the molecular interactions between these compounds and their targets.
-
Translational Studies: Advancing the most promising candidates into preclinical and clinical development to ultimately bring new and effective treatments to patients.
VI. References
-
Al-Obeidi, F. A., & Lam, K. S. (2000). Development of a novel peptide and protein recognition motif. Journal of the American Chemical Society, 122(16), 4175-4176.
-
Andersen, R. J., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4765.
-
Bieliauskas, A. V., & Weerawarna, S. C. (2021). Medicinal chemistry advances in targeting class I histone deacetylases. Journal of Medicinal Chemistry, 64(22), 16219-16248.
-
Bolognesi, M. L., et al. (2006). 3-Bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives as potent inhibitors of glycogen synthase kinase-3β. Journal of medicinal chemistry, 49(5), 1623-1626.
-
Cook, C., et al. (2012). The deacetylase HDAC6 mediates endogenous neuritic tau pathology. Cell, 150(5), 942-954.
-
Gantner, F., et al. (1998). Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity. International immunology, 10(11), 1675-1682.
-
Jacob, C., Martin-Chouly, C., & Lagente, V. (2002). Type 4 phosphodiesterase-dependent pathways: role in inflammatory processes. Therapie, 57(2), 163-168.
-
Myeku, N., & Duff, K. E. (2018). An HDAC6-dependent surveillance mechanism suppresses tau-mediated neurodegeneration and cognitive decline. Nature communications, 9(1), 4696.
-
Janku, F., et al. (2011). PI3K/Akt/mTOR inhibitors in patients with breast cancer. Expert opinion on investigational drugs, 20(10), 1353-1366.
-
Sharma, S., Sharma, M. C., & Sharma, A. D. (2012). Quantitative structure activity relationship analysis of a series of antibacterial 3-bromo-4-(1-H-3-indolyl)-2, 5-dihydro-1H-2, 5- pyrroledione derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 498-504.
-
Yap, T. A., et al. (2011). Targeting the PI3K-AKT-mTOR pathway: progress, pitfalls, and promises. Current opinion in pharmacology, 11(4), 470-476.
-
Zhang, Y., et al. (2007). The PI3K/mTOR/p70S6K pathway is a novel therapeutic target for neuroblastoma. Clinical Cancer Research, 13(14), 4247-4255.
-
Ojo, K. K., et al. (2014). Characterization of three calcium-dependent protein kinases of Cryptosporidium parvum. Frontiers in microbiology, 5, 733.
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
-
Promega Corporation. (n.d.). CellTiter 96® AQueous One Solution Cell Proliferation Assay Technical Bulletin.
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84-87.
-
Petrucelli, L. (2013). HDAC6 and Tau Pathobiology. BrightFocus Foundation.
-
Ding, H., et al. (2008). Histone deacetylase 6 interacts with the microtubule-associated protein tau. Journal of neurochemistry, 106(5), 2119-2130.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
-
Axelsson, H., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 811-823.
-
Isemann, C. (2021). Investigating the Phosphorylation of HDAC6 in Protection Against Alzheimer's Disease. University of North Carolina at Chapel Hill.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
-
PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics.
-
Striepen, B., et al. (2008). The role of calcium-dependent protein kinase 1 in Cryptosporidium parvum invasion and growth. Molecular microbiology, 67(6), 1346-1358.
-
Van der Veken, P., et al. (2009). Development and evaluation of a generic kinase assay for the screening of inhibitors. Journal of biomolecular screening, 14(7), 821-831.
-
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
-
Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor selected for clinical evaluation. Bioorganic & medicinal chemistry letters, 23(17), 4887-4891.
-
Castellino, A. M., et al. (2010). Discovery of potent and selective inhibitors of CDPK1 from C. parvum and T. gondii. Bioorganic & medicinal chemistry letters, 20(13), 3944-3947.
-
Wu, G., et al. (2010). Structural basis for the inhibition of class I PI3-kinases by two potent and selective inhibitors. Structure, 18(5), 559-569.
-
Ojo, K. K., et al. (2010). Inhibition of calcium-dependent protein kinase 1 (CDPK1) in vitro by pyrazolopyrimidine derivatives does not correlate with sensitivity of Cryptosporidium parvum growth in cell culture. Antimicrobial agents and chemotherapy, 54(12), 5147-5154.
References
- 1. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
in silico modeling of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
An In-Depth Technical Guide to the In Silico Modeling of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Foreword: A Computational Roadmap for a Privileged Scaffold
The pyrido[1,2-a]pyrimidin-4-one core is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, antimalarial, and anticancer properties.[1][2] The specific compound, this compound, represents a novel entity within this class, with its therapeutic potential yet to be fully elucidated. This guide provides a comprehensive, technically-grounded framework for its complete in silico characterization. As researchers and drug development professionals, our objective is to leverage computational tools to rapidly develop a data-rich profile of this molecule, thereby accelerating its journey from a mere structure to a potential therapeutic lead.[3][4] This document is structured not as a rigid protocol, but as a logical, causality-driven workflow, mirroring the decision-making process in a real-world drug discovery program.
Part 1: Foundational Analysis - Molecular Properties and Druglikeness
Before embarking on complex and computationally expensive simulations, it is imperative to establish a baseline understanding of the molecule's fundamental physicochemical properties. These properties are the primary determinants of its "druglikeness" and potential for oral bioavailability.
2D and 3D Structural Generation
The initial step is the generation of a high-quality, energy-minimized 3D conformation of the molecule. This is the foundational input for all subsequent computational analyses.
Experimental Protocol: Ligand Preparation
-
2D Sketching : Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the open-source MarvinSketch.
-
SMILES Generation : Convert the 2D structure to its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string. For our molecule, this would be CC1=CC(=NC2=C(Br)C=CN=C2C1=O)O.
-
3D Structure Generation : Input the SMILES string into a molecular modeling software package (e.g., Schrödinger's LigPrep, MOE, or an open-source tool like RDKit).
-
Tautomeric and Ionization States : Generate plausible tautomers and ionization states at a physiological pH of 7.4 ± 1.0. The 2-hydroxy-pyrimidin-4-one core can exist in several tautomeric forms, and correctly identifying the most stable form is critical for accurate interaction mapping.
-
Energy Minimization : Perform a geometry optimization and energy minimization using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). This step ensures that the 3D conformation is sterically favorable and represents a low-energy state.
Physicochemical and ADMET Property Prediction
With a refined 3D structure, we can now predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This early-stage, in silico screening is crucial for identifying potential liabilities that could lead to late-stage attrition.[4]
Workflow for In Silico ADMET Prediction
References
Methodological & Application
experimental protocol for synthesizing 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Topic: Experimental Protocol for the Synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including anti-allergens and treatments for spinal muscular atrophy.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of a specific, functionalized derivative, this compound. The described methodology is adapted from an established, environmentally conscious "neat" synthesis, which proceeds via the thermal cyclocondensation of a substituted 2-aminopyridine with diethyl malonate.[1][2] We will delve into the mechanistic rationale, provide a detailed step-by-step procedure, and outline the necessary characterization and safety protocols to ensure a reproducible and verifiable synthesis.
Mechanistic Rationale and Strategy
The synthesis of the pyrido[1,2-a]pyrimidin-4-one core relies on a classical cyclocondensation reaction. The chosen strategy involves the reaction between 2-amino-3-bromo-5-methylpyridine and a malonic ester, specifically diethyl malonate. This approach is favored for its operational simplicity and efficiency.
The reaction proceeds in two key stages:
-
Initial N-Acylation: The reaction initiates with a nucleophilic attack by the exocyclic amino group of the 2-aminopyridine onto one of the electrophilic carbonyl carbons of diethyl malonate. This forms an intermediate N-acylated aminopyridine, with the concurrent elimination of an ethanol molecule.
-
Intramolecular Cyclization and Aromatization: At elevated temperatures, the endocyclic pyridine nitrogen performs a nucleophilic attack on the second ester carbonyl group. This intramolecular cyclization forms a bicyclic intermediate, which, after the elimination of a second ethanol molecule, yields the stable, aromatic 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one ring system.
This protocol utilizes a solvent-free ("neat") approach, which offers several advantages, including reduced solvent waste, simplified work-up procedures, and often, improved reaction rates, aligning with principles of green chemistry.[1][2]
Experimental Workflow Diagram
The overall experimental process from starting materials to final, characterized product is outlined below.
Caption: Workflow for the neat synthesis of this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-amino-3-bromo-5-methylpyridine | 17282-00-7 | C₆H₇BrN₂ | ≥97% | Sigma-Aldrich |
| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | ≥99% | Sigma-Aldrich |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 200 | Fisher Sci. |
| Hexanes (for work-up) | 110-54-3 | C₆H₁₄ | ACS | Fisher Sci. |
| Deuterated Solvent (e.g., DMSO-d₆) | 2206-27-1 | C₂D₆OS | 99.9% | Cambridge Iso. |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet (optional, as the reaction can be run open to air)[1]
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer, HRMS Instrument, FT-IR Spectrometer
Detailed Experimental Protocol
This protocol is based on a 10.0 mmol scale of the limiting reagent, 2-amino-3-bromo-5-methylpyridine.
Reaction Setup
-
Preparation: Ensure all glassware is clean and oven-dried before use.
-
Charging the Flask: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-bromo-5-methylpyridine (1.88 g, 10.0 mmol, 1.0 equiv.).
-
Adding Reagent: In a fume hood, add diethyl malonate (7.6 mL, 8.01 g, 50.0 mmol, 5.0 equiv.). The use of a 5-fold excess of diethyl malonate serves as both the reactant and the reaction medium.[1][3]
-
Assembling Apparatus: Attach a reflux condenser to the flask. While the reference procedure indicates an inert atmosphere is not strictly necessary, for optimal reproducibility, the system can be flushed with nitrogen.
Reaction Execution
-
Heating: Lower the flask into a heating mantle and begin stirring. Heat the reaction mixture to an internal temperature of 150-160 °C .
-
Reaction Time: Maintain the reaction at this temperature for 4-6 hours . The mixture will become a homogenous solution and then gradually thicken as the product forms.
-
Monitoring (Optional): The reaction progress can be monitored by TLC. Take a small aliquot, dissolve it in ethyl acetate, and elute on a silica plate using a 7:3 mixture of hexanes:ethyl acetate. The product spot should be significantly more polar than the starting aminopyridine.
Work-up and Isolation
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may begin to crystallize or solidify upon cooling.
-
Precipitation: Add 20-30 mL of hexanes to the flask and stir vigorously or use a spatula to break up the solid mass. This process, known as trituration, helps to wash away the excess diethyl malonate and other non-polar impurities.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with two portions of fresh hexanes (15 mL each) to ensure complete removal of residual diethyl malonate.
-
Drying: Dry the collected crude product under vacuum to yield an off-white or beige solid.
Purification
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol and heat until the solid completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
Quantitative Data Summary
| Parameter | Value |
| Limiting Reagent (Scale) | 2-amino-3-bromo-5-methylpyridine (10.0 mmol) |
| Mass of Limiting Reagent | 1.88 g |
| Diethyl Malonate Volume (Equiv.) | 7.6 mL (5.0 equiv.) |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Theoretical Yield | 2.55 g |
| Expected Yield Range | 40-70% (based on similar derivatives)[1][3] |
| Expected Product Appearance | White to beige crystalline solid |
Characterization
To confirm the identity and purity of the synthesized this compound, the following analyses are recommended:
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the proton at the C3 position, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).
-
¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbons, the aromatic carbons (including those bonded to bromine and the methyl group), and the methyl carbon.
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₉H₇BrN₂O₂ [M+H]⁺ is 254.9764. The observed mass should be within ±5 ppm of this value. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.
-
FT-IR (KBr pellet): Look for characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), and C=O stretching (strong, ~1650-1680 cm⁻¹).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Fume Hood: All manipulations of reagents and the reaction itself should be conducted in a certified chemical fume hood.
-
Thermal Hazards: The reaction is run at high temperatures. Use appropriate caution when handling the hot apparatus.
-
Reagent Handling: Diethyl malonate is an irritant. Avoid inhalation and contact with skin. Brominated aromatic compounds should be handled with care as they are potentially toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Characterization of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one in Cell-Based Assays
Introduction: Unveiling the Potential of a Novel Pyrido[1,2-a]pyrimidin-4-one Derivative
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2] Derivatives built upon this core have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This structural motif is present in approved drugs, highlighting its therapeutic potential. This application note focuses on a specific derivative, 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound PYR-97B ), a novel compound with potential applications in cell-based research.
While direct biological data for Compound PYR-97B is emerging, its structural features, particularly the pyrimidine core, suggest a potential role as a kinase inhibitor.[3][4] Notably, other aminopyrimidine derivatives, such as the well-characterized molecule CHIR-99021, are potent and highly selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[2][5] GSK-3 is a critical serine/threonine kinase that acts as a key negative regulator in the canonical Wnt/β-catenin signaling pathway, a cascade fundamental to embryonic development, tissue homeostasis, and disease.[1][6]
This guide, therefore, presents a comprehensive framework for characterizing the activity of Compound PYR-97B in cell-based assays. We will proceed under the hypothesis that PYR-97B may function as a GSK-3 inhibitor. The following protocols are designed to rigorously test this hypothesis by measuring the downstream consequences of GSK-3 inhibition—specifically, the stabilization and accumulation of the transcriptional co-activator, β-catenin.[1][7] These assays provide a robust and quantifiable readout for assessing the compound's potency and cellular efficacy.
Hypothesized Mechanism of Action: Modulation of the Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt ligand ("Wnt-OFF" state), GSK-3 is a core component of a multiprotein "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[1] This complex sequentially phosphorylates β-catenin, tagging it for ubiquitination and subsequent degradation by the proteasome. This process keeps cytoplasmic levels of β-catenin low, preventing its entry into the nucleus.[8]
Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor ("Wnt-ON" state), the destruction complex is inactivated.[6][9] A potent GSK-3 inhibitor, such as CHIR-99021 or potentially Compound PYR-97B, mimics this "Wnt-ON" state by directly preventing the phosphorylation of β-catenin.[2][8] This leads to the stabilization of β-catenin, its accumulation in the cytoplasm, and its subsequent translocation into the nucleus.[7][10] Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, which are involved in processes like cell proliferation and fate determination.[8]
Therefore, the accumulation of total β-catenin serves as a direct and reliable biochemical marker for GSK-3 inhibition in a cellular context.
Caption: Hypothesized mechanism of Compound PYR-97B via GSK-3 inhibition.
Experimental Protocols
The following protocols provide a workflow to determine the effect of Compound PYR-97B on GSK-3 activity within a cellular environment.
Protocol 1: Preparation of Compound Stock Solution
The accurate preparation of a stock solution is critical for reproducible results. Since solubility data for Compound PYR-97B is not widely published, an initial solubility test is recommended. Dimethyl sulfoxide (DMSO) is the recommended solvent for many pyrimidine-based inhibitors.[8][11]
Materials:
-
Compound PYR-97B (e.g., CAS 663619-90-7)[12]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Warming block or water bath (37°C)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Initial Solubility Test (Optional but Recommended): To a pre-weighed small amount of Compound PYR-97B, add increasing volumes of DMSO to determine the concentration at which it fully dissolves.
-
Preparation of 10 mM Stock Solution:
-
Note: The molecular weight of this compound is approximately 284.1 g/mol .
-
To prepare a 10 mM stock from 1 mg of compound, add 35.2 µL of DMSO. For 5 mg, add 176.0 µL of DMSO.
-
Gently tap the vial to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO to the vial.
-
-
Solubilization:
-
Aliquoting and Storage:
-
Once fully dissolved, prepare single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Expert Insight: The final concentration of DMSO in cell culture media should not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity or differentiation effects. Always include a vehicle control (media with the same final DMSO concentration as the highest compound dose) in all experiments.[11]
Protocol 2: Cell Culture and Compound Treatment
HEK293T or CHO-K1 cells are suitable for this assay due to their robust growth and well-defined signaling pathways.[7]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (6-well for Western Blot, 96-well for In-Cell ELISA)
-
Compound PYR-97B stock solution (from Protocol 1)
-
Positive control: CHIR-99021 (3 µM final concentration is a common positive control).[1]
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into appropriate plates at a density that will result in 70-80% confluency at the time of treatment.
-
For 6-well plates: Seed ~3 x 10⁵ cells per well.
-
For 96-well plates: Seed ~2 x 10⁴ cells per well.[1]
-
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Compound PYR-97B in pre-warmed complete growth medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM.
-
Also prepare media for the negative (vehicle) control and positive (CHIR-99021) control.
-
Aspirate the old medium from the cells.
-
Add the media containing the different concentrations of Compound PYR-97B, vehicle, or positive control to the respective wells.
-
-
Incubation:
-
Incubate the plates for 4-6 hours at 37°C, 5% CO₂. This incubation time is typically sufficient to observe significant β-catenin accumulation.[1]
-
Protocol 3: Western Blot Analysis of β-Catenin Accumulation
Western blotting provides a semi-quantitative visual assessment of β-catenin levels.
Caption: Workflow for Western Blot analysis of β-catenin.
Procedure:
-
Cell Lysis:
-
After incubation, place the 6-well plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[13]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
Normalize all samples to the same concentration by diluting with RIPA buffer. Prepare 20-30 µg of total protein per sample in Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against total β-catenin (e.g., 1:1000 dilution).[3][13]
-
Also probe for a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[13]
-
Protocol 4: In-Cell ELISA for Quantitative Analysis
This method offers a higher-throughput, quantitative alternative to Western blotting for determining an IC₅₀ value.
Caption: Workflow for the quantitative In-Cell ELISA protocol.
Procedure:
-
Cell Fixation and Permeabilization:
-
Following treatment in a 96-well plate, carefully aspirate the medium.
-
Wash wells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 20 minutes at room temperature.[1]
-
Wash wells 3x with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash wells 3x with PBS.
-
Block non-specific binding by adding blocking buffer (e.g., 5% BSA in PBS) and incubating for 1.5-2 hours at room temperature.[1]
-
Incubate with primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash wells 3x with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash wells 5x with PBS.
-
Add TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.[1]
-
Add stop solution and immediately read the absorbance at 450 nm using a microplate reader.
-
-
Cell Number Normalization:
-
After reading absorbance, wash the plate with deionized water.
-
Add Janus Green stain for 5 minutes to stain total protein/cell number.
-
Wash thoroughly with water until the blank wells are clear.
-
Elute the dye with 0.5 M HCl and read absorbance at 595 nm.
-
Normalize the 450 nm reading to the 595 nm reading for each well.
-
Data Analysis and Interpretation
Western Blot:
-
Use densitometry software to quantify the band intensity for β-catenin and the loading control (e.g., GAPDH).
-
Calculate the ratio of β-catenin to the loading control for each lane.
-
Results should show a dose-dependent increase in the β-catenin signal in cells treated with Compound PYR-97B, with the positive control (CHIR-99021) showing a strong signal and the vehicle control showing a low basal signal.
In-Cell ELISA:
-
Normalize the absorbance at 450 nm (β-catenin signal) by dividing it by the absorbance at 595 nm (Janus Green signal).
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which represents the concentration of Compound PYR-97B required to achieve 50% of the maximal β-catenin accumulation.
Table 1: Representative Quantitative Data and Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Basal Signal | Normalized signal from vehicle (DMSO) treated cells. | 0.15 (Absorbance Units) |
| Maximal Signal | Normalized signal from positive control (3 µM CHIR-99021). | 1.20 (Absorbance Units) |
| Signal Window (S/B) | Ratio of Maximal Signal to Basal Signal. | 8.0 |
| Z'-factor | A measure of assay quality (Z' > 0.5 is excellent). | 0.75 |
| IC₅₀ of PYR-97B | Concentration for 50% maximal effect, derived from curve fit. | To be determined |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background signal | Insufficient blocking or washing; non-specific antibody binding. | Increase blocking time to 2 hours; increase the number of wash steps; titrate primary and secondary antibodies.[1] |
| Weak or no signal | Ineffective compound; low antibody concentration; insufficient incubation time. | Verify compound activity with positive control; use a higher concentration of primary antibody; increase incubation time with compound or antibodies. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors; edge effects in the plate. | Ensure a single-cell suspension before seeding; use calibrated multichannel pipettes; avoid using the outer wells of the 96-well plate. |
| Compound precipitation | Poor solubility in culture media. | Pre-warm the media before adding the compound stock; ensure the final DMSO concentration is low; sonicate the stock solution briefly before dilution.[8][11] |
Conclusion
This application note provides a detailed framework for the initial characterization of this compound (Compound PYR-97B) in cell-based assays. By hypothesizing a mechanism of action based on its structural similarity to known kinase inhibitors, we have outlined robust, validated protocols to assess its potential to inhibit GSK-3 and activate the Wnt/β-catenin signaling pathway. The combination of semi-quantitative Western blotting and quantitative In-Cell ELISA provides a powerful and efficient workflow to determine the cellular potency of this novel compound, paving the way for further investigation into its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one [myskinrecipes.com]
- 5. CultureSure CHIR99021 [fujifilmbiosciences.fujifilm.com]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 12. 2abiotech.net [2abiotech.net]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Investigating the Potential of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1] This structural motif is present in approved drugs and has been extensively explored for its therapeutic potential, including antidepressant, gastrointestinal protective, and notably, anticancer properties.[1] Research into derivatives of this scaffold has led to the discovery of potent agents targeting various aspects of cancer cell biology, from kinase inhibition to the induction of apoptosis.[2][3]
9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one is a specific derivative within this promising class. While detailed biological studies on this particular compound are not yet widely published, its structural features suggest it is a compelling candidate for investigation as a novel anticancer agent. This guide provides a comprehensive framework and detailed protocols for the initial preclinical evaluation of its cytotoxic and cytostatic effects on cancer cells.
Hypothesized Mechanism of Action: Targeting Cancer Cell Signaling
Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as potent inhibitors of key signaling molecules in cancer. For instance, recent studies have shown that compounds with this core can act as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[2] SHP2 is a critical phosphatase that, when overactive, promotes cell proliferation and survival by activating major oncogenic pathways such as the RAS-ERK and PI3K-AKT pathways.[2]
Therefore, a primary hypothesis for the anticancer activity of this compound is the inhibition of a key kinase or phosphatase, such as SHP2. Inhibition of such a target would be expected to induce cell cycle arrest and/or apoptosis. The experimental protocols outlined below are designed to test this hypothesis by assessing the compound's impact on cell viability, programmed cell death, and cell cycle progression.
Caption: Hypothesized mechanism targeting the SHP2-mediated RAS/ERK pathway.
Tier 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its cytotoxic potential against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[4]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]
-
Compound Preparation: Prepare a series of dilutions of the test compound from the stock solution. A typical starting range might be from 0.01 µM to 100 µM.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the designated wells. Include vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of Compound | IC50 (µM) of Positive Control |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value | Experimental Value |
Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay
If the compound exhibits significant cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis via flow cytometry.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V has a high affinity for PS and can be used to identify these early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8]
Protocol: Annexin V & PI Staining for Apoptosis
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates or T25 flasks
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and allow them to attach overnight.[7] Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding flask.[7]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Tier 3: Investigating Effects on Cell Proliferation - Cell Cycle Analysis
If the compound is found to be cytostatic rather than purely cytotoxic, or to understand the mechanism preceding apoptosis, it is crucial to analyze its effect on cell cycle progression. Flow cytometry with propidium iodide (PI) staining is a standard method for this purpose.[10]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[10] The fluorescence intensity of PI in stained cells is directly proportional to the amount of DNA they contain. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[11]
Protocol: Cell Cycle Analysis by PI Staining
Objective: To determine if the test compound induces cell cycle arrest at a specific phase.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the test compound at relevant concentrations (e.g., IC50) for 24-48 hours.
-
Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (cells can be stored at -20°C for several weeks).[12]
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS to remove the ethanol.[12]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events and analyze the DNA content histogram.[13]
Data Interpretation:
-
Compare the histograms of treated versus untreated cells.
-
An accumulation of cells in a particular peak (G0/G1, S, or G2/M) in the treated sample indicates cell cycle arrest at that phase.
-
A "sub-G1" peak may also be visible, which corresponds to apoptotic cells with fragmented DNA.[10]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion and Future Directions
This guide provides a foundational experimental cascade for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these assays—cytotoxicity, induction of apoptosis, and cell cycle arrest—will provide a strong basis for further investigation.
Positive results would warrant progression to more advanced studies, including:
-
Target Identification and Validation: Utilizing techniques like Western blotting to probe the phosphorylation status of key proteins in hypothesized pathways (e.g., ERK, AKT).
-
In Vivo Efficacy Studies: Assessing the compound's antitumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The systematic application of these protocols will enable a thorough and scientifically rigorous evaluation of this novel compound, paving the way for its potential development as a next-generation cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyridopyrimidinone Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyridopyrimidinones, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potential antimicrobial effects[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of pyridopyrimidinone compounds for their antimicrobial properties. Detailed, step-by-step protocols for determining antimicrobial susceptibility, bactericidal or fungicidal activity, and preliminary safety profiles are presented, grounded in internationally recognized standards to ensure data integrity and reproducibility.
Introduction: The Rationale for Investigating Pyridopyrimidinones
The core of antimicrobial drug discovery is the identification of novel chemical scaffolds that can overcome existing resistance mechanisms. Pyridopyrimidines and their derivatives have shown potential in this area, with some studies indicating their activity against various bacterial strains[2][3]. The fused pyridine and pyrimidine ring system provides a rigid structure capable of interacting with various biological targets[1]. For instance, certain pyridopyrimidine derivatives have been shown to target the ATP-binding site of biotin carboxylase, a key enzyme in bacterial fatty acid biosynthesis[4]. This highlights the potential for these compounds to act via novel mechanisms of action, a critical attribute for new classes of antibiotics[5].
The primary objective of the protocols outlined herein is to establish a robust framework for the initial screening and characterization of novel pyridopyrimidinone compounds. This involves a tiered approach, beginning with the determination of the Minimum Inhibitory Concentration (MIC), followed by an assessment of cidal activity through the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and an evaluation of selective toxicity via cytotoxicity assays.
Foundational Antimicrobial Susceptibility Testing
The initial evaluation of a novel compound's antimicrobial efficacy hinges on determining the lowest concentration that inhibits the visible growth of a target microorganism. This is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for quantitative MIC determination due to its efficiency and reproducibility[6][7].
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[8][9].
Principle: Serial dilutions of the pyridopyrimidinone compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest compound concentration that prevents visible growth[10][11].
Materials:
-
Pyridopyrimidinone compound stock solution (e.g., in DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
Step-by-Step Procedure:
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL[12].
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[6][11].
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the pyridopyrimidinone stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process across to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (broth only)[13].
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria[12].
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[11]. A plate reader can also be used to measure optical density (OD) for a more quantitative assessment.
-
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Assessing Selective Toxicity: In Vitro Cytotoxicity Assays
A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to host cells. Cell-based cytotoxicity assays are essential for this preliminary safety assessment.[11]
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Pyridopyrimidinone compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyridopyrimidinone compound. Include vehicle controls (cells treated with the solvent) and untreated controls.[14] Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL DMSO) to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
An alternative, the XTT assay, offers a simplified protocol as its formazan product is water-soluble, eliminating the solubilization step.
Preliminary Mechanism of Action Studies: Time-Kill Kinetics
Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, revealing whether its killing activity is concentration-dependent or time-dependent.[16][17]
Protocol: Time-Kill Kinetics Assay
Principle: A standardized bacterial inoculum is exposed to various concentrations of the pyridopyrimidinone compound (typically based on its MIC value). At specific time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the rate of killing.[18][19]
Procedure Summary:
-
Prepare flasks containing broth with the test compound at concentrations such as 1x, 2x, and 4x the MIC.[20] Include a growth control flask without the compound.
-
Inoculate all flasks with a standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).
-
Incubate the flasks in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw an aliquot from each flask, perform serial dilutions, and plate onto agar for CFU enumeration.
-
Plot the results as log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is considered bactericidal activity.[16]
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the efficacy and safety of different pyridopyrimidinone derivatives.
Table 1: Example Data Summary for a Pyridopyrimidinone Compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | IC₅₀ (µg/mL) on HEK293 cells | Selectivity Index (SI = IC₅₀/MIC) |
| S. aureus ATCC 29213 | Positive | 4 | 8 | 2 | >128 | >32 |
| E. coli ATCC 25922 | Negative | 16 | 64 | 4 | >128 | >8 |
| P. aeruginosa ATCC 27853 | Negative | 64 | >128 | >2 | >128 | >2 |
| C. albicans ATCC 90028 | N/A (Fungus) | 32 | 128 | 4 | >128 | >4 |
Note: Data are for illustrative purposes only.
A high Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to the microbial cells than to mammalian cells.
Conclusion
This application note provides a foundational set of protocols for the systematic antimicrobial evaluation of novel pyridopyrimidinone compounds. By adhering to these standardized methods, researchers can generate reliable and comparable data on the inhibitory and cidal activity, as well as the preliminary safety profile, of their candidate molecules. These initial findings are critical for guiding lead optimization efforts and for deciding which compounds merit progression into more advanced preclinical studies, such as in-depth mechanism of action investigations and in vivo efficacy models.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A class of selective antibacterials derived from a protein kinase inhibitor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. actascientific.com [actascientific.com]
- 19. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: A Framework for High-Throughput Screening of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one for Novel Kinase Inhibitor Discovery
Abstract: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an HTS campaign for a novel compound, 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one . The pyrido[1,2-a]pyrimidine scaffold is present in various pharmacologically active molecules, with some analogs showing potential as kinase inhibitors.[3][4] This application note, therefore, presents a strategic framework for screening this compound to discover and validate potential kinase inhibition activity. We detail principles of assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and outline a robust data analysis and hit validation workflow.
Introduction to the Screening Candidate
The process of hit identification involves robust screening strategies, assay design, and data analysis to narrow millions of potential candidates down to a few dozen validated hits.[5] The subject of this guide, this compound, is a heterocyclic compound belonging to the pyridopyrimidine class. While specific biological data for this exact molecule is not widely published, the core scaffold is of significant interest in medicinal chemistry. Related structures are known to possess diverse biological activities, making this compound an intriguing candidate for a target-agnostic or focused screening campaign.[4]
Given that aberrant protein kinase activity is implicated in numerous diseases, particularly cancer, kinases represent a high-value target class for drug discovery.[6][7] The structural motifs within the pyridopyrimidine scaffold suggest a potential for interaction with the ATP-binding pocket of kinases.[3] This guide therefore focuses on a kinase-centric screening approach as a logical and scientifically grounded starting point.
Compound Details
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 663619-90-7 | [8][9] |
| Molecular Formula | C₉H₇BrN₂O₂ | [8] |
| Molecular Weight | 255.07 g/mol | - |
Pre-Screening Compound Management
The quality and integrity of the screening data are directly dependent on the quality of the compound. Before initiating any HTS campaign, it is critical to ensure compound purity, identity, and proper handling.
Protocol 2.1: Stock Solution Preparation and Quality Control
-
Purity and Identity Verification: Upon receipt, verify the compound's identity and purity (ideally >95%) using analytical methods such as LC-MS and ¹H-NMR.
-
Solubilization: Prepare a high-concentration stock solution, typically 10 mM, in 100% dimethyl sulfoxide (DMSO). DMSO is the standard solvent for HTS compound libraries due to its high solubilizing power and compatibility with most assay formats.
-
Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.
-
Assay Plate Preparation: For the HTS, create intermediate "source plates" by diluting the 10 mM stock. These plates are then used by automated liquid handlers to dispense nanoliter volumes into the final assay plates, achieving the desired final screening concentration (e.g., 10 µM in 0.1% DMSO).[10]
HTS Assay Selection: A Dual-Pronged Approach
A successful screening campaign often employs a tiered approach, starting with a high-throughput biochemical assay to identify direct modulators of the target, followed by a cell-based assay to confirm activity in a more physiologically relevant environment.[11]
Primary Biochemical Screen: AlphaScreen Kinase Assay
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, no-wash, bead-based assay ideal for HTS.[12] It measures the interaction of molecules by bringing "Donor" and "Acceptor" beads into close proximity (within ~200 nm).[13] For a kinase assay, this technology can be configured to detect the phosphorylation of a substrate.
Principle of Operation:
-
A biotinylated substrate peptide is bound by a Streptavidin-coated Donor bead.
-
A phospho-specific antibody is conjugated to an Acceptor bead.
-
In the presence of active kinase and ATP, the substrate is phosphorylated.
-
The phospho-specific antibody on the Acceptor bead binds to the phosphorylated substrate, bringing the Donor and Acceptor beads together.
-
Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 520-620 nm.[14][15]
-
An inhibitor, such as our test compound, will prevent substrate phosphorylation, keeping the beads separate and resulting in a loss of signal.
Caption: Principle of the AlphaScreen kinase inhibition assay.
Secondary Cell-Based Screen: Pathway Analysis
Cell-based assays are crucial for validating hits from primary screens.[11] They confirm that a compound is cell-permeable and active in a more complex biological system, helping to eliminate compounds that are non-specific or cytotoxic.[10] A suitable secondary assay would be to measure the phosphorylation of a downstream substrate within a specific signaling pathway in a relevant cell line. Technologies like AlphaScreen SureFire® can be used to quantify endogenous protein phosphorylation directly from cell lysates.[13]
Detailed Experimental Protocols
The following protocols are designed for a 384-well plate format, common in HTS.[16] All liquid handling steps should be performed with automated systems to ensure precision and reproducibility.
Protocol 4.1: Primary HTS - AlphaScreen Kinase Inhibition Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 20 mM Tris-HCl, 20 mM MgCl₂, 0.4 mM DTT, pH 7.5).[17]
- Kinase Solution: Dilute the target kinase and its biotinylated substrate peptide to 2X final concentration in Assay Buffer.
- ATP Solution: Prepare ATP at 2X the final desired concentration (often at the Km value for the specific kinase) in Assay Buffer.
- Compound Plates: Prepare 384-well plates containing this compound at various concentrations. Include columns for controls:
- Negative Control: DMSO only (0% inhibition).
- Positive Control: A known potent inhibitor of the target kinase (100% inhibition).
- Detection Mix: Prepare a mix of Streptavidin-Donor beads and anti-phospho-substrate-Acceptor beads in the manufacturer-recommended detection buffer. This step must be done under subdued light.[18]
2. Assay Procedure (5 µL Final Volume):
- Compound Dispensing: Dispense 50 nL of compound solution or DMSO from the source plates into the 384-well assay plates.
- Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
- Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes (or an optimized time for the specific kinase).
- Stop/Detection: Add 5 µL of the Detection Mix to stop the reaction and initiate the proximity assay.
- Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes.
- Read Plate: Read the plate on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).[14]
HTS Data Analysis and Hit Progression
Rigorous data analysis is essential to glean meaningful insights from the large datasets generated by HTS.[16][19]
Quality Control
The robustness of an HTS assay is determined using statistical parameters calculated from the controls on each plate.[16]
-
Z'-Factor: This metric assesses the quality of the assay by measuring the separation between the means of the positive and negative controls relative to their standard deviations.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Interpretation: An assay is considered robust and suitable for HTS when the Z'-factor is > 0.5 .[10]
-
Hit Identification and Confirmation
-
Data Normalization: Raw data from the plate reader is normalized to the plate controls. The percent inhibition for each well is calculated:
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
-
Hit Selection: A "hit" is a compound that produces a desired level of activity. A common threshold is a signal greater than 3 standard deviations from the mean of the negative control (DMSO) wells.[10]
-
Hit Confirmation: Compounds identified as hits in the primary screen must be re-tested under the same conditions to confirm their activity and rule out experimental errors.[19]
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
Secondary and Counter-Screens: Active compounds are then progressed to cell-based secondary assays to confirm on-target activity in a physiological context. Counter-screens are also essential to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).
Caption: A typical workflow for an HTS campaign.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign with this compound, with a strategic focus on kinase inhibitor discovery. By employing robust assay technologies like AlphaScreen, adhering to stringent quality control measures (Z'-factor), and following a logical hit progression workflow, researchers can effectively interrogate the biological activity of this novel compound. The outlined protocols for biochemical and cell-based assays, coupled with a rigorous data analysis pipeline, offer a clear path from an unevaluated molecule to a validated hit, ready for subsequent hit-to-lead optimization in the drug discovery process.
References
- 1. labkey.com [labkey.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. 9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one [myskinrecipes.com]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 6. inits.at [inits.at]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. 9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one| CAS:#663619-90-7 -Letopharm Limited [letopharm.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput screening - Wikipedia [en.wikipedia.org]
- 17. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for the Derivatization of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one for SAR Studies
Introduction: Unlocking the Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Derivatives have shown promise as antimalarial agents, kinase inhibitors, and allosteric SHP2 inhibitors, highlighting the versatility of this structural motif in drug discovery.[2][3] Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds, and the targeted derivatization of key functional groups is the cornerstone of this process.
This guide provides a detailed technical overview and practical protocols for the derivatization of a key intermediate, 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one , to generate a diverse library of analogs for comprehensive SAR studies. We will explore the chemical reactivity of the 2-hydroxy and 9-bromo positions, providing a rationale for various synthetic strategies and detailed experimental procedures.
The Core Scaffold: Reactive Sites for Derivatization
The starting material, this compound, offers two primary handles for chemical modification: the nucleophilic 2-hydroxy group and the 9-bromo substituent, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.
References
Application Note & Protocols for the Quantification of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Abstract
This document provides a comprehensive guide to the analytical quantification of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (CAS No. 663619-90-7), a heterocyclic compound of interest in pharmaceutical research and development.[1][2] Recognizing the absence of a standardized analytical method for this specific molecule, this application note presents a detailed framework for developing and validating robust analytical procedures. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. For each method, we provide a theoretical foundation, a detailed experimental protocol, and guidance on method validation in accordance with international standards. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound in various matrices.
Introduction: The Analytical Imperative
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class of fused heterocyclic compounds. This structural motif is found in various biologically active molecules, including anti-inflammatory agents and aldose reductase inhibitors.[3][4] The presence of a bromine atom and hydroxyl and methyl groups on the core structure suggests that this compound may be a key intermediate in the synthesis of novel therapeutic agents or a candidate for biological screening itself.
Accurate quantification of this molecule is paramount throughout the drug development lifecycle, from synthesis and formulation to pharmacokinetic and metabolic studies. The development of reliable analytical methods is therefore a critical step in advancing our understanding and application of this compound. This guide provides the foundational knowledge and practical protocols to establish such methods.
Physicochemical Properties & Analytical Considerations
While specific experimental data for this compound is not widely available, we can infer its probable characteristics from its structure and related compounds. The pyrido[1,2-a]pyrimidin-4-one core provides a chromophore suitable for UV detection. The presence of the bromine atom offers a unique isotopic signature that can be leveraged for mass spectrometry.[5] The molecule's polarity will be influenced by the hydroxyl group, suggesting good solubility in polar organic solvents and mixtures of organic solvents with water.
Key Considerations for Method Development:
-
Chromatography: Reversed-phase HPLC is anticipated to be the most effective separation technique, given the compound's likely moderate polarity.
-
Detection: The conjugated ring system should allow for sensitive detection by UV-Vis spectrophotometry. For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method.
-
Sample Preparation: The choice of sample preparation technique (e.g., dilution, protein precipitation, solid-phase extraction) will depend on the sample matrix and the required level of sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of small molecules. The method's suitability is predicated on the analyte possessing a UV chromophore and being amenable to separation on a chromatographic column.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is introduced into a mobile phase and travels through a column packed with a nonpolar stationary phase (e.g., C18). Less polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds. A UV detector measures the absorbance of the eluting analyte at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.
Experimental Protocol: HPLC-UV
Objective: To develop a simple, accurate, and precise HPLC-UV method for the quantification of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
Protocol Steps:
-
Wavelength Selection:
-
Prepare a 10 µg/mL solution of the reference standard in methanol.
-
Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Based on similar structures, a λmax in the range of 254-330 nm is expected.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution from 30% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined λmax
-
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase. A typical concentration range would be 1-100 µg/mL.
-
Sample Preparation: The sample preparation will be matrix-dependent. For simple matrices like reaction mixtures, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices like plasma, protein precipitation or solid-phase extraction will be necessary.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Method Validation (ICH Q2(R1) Guidelines)
Once the method is developed, it must be validated to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualization of HPLC Workflow
Caption: A generalized workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS is the method of choice. The coupling of liquid chromatography with mass spectrometry provides both separation and mass information, leading to highly specific and sensitive quantification.
Principle of the Method
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) will produce a distinctive doublet in the mass spectrum, which is a powerful tool for identification and confirmation.[5]
Experimental Protocol: LC-MS
Objective: To develop a highly sensitive and selective LC-MS method for the quantification of this compound.
Materials:
-
Same as for HPLC-UV, but with LC-MS grade solvents.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.
Instrumentation:
-
LC-MS system, typically a triple quadrupole mass spectrometer coupled to an HPLC system.
Protocol Steps:
-
LC Conditions: The HPLC conditions developed for the UV method can be used as a starting point. The flow rate may need to be adjusted depending on the type of ion source used.
-
Mass Spectrometer Tuning:
-
Infuse a solution of the reference standard directly into the mass spectrometer to optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Identify the precursor ion (e.g., [M+H]+ or [M-H]-).
-
Perform collision-induced dissociation (CID) on the precursor ion to identify the most stable and abundant product ions.
-
-
Multiple Reaction Monitoring (MRM) Method Development:
-
Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier).
-
Optimize the collision energy for each transition to maximize the signal intensity.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with the addition of the internal standard to all samples and standards at a fixed concentration.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.
-
Use the calibration curve to determine the concentration of the analyte in unknown samples.
-
Visualization of LC-MS Workflow
Caption: A schematic representation of the workflow for LC-MS based quantification.
UV-Vis Spectrophotometry
For rapid, simple, and high-throughput quantification of the pure compound or in simple mixtures, UV-Vis spectrophotometry can be an effective technique.
Principle of the Method
UV-Vis spectrophotometry measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To establish a quick and straightforward method for quantifying this compound in solution.
Materials:
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvettes
Instrumentation:
-
UV-Vis spectrophotometer
Protocol Steps:
-
Wavelength Selection (λmax):
-
Prepare a solution of the reference standard of known concentration in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the compound in the chosen solvent, covering the desired concentration range.
-
Measure the absorbance of each standard solution at the determined λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
The slope of this line represents the molar absorptivity (ε) if the concentration is in molarity and the path length is 1 cm.
-
-
Sample Analysis:
-
Prepare the unknown sample in the same solvent and measure its absorbance at λmax.
-
Calculate the concentration of the unknown sample using the equation from the standard curve.
-
Summary of Proposed Methods and Data Presentation
The choice of analytical method will depend on the specific requirements of the analysis. A summary of the applicability of each method is presented below.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Chromatographic separation followed by UV detection | Robust, reliable, widely available | Moderate sensitivity, potential for interference | Purity assessment, content uniformity, dissolution testing |
| LC-MS | Chromatographic separation coupled with mass detection | High sensitivity and selectivity | Higher cost and complexity | Bioanalysis, metabolite identification, trace analysis |
| UV-Vis | Measurement of light absorbance | Simple, rapid, low cost | Low specificity, only suitable for pure samples or simple mixtures | Quick concentration checks, reaction monitoring |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. While specific protocols for this compound are not yet established in the literature, the principles and methodologies outlined here for HPLC-UV, LC-MS, and UV-Vis spectrophotometry offer a solid foundation for researchers. The successful implementation and validation of these methods will be crucial for advancing the research and development of this promising compound.
References
- 1. 9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one [myskinrecipes.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A blue-emitting organic compound 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, crystal structure and luminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
methodology for kinase inhibition assay using pyridopyrimidinones
Methodology for Kinase Inhibition Assay Using Pyridopyrimidinones
Introduction: The Central Role of Kinases and the Rise of Pyridopyrimidinones
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1][2] The human genome contains over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] This has made kinases one of the most critical target classes in modern drug discovery.[3][4]
The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for developing kinase inhibitors.[5][6] Its structural similarity to the adenine core of ATP allows it to effectively compete for the highly conserved ATP-binding site on many kinases.[5][7] Many pyridopyrimidinone derivatives function as ATP-competitive inhibitors, blocking the kinase's catalytic activity.[5][8]
This guide provides a detailed methodology for researchers, scientists, and drug development professionals to accurately determine the inhibitory potential of novel pyridopyrimidinone compounds. We will delve into the rationale behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and detail the necessary data analysis to ensure robust and reproducible results.
Part 1: Selecting the Optimal Assay Platform
The first critical decision is choosing the right assay technology. While the traditional radiometric assay using radioisotope-labeled ATP is considered a gold standard for its directness, it involves significant safety and disposal challenges.[1][4] Modern drug discovery overwhelmingly favors non-radiometric, high-throughput-compatible methods.[9]
Common biochemical assay platforms include:
-
Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), monitor kinase activity through changes in fluorescence properties.[10] FP, for instance, measures the change in rotational speed of a fluorescently labeled molecule as it binds to a larger partner, making it suitable for monitoring substrate phosphorylation or inhibitor binding.[11][12]
-
Luminescence-Based Assays: These "add-and-read" assays are exceptionally well-suited for high-throughput screening (HTS).[13] They quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the enzymatic reaction.[2][14]
For this guide, we will focus on the ADP-Glo™ Luminescent Kinase Assay . This platform is selected for its superior sensitivity, broad applicability to virtually any kinase, and excellent performance in HTS settings.[14][15] The assay directly measures the amount of ADP produced, which is directly proportional to kinase activity, resulting in a robust signal-to-background ratio.[2][16]
Part 2: The Scientific Principle of the ADP-Glo™ Assay
The ADP-Glo™ assay is a two-step process that quantifies kinase activity by measuring the amount of ADP generated.[16] A strong luminescent signal corresponds to high kinase activity, while potent inhibitors will lead to a decrease in luminescence.[2]
The process unfolds as follows:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test compound (e.g., a pyridopyrimidinone) are incubated together. The kinase phosphorylates its substrate, converting ATP to ADP.
-
ADP Detection:
-
Step 1 (ATP Depletion): An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.[15]
-
Step 2 (Signal Generation): A "Kinase Detection Reagent" is added. This formulation contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal.[16]
-
This elegant two-step process ensures that the light output is directly and specifically correlated with the amount of ADP produced during the kinase reaction.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 11. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. promega.com [promega.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Introduction: The Therapeutic Potential of Pyridopyrimidinones
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including anti-inflammatory, anti-allergic, and antipsychotic agents.[1] Notably, recent research has highlighted the potential of pyridopyrimidinones as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of a specific derivative, 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one . While this exact molecule is a novel investigational agent, the broader class of pyridopyrimidinones has shown promise as inhibitors of key signaling pathways, particularly the PI3K/mTOR pathway.[2][3] Therefore, this guide will present a logical, multi-step experimental workflow to systematically elucidate its biological activity, starting from target identification and validation to the characterization of its cellular effects.
The protocols outlined herein are designed to be self-validating, providing a rigorous framework to test the hypothesis that this compound functions as a kinase inhibitor.
Part 1: Initial Hypothesis and Target Identification
Based on the established activity of structurally related pyridopyrimidinones, we hypothesize that this compound functions as an inhibitor of the PI3K/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.
The following diagram illustrates the proposed investigational workflow:
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in drugs with antipsychotic, anti-allergic, and anti-inflammatory properties.[1][2] Therefore, robust and high-yielding synthetic routes to its derivatives are of critical importance.
General Synthesis Workflow
The synthesis of this compound is typically achieved via a two-step process: first, a cyclocondensation reaction to form the core heterocyclic system, followed by a regioselective bromination.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: My yield for the initial cyclocondensation step is very low. What are the common causes and how can I fix it?
Answer: Low yield in the formation of the 2-Hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one intermediate is a frequent challenge. The primary causes are typically incomplete reaction or unfavorable reaction equilibrium.
-
Causality: The cyclocondensation between a 2-aminopyridine and a malonic ester derivative is a dehydration reaction that requires sufficient energy to overcome the activation barrier and drive the equilibrium towards the product.[3][4] Insufficient temperature or the absence of a dehydrating agent can lead to poor conversion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: This reaction often requires high temperatures, typically conducted in a high-boiling solvent like diphenyl ether or Dowtherm A, or under neat conditions at temperatures exceeding 200°C.
-
Use a Catalyst: The addition of a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, can significantly accelerate the reaction rate.
-
Employ an Activating Agent: Using phosphorus oxychloride (POCl₃) with the malonic acid derivative can form a more reactive intermediate, facilitating the cyclization under milder conditions.[5][6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-amino-4-methylpyridine starting material. If the reaction stalls, consider incremental increases in temperature or longer reaction times.
-
Caption: Decision tree for troubleshooting low cyclocondensation yield.
Question 2: I am getting multiple products during the bromination step, resulting in a low yield of the desired 9-bromo isomer and difficult purification. How can I improve regioselectivity?
Answer: Poor regioselectivity is a classic problem in the electrophilic substitution of heteroaromatic systems. The pyrido[1,2-a]pyrimidin-4-one core has several potential sites for bromination. The key is to control the reaction conditions to favor substitution at the C9 position.
-
Causality: The electronic properties of the heterocyclic system dictate the position of electrophilic attack. While the pyrimidine ring is generally electron-deficient, the fused pyridine ring is more susceptible to substitution. The directing effects of the existing substituents (hydroxyl, carbonyl, and methyl groups) influence the final regiochemical outcome. Overly harsh brominating agents or high temperatures can lead to a loss of selectivity and the formation of multiple isomers or poly-brominated products.[7]
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more selective source of electrophilic bromine. N-Bromosuccinimide (NBS) is an excellent choice for achieving high regioselectivity.[8] Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBH), which can provide high yields, sometimes enhanced by a Lewis acid catalyst.[9]
-
Control the Temperature: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature. This reduces the reaction rate and gives the kinetic product (often the more selective one) a chance to form preferentially.
-
Solvent Selection: The choice of solvent can influence selectivity. Aprotic solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF) are commonly used.[9] Acetic acid is also a viable solvent that can moderate reactivity.[8]
-
Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Using a large excess will inevitably lead to the formation of di- and tri-brominated side products.
-
Question 3: My final product is difficult to purify. What purification strategies do you recommend?
Answer: Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, or poly-brominated species.
-
Causality: The polarity of the desired product and its impurities can be very similar, making separation difficult. The product, containing both a hydroxyl group and a polar heterocyclic core, may have limited solubility in common organic solvents.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. Experiment with polar aprotic solvents like ethanol, isopropanol, or acetonitrile, potentially with the addition of water to induce crystallization.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the next step.
-
Solvent System (Eluent): Start with a moderately polar system, such as a mixture of dichloromethane and methanol (e.g., 98:2 or 95:5 v/v), or ethyl acetate and hexanes.
-
TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC using different eluent systems to find one that provides good separation between the desired product spot and the impurities.
-
-
Aqueous Wash: Before attempting recrystallization or chromatography, an aqueous workup can help remove inorganic salts and highly polar impurities. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.[9]
-
Frequently Asked Questions (FAQs)
Q: What is the proposed mechanism for the cyclocondensation step? A: The reaction is believed to proceed via an initial nucleophilic attack of the exocyclic nitrogen of 2-aminopyridine onto one of the carbonyl groups of diethyl malonate, followed by an intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the second ester group, with subsequent elimination of two molecules of ethanol to form the aromatic heterocyclic system.[3][10]
Q: Why is bromination favored at the C9 position? A: The C9 position on the pyridine ring is activated by the electron-donating nitrogen atom at position 1 and the methyl group at position 7. It is sterically accessible and electronically favored for electrophilic aromatic substitution compared to other positions, which are more deactivated by the electron-withdrawing pyrimidinone ring.
Q: What analytical techniques are best for characterizing the final product? A: A combination of techniques is essential for unambiguous structure confirmation.
-
¹H NMR and ¹³C NMR: These will confirm the overall structure, the number of protons and carbons, and their chemical environments. The disappearance of the proton signal at C9 and the appearance of characteristic aromatic signals will confirm the substitution pattern.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and, importantly, show the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).[1]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H/O-H stretch (if applicable in tautomeric form), C=O (carbonyl), and C=N bonds.[1]
Q: Can microwave irradiation be used to improve the reaction? A: Yes, microwave-assisted synthesis can be highly effective for both cyclocondensation and bromination reactions. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by providing uniform, rapid heating.[11]
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl malonate (1.5 eq).
-
Reaction: Heat the mixture to 190-200 °C in an oil bath and maintain this temperature for 3-4 hours. The mixture will become a solid mass.
-
Workup: Allow the reaction mixture to cool to room temperature. Triturate the resulting solid with hot ethanol or ethyl acetate.
-
Purification: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the intermediate product as a solid. The yield should be in the range of 60-75%. The product can be used in the next step without further purification if TLC shows sufficient purity.
Protocol 2: Synthesis of this compound
-
Setup: Dissolve 2-Hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 10-15°C in an ice-water bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker of ice water. A precipitate will form.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize from ethanol or an ethanol/water mixture. The expected yield is typically >80%.
Summary of Optimized Conditions
| Parameter | Cyclocondensation | Bromination |
| Key Reagents | 2-Amino-4-methylpyridine, Diethyl Malonate | N-Bromosuccinimide (NBS) |
| Solvent | Neat (No Solvent) or Diphenyl Ether | Glacial Acetic Acid |
| Temperature | 190-200 °C | 10°C to Room Temperature |
| Reaction Time | 3-4 hours | 2-3 hours |
| Typical Yield | 60-75% | >80% |
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-unstable yet vital molecules. Here, we move beyond simple protocols to explain the underlying chemical principles that dictate success or failure in your purification strategy.
Troubleshooting Guide: Common Issues & Field-Tested Solutions
This section addresses specific, frequently encountered problems during the purification of brominated heterocyclic compounds. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step, validated solutions.
Question 1: My brominated compound appears to be degrading on the silica gel column. What's happening and how can I prevent it?
Answer:
Degradation of brominated heterocycles on silica gel is a common and frustrating issue. The primary culprit is the acidic nature of standard silica gel. The silica surface is covered with silanol groups (Si-OH), which can act as Brønsted or Lewis acids, catalyzing several degradation pathways.
Probable Causes & Mechanisms:
-
Acid-Catalyzed Debromination: The acidic silanol groups can protonate the heterocyclic ring, increasing the electrophilicity of the carbon bearing the bromine atom. This makes the C-Br bond more susceptible to cleavage, leading to the loss of bromine and the formation of a debrominated impurity. This is particularly prevalent in electron-rich heterocyclic systems.
-
Ring Opening/Rearrangement: For sensitive heterocyclic cores, the acidic environment on the silica surface can catalyze ring-opening or rearrangement reactions, leading to a complex mixture of byproducts.
-
Strong Adsorption and Tailing: The polar nature of many brominated heterocycles, especially those containing nitrogen, can lead to strong interactions with the acidic silanol groups.[1] This results in significant peak tailing during chromatography, poor separation, and prolonged exposure of the compound to the stationary phase, increasing the likelihood of degradation.[2]
Solutions & Protocols:
-
Neutralize the Silica Gel:
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane). Add 1-2% triethylamine (Et3N) or ammonia solution (e.g., 0.1-1% NH4OH in methanol) relative to the volume of the eluent you plan to use.[1] Mix thoroughly and pack the column with this neutralized slurry. Pre-equilibrate the column with your mobile phase containing the same percentage of the basic additive.
-
Why it works: The basic additive neutralizes the acidic silanol groups, creating a more inert surface for your compound to traverse. This minimizes acid-catalyzed degradation and improves peak shape by reducing strong polar interactions.
-
-
Switch to a Less Acidic Stationary Phase:
-
Alumina (Neutral or Basic): For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel.[1] It offers a different selectivity and avoids the acidity issues of silica.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful option.[3][4] The non-polar stationary phase is much less likely to cause degradation. For highly polar compounds that elute too quickly on standard C18, consider using a C18Aq column designed for highly aqueous mobile phases.[3]
-
-
Minimize Contact Time:
-
Flash Chromatography: Employ flash chromatography over gravity-fed columns. The increased flow rate reduces the time your compound spends on the stationary phase.
-
Optimize Solvent System: Develop a solvent system that provides a retention factor (Rf) of 0.2-0.4 on TLC. This ensures efficient elution without excessively long run times.
-
Question 2: I'm observing a new, less polar spot on my TLC plate after purification, which I suspect is a debrominated byproduct. How can I confirm this and prevent its formation?
Answer:
The appearance of a less polar spot is a classic sign of debromination. The loss of the polar bromine atom results in a less polar molecule that will travel further up a normal-phase TLC plate.
Confirmation & Prevention Strategies:
-
Confirmation with Mass Spectrometry: The most definitive way to confirm debromination is through mass spectrometry (MS). Look for a molecular ion peak that is 78 or 80 m/z units lighter than your starting material, corresponding to the loss of a bromine atom.
-
Prevention During Workup:
-
Avoid Strong Bases: While a weak base like triethylamine is used to neutralize silica, strong bases in your aqueous workup (e.g., NaOH, KOH) can sometimes promote debromination, especially if the bromine is activated by adjacent electron-withdrawing groups. Use milder bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) for neutralization.
-
Quench with a Reducing Agent: If your reaction uses an oxidizing agent, residual oxidant can sometimes lead to instability. A gentle quench with a reducing agent like sodium thiosulfate (Na2S2O3) can be beneficial.[5]
-
-
Prevention During Purification:
-
Palladium Scavengers: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck), trace amounts of residual palladium can catalyze dehalogenation.[6] Before chromatographic purification, consider treating your crude product with a scavenger resin designed to remove palladium, such as those with thiol functionalities.[7]
-
Hydrogenation Catalysts: Similarly, if you have used a hydrogenation catalyst (e.g., Pd/C), ensure it is meticulously removed by filtration (e.g., through Celite) before proceeding. Residual catalyst can cause reductive debromination.[8]
-
Question 3: My brominated heterocyclic compound has very poor solubility, making purification by chromatography difficult. What are my options?
Answer:
Poor solubility is a significant hurdle. Forcing dissolution in a strong solvent and then loading onto a column can lead to precipitation at the column head and poor separation.[9]
Solubility Enhancement & Alternative Techniques:
-
Dry Loading Technique for Chromatography:
-
Protocol: Dissolve your crude product in a minimal amount of a suitable solvent in which it is soluble (e.g., DCM, methanol, acetone). Add a small amount of silica gel or Celite to this solution to form a free-flowing powder upon evaporation of the solvent under reduced pressure. Carefully load this powder onto the top of your pre-packed column.
-
Why it works: This technique introduces your compound to the column in a solid, evenly distributed form, preventing precipitation and allowing for a more efficient separation.
-
-
Recrystallization:
-
When to Use: Recrystallization is an ideal and often superior method for purifying solid compounds that are reasonably clean (e.g., >80% pure).[10] It relies on differences in solubility between your desired compound and impurities at different temperatures.[10][11][12][13]
-
Solvent Selection: The key is finding a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][13]
-
General Protocol:
-
Dissolve the impure solid in a minimal amount of the hot solvent.[13]
-
If insoluble impurities are present, perform a hot filtration.[14]
-
Allow the solution to cool slowly to promote the formation of pure crystals.[13][14]
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.[13]
-
-
-
Supercritical Fluid Chromatography (SFC):
-
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[15][16] It is a form of normal-phase chromatography known for its high speed and efficiency.[17]
-
Advantages for Brominated Heterocycles:
-
Enhanced Solubility: Supercritical CO2 has excellent solvating properties for many organic molecules.
-
Gentle Conditions: The low operating temperatures are ideal for thermally labile compounds.[15]
-
Fast and Green: Separations are much faster than traditional HPLC, and the primary mobile phase (CO2) is non-toxic and easily removed.[16][17]
-
DMSO Compatibility: Samples with very limited solubility can often be dissolved in DMSO for SFC purification.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase (RP) HPLC for my brominated heterocycle?
A1: Absolutely. RP-HPLC is an excellent technique, especially for polar brominated heterocycles. Separation is based on hydrophobicity, which avoids the issues of acidic silica.[19] A C18 column is a good starting point. If your compound is very polar and elutes in the void volume, consider using a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][20]
Q2: I have two brominated isomers that are co-eluting. How can I improve their separation?
A2: Co-eluting isomers are a common challenge. Here's a logical approach:
-
Optimize the Mobile Phase: Systematically vary the solvent polarity. Sometimes, a small change in the ratio of polar to non-polar solvent can achieve separation.
-
Change the Stationary Phase (Orthogonal Chromatography): If optimizing the mobile phase fails, you need to change the separation mechanism. If you are using silica (normal phase), try a C18 column (reversed-phase). If you are on C18, try a column with a different stationary phase like phenyl-hexyl or cyano, which offer different selectivities. This is known as orthogonal chromatography.[19]
-
Consider SFC: Supercritical Fluid Chromatography often provides unique selectivity and can resolve isomers that are inseparable by HPLC.[18]
Q3: What are scavenger resins and how can they help in purifying my brominated compound?
A3: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution.[21][22] They can simplify purification by eliminating the need for liquid-liquid extraction or chromatography.[22]
-
Acid Scavengers: If your reaction produces an acidic byproduct (like HBr), a basic resin (e.g., with amine functional groups) can be used to neutralize and remove it.[23]
-
Metal Scavengers: As mentioned earlier, resins with thiol or triamine functionalities are highly effective at removing residual palladium or other transition metal catalysts.[7][23]
-
Electrophile/Nucleophile Scavengers: If you have excess unreacted starting material, you can choose a resin that specifically reacts with it. For example, an isocyanate resin can scavenge excess primary or secondary amines.[23]
Visualizing Purification Workflows
Decision-Making Flowchart for Purification Strategy
This diagram outlines a logical progression for selecting the most appropriate purification method for your brominated heterocyclic compound.
Caption: A decision tree for selecting a purification method.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. labex.hu [labex.hu]
- 4. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. halocolumns.com [halocolumns.com]
- 10. youtube.com [youtube.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. Supercritical Fluid Chromatography | Buchi.com [buchi.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 20. mdpi.com [mdpi.com]
- 21. Scavenger resin - Wikipedia [en.wikipedia.org]
- 22. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 23. suprasciences.com [suprasciences.com]
Technical Support Center: Stability of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one in Solution
Disclaimer: Specific stability data for 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one is not extensively available in publicly accessible literature. This guide is therefore based on established principles of chemical stability for structurally related bromo-substituted heterocyclic compounds and pyridopyrimidinone derivatives. The recommendations provided herein should be used as a starting point for your own internal stability assessments.
Introduction
This compound belongs to the pyridopyrimidinone class of heterocyclic compounds, a scaffold that is of significant interest in pharmaceutical research.[1] The stability of such compounds in solution is a critical parameter that can influence experimental reproducibility, biological activity, and shelf-life. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during the handling and use of this compound solutions.
My solution of this compound has changed color. What should I do?
A change in solution color is often an indicator of chemical degradation. The following workflow can help you diagnose and mitigate the issue.
Caption: Troubleshooting workflow for solution color change.
Potential Causes and Solutions:
-
Photodegradation: Many heterocyclic compounds are sensitive to light.[2]
-
Solution: Store solutions in amber vials or wrap containers in aluminum foil. Prepare and handle solutions under low-light conditions where possible.
-
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation, especially for compounds with electron-rich aromatic systems.
-
Solution: Use degassed solvents for solution preparation. Purge the headspace of the storage vial with an inert gas like argon or nitrogen.
-
-
pH Effects: The stability of the compound can be highly dependent on the pH of the solution. Hydrolysis of the pyrimidinone ring or other pH-mediated reactions can occur.
-
Solution: Determine the optimal pH for stability by conducting a pH-stability profile. Buffer your solutions accordingly.
-
I am seeing unexpected peaks in my HPLC/LC-MS analysis. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities.
Potential Causes and Solutions:
-
Degradation Products: The new peaks are likely degradation products of your compound. Forced degradation studies can help in identifying these products and their formation pathways.[3]
-
Solvent Reactivity: Some solvents, particularly protic solvents like methanol, can react with certain compounds over time.
-
Solution: Switch to a less reactive, aprotic solvent if possible. Always use high-purity, HPLC-grade solvents.
-
-
Contamination: The new peaks could be from an external contaminant.
-
Solution: Analyze a solvent blank to rule out contamination from the solvent or instrument. Ensure proper cleaning of all glassware and equipment.
-
The biological activity of my compound solution is decreasing over time. How can I prevent this?
A loss of biological activity is often linked to a decrease in the concentration of the active parent compound due to degradation.
Potential Causes and Solutions:
-
Chemical Instability: The compound is degrading under the current storage or experimental conditions.
-
Solution: Perform a stability study to determine the rate of degradation under your specific conditions (e.g., in cell culture media at 37°C). Based on the results, you may need to prepare fresh solutions more frequently or identify more stable formulation conditions.
-
-
Adsorption to Surfaces: The compound may be adsorbing to the surface of your storage containers (e.g., plastic tubes).
-
Solution: Use low-adsorption plasticware or glass vials for storage.
-
Frequently Asked Questions (FAQs)
What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, we can hypothesize potential routes based on its structure. The presence of the bromo, hydroxy, and pyrimidinone functionalities suggests susceptibility to hydrolysis, oxidation, and photolysis.
References
Technical Support Center: Overcoming Solubility Challenges of Pyrido[1,2-a]pyrimidin-4-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidin-4-one derivatives. This scaffold is a cornerstone in the development of novel therapeutics, from anti-inflammatory agents to SHP2 inhibitors.[1][2] However, the planar, rigid, and often lipophilic nature of these molecules frequently leads to significant challenges in achieving adequate aqueous solubility—a critical prerequisite for preclinical testing and clinical success.
This guide is structured as an interactive troubleshooting resource. It moves from fundamental questions and initial assessments to advanced formulation strategies, providing not just protocols but the scientific rationale behind them. Our goal is to empower you to diagnose solubility issues systematically and select the most effective enhancement strategy for your specific derivative.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Assessment & Fundamental Principles
Q1: My new pyrido[1,2-a]pyrimidin-4-one derivative is practically insoluble ("brick dust") in aqueous buffers. Where do I even begin?
A: This is a common starting point. Before attempting complex formulations, a systematic initial characterization is crucial to understand the root cause of the poor solubility.
-
Confirm Solid-State Properties: The arrangement of molecules in the solid state dramatically impacts solubility. An amorphous form is kinetically more soluble than a stable crystalline form because no energy is required to break the crystal lattice.[3][4] Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if your material is crystalline or amorphous. The presence of sharp peaks in PXRD indicates crystallinity.
-
Investigate Polymorphism: Your compound may exist in multiple crystalline forms (polymorphs), each with a different solubility profile. Patents for related compounds often detail different polymorphic and hydrated forms.[5][6] It's essential to ensure you are consistently working with the same, well-characterized form.
-
Perform a pH-Solubility Profile: The pyrido[1,2-a]pyrimidin-4-one core contains basic nitrogen atoms that can be protonated at acidic pH. This ionization dramatically increases aqueous solubility.[7] Measure the solubility of your compound in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0 to 7.4). A steep increase in solubility at lower pH indicates that pH modification or salt formation could be a viable strategy.
-
Assess LogP: The partition coefficient (LogP) gives a measure of the compound's lipophilicity. A high LogP value confirms that the molecule preferentially partitions into lipids, explaining poor aqueous solubility. This value helps guide the selection of enhancement strategies.
This initial data provides a logical foundation for choosing a path forward, as illustrated in the decision workflow below.
Section 2: Formulation Strategies
Q2: My compound's solubility increases at low pH. How can I leverage this with pH modification or salt formation?
A: This is an excellent sign. You can use two primary strategies:
-
pH Modification: This involves dissolving the drug in an acidic solution to maintain a protonated, soluble state.[8][9] This is straightforward for in vitro assays but can be challenging for in vivo applications due to the body's natural buffering capacity. A drug dissolved at low pH may precipitate upon entering the neutral pH of the bloodstream or intestines.
-
Salt Formation: This is a robust chemical modification where the basic parent drug is reacted with an acid to form a stable, crystalline salt with significantly higher aqueous solubility and dissolution rates.[10] Common pharmaceutically acceptable acids include hydrochloric, sulfuric, methanesulfonic, tartaric, and citric acid.[5] The key advantage is that you create a new solid form with intrinsically better properties.
Troubleshooting Tip: When forming a salt, be aware of potential disproportionation, where the salt converts back to the less soluble free base in a solution with a pH higher than the compound's pKa. Also, monitor for hygroscopicity (water uptake), as some salts can be less physically stable than the parent form.
Q3: What is the co-solvent approach, and how do I select the right one?
A: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar drug.[11][12] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic drug to dissolve.[13]
Table 1: Common Pharmaceutical Co-solvents
| Co-solvent | Dielectric Constant | Properties & Considerations |
| Water | 80.1 | The primary biological solvent. |
| Glycerin | 42.5 | Viscous, non-toxic, commonly used in oral liquids. |
| Propylene Glycol (PG) | 32.0 | A versatile solvent used in oral, topical, and parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, widely used for poorly soluble drugs.[14] |
| Ethanol | 24.3 | Potent solvent, but use in high concentrations can be problematic. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solubilizer, but primarily used for in vitro and preclinical studies due to toxicity concerns.[15] |
How to Choose:
-
Safety First: Select a co-solvent with an established safety profile for your intended application (e.g., oral, IV).
-
Solubilizing Power: Screen a panel of co-solvents to determine which provides the greatest solubility enhancement for your specific compound.
-
Physical Stability: The primary risk with co-solvents is drug precipitation upon dilution into an aqueous environment (e.g., adding a DMSO stock to a buffer for a cell-based assay). Always check the stability of the final diluted solution.
Q4: What are solid dispersions, and when are they a better choice than co-solvents?
A: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble hydrophilic carrier matrix.[16][17] This approach is often superior to simple co-solvents for developing solid oral dosage forms because it enhances solubility through multiple mechanisms simultaneously:
-
Particle Size Reduction: The drug is reduced to a molecular or near-molecular level within the carrier.[4]
-
Improved Wettability: The hydrophilic carrier allows water to penetrate and dissolve the formulation quickly.[4]
-
Amorphous Conversion: The process often converts the crystalline drug into a more soluble, higher-energy amorphous state.[3][4]
Common carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[13][18][19] You should consider a solid dispersion when you need a significant increase in dissolution rate for an oral formulation and your compound is thermally stable enough for processing (especially for melt-based methods).
Q5: How do cyclodextrins work, and are they suitable for a planar molecule like a pyrido[1,2-a]pyrimidin-4-one?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[20][21] They enhance solubility by encapsulating the poorly soluble drug molecule—or at least a lipophilic part of it—within this cavity, forming a water-soluble "inclusion complex."[22][23] The exterior of the cyclodextrin interacts favorably with water, effectively masking the hydrophobic drug inside.
Pyrido[1,2-a]pyrimidin-4-one derivatives are excellent candidates for cyclodextrin complexation due to their rigid, planar, and hydrophobic nature, which allows them to fit snugly within the cyclodextrin cavity.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a particularly useful derivative due to its high aqueous solubility and safety profile.[20][24]
Section 3: Advanced Strategies
Q6: My compound is insoluble in almost everything, and the previous methods provided only marginal improvement. What are my next options?
A: For extremely challenging compounds, often referred to as "brick dust," you need to consider more advanced, transformative approaches like nanosuspensions or prodrugs.
-
Nanosuspensions: This technology involves reducing the particle size of the pure drug down to the sub-micron (nanometer) range.[25] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By creating nanoparticles, you increase the surface area by orders of magnitude, leading to a dramatic increase in the dissolution velocity.[26][27] This is a formulation approach that does not chemically alter the drug molecule and is applicable to drugs that are poorly soluble in both aqueous and organic media.[25][28]
-
Prodrug Strategy: This is a medicinal chemistry approach where the insoluble parent drug is temporarily modified through a covalent bond to a soluble "promoieity."[29][30] This new molecule, the prodrug, is designed to be highly soluble and is administered in this form. After administration, the body's enzymes cleave the promoiety, releasing the active parent drug at the site of action.[31][32] Common promoieties include phosphates, amino acids, or polyethylene glycol chains. This strategy requires significant synthetic chemistry effort but can be extremely effective for overcoming fundamental solubility barriers.[29][30]
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is suitable for thermolabile compounds.[17][18]
-
Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®[33]) and a common volatile solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and the carrier are soluble.
-
Preparation:
-
Accurately weigh the pyrido[1,2-a]pyrimidin-4-one derivative and the carrier (common drug:carrier ratios are 1:1, 1:3, 1:5 w/w).
-
Dissolve the drug and carrier in a minimal amount of the selected solvent in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.
-
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 °C). Continue until a dry film or solid mass is formed.
-
Drying: Place the solid mass in a vacuum oven overnight at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization (Critical): Analyze the resulting powder by PXRD and DSC to confirm the absence of crystalline drug peaks, which validates the formation of an amorphous dispersion. Perform dissolution testing to compare the release profile against the unformulated drug.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This method is simple, avoids large volumes of organic solvents, and is effective for lab-scale preparations.
-
Selection of Cyclodextrin: Choose a cyclodextrin based on a preliminary screening. HP-β-CD is a common and effective choice.[20]
-
Stoichiometry: Determine the molar ratio for complexation (typically 1:1 drug:cyclodextrin).
-
Preparation:
-
Place the accurately weighed cyclodextrin into a glass mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin and knead with a pestle to form a homogeneous paste.
-
Add the accurately weighed drug to the paste.
-
Knead the mixture thoroughly for 45-60 minutes. During this process, the paste may become stiffer as the inclusion complex forms.
-
-
Drying: Dry the resulting paste in an oven at 50-60 °C until a constant weight is achieved.
-
Post-Processing: Pulverize the dried complex and pass it through a sieve.
-
Characterization: Confirm complex formation using DSC (disappearance or shifting of the drug's melting endotherm) or NMR (changes in chemical shifts of the drug protons). Evaluate the increase in apparent solubility via phase-solubility studies.[34]
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japer.in [japer.in]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3867256A1 - New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making - Google Patents [patents.google.com]
- 6. AU2022215189B2 - New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making - Google Patents [patents.google.com]
- 7. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. brieflands.com [brieflands.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jddtonline.info [jddtonline.info]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. ijpsr.com [ijpsr.com]
- 28. jddtonline.info [jddtonline.info]
- 29. researchgate.net [researchgate.net]
- 30. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. johronline.com [johronline.com]
- 33. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 34. researchgate.net [researchgate.net]
troubleshooting guide for pyrido[1,2-a]pyrimidine synthesis reactions
A Troubleshooting Guide for Researchers and Drug Development Professionals
The synthesis of the pyrido[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, like any complex organic synthesis, the path to the desired product can be fraught with challenges, from low yields to intractable purification issues. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, question-and-answer-based approach to troubleshooting common problems encountered during the synthesis of this important heterocyclic system. Drawing upon established literature and field-proven insights, this resource aims to be an authoritative companion in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Low Yield and Incomplete Conversion
Question 1: My reaction is resulting in a low yield of the desired pyrido[1,2-a]pyrimidine, with a significant amount of unreacted 2-aminopyridine. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent issue in pyrido[1,2-a]pyrimidine synthesis and can often be traced back to several key factors related to reaction kinetics and equilibrium. The primary cyclization reaction, typically a condensation between a 2-aminopyridine and a 1,3-dicarbonyl compound or its equivalent, is often a reversible process.
Causality and Troubleshooting Steps:
-
Suboptimal Reaction Conditions:
-
Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the formation of undesired side products.[2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Reaction Time: Insufficient reaction time is a common culprit for low conversion. Monitor the reaction by TLC until the starting materials are consumed or the product concentration ceases to increase. For some less reactive substrates, extended reaction times may be necessary.[4]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. Solvents like ethanol are common, but for some substrates, higher boiling point solvents like dioxane or toluene might be required to drive the reaction to completion.[4] In some cases, solvent-free conditions have been shown to improve yields.[3]
-
-
Inefficient Catalysis:
-
Catalyst Activity: If you are employing a catalyst, such as a Brønsted or Lewis acid, ensure its activity. Reusable catalysts may require regeneration. For acid catalysts, confirm the concentration is appropriate, as too little will result in slow reaction rates, while too much can lead to side reactions.[3]
-
Base Selection: In base-catalyzed reactions, the choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[2]
-
-
Purity of Reactants:
-
Impurities in the starting materials, particularly the 2-aminopyridine and the dicarbonyl compound, can inhibit the reaction or lead to the formation of byproducts. Ensure all reactants are of high purity.[3] Water in the solvent can also be detrimental, especially in reactions sensitive to hydrolysis.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low reaction yields.
II. Side Product Formation
Question 2: I am observing a significant, often fluorescent, byproduct in my reaction mixture when synthesizing pyrido[1,2-a]pyrimidines. What is this byproduct and how can I prevent its formation?
Answer:
The formation of fluorescent byproducts is a known issue in pyrimidine synthesis, often pointing to the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side reaction competes with the desired pyrido[1,2-a]pyrimidine formation, especially when using β-ketoesters and an aldehyde in the presence of an ammonia source (which can be formed from the decomposition of urea or other reagents at elevated temperatures).
Mechanism of Side Product Formation:
The Hantzsch pathway involves the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia. This competes with the desired reaction of the 2-aminopyridine with the β-ketoester and aldehyde.
Caption: Competing reaction pathways leading to desired product vs. side product.
Prevention Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Order of Addition: Adding the component that can decompose to ammonia (e.g., urea) last to the reaction mixture can sometimes minimize its decomposition.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pathway and the Hantzsch pathway. Some Lewis acids may preferentially promote the desired reaction.[2]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help to minimize the side reaction. Ensure that the 2-aminopyridine is not the limiting reagent if it is competing with ammonia for the other reactants.
III. Purification Challenges
Question 3: My crude pyrido[1,2-a]pyrimidine product is difficult to purify. I'm having trouble with both recrystallization and column chromatography. What can I do?
Answer:
Purification of pyrido[1,2-a]pyrimidine derivatives can be challenging due to their often polar nature and the presence of closely related impurities.
Troubleshooting Purification:
-
Recrystallization Issues:
-
Poor Solubility: If your compound has poor solubility in common recrystallization solvents, try using a solvent mixture. For example, dissolve your compound in a minimum amount of a hot, more polar solvent (like ethanol or ethyl acetate) and then slowly add a hot, less polar solvent (like hexane) until the solution becomes turbid. Allow the mixture to cool slowly.[5]
-
Oiling Out: If your compound precipitates as an oil instead of crystals, this is often due to rapid cooling or high impurity levels. Ensure a slow cooling process. If oiling out persists, try a different solvent system or pre-purify the crude material by a quick filtration through a plug of silica gel to remove baseline impurities. Seeding the solution with a small crystal of the pure compound can also promote proper crystallization.[5]
-
-
Column Chromatography Issues:
-
Tailing: Tailing of polar compounds on silica gel is a common problem. To mitigate this, you can:
-
Modify the Mobile Phase: Add a small amount of a polar modifier like methanol to your eluent. For basic compounds like pyrido[1,2-a]pyrimidines, adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to the mobile phase can significantly improve peak shape.[5]
-
-
Poor Separation: If you are unable to separate your desired product from a closely related impurity:
-
Optimize the Eluent System: Systematically screen different solvent mixtures of varying polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
-
Data Summary Table for Reaction Condition Optimization:
| Parameter | Condition | Effect on Reaction | Troubleshooting Action |
| Temperature | Too Low | Slow reaction rate, low conversion. | Gradually increase temperature while monitoring by TLC. |
| Too High | Decomposition, side product formation. | Lower the temperature; consider a milder catalyst. | |
| Solvent | Low Boiling Point | May not provide enough energy for reaction. | Switch to a higher boiling point solvent (e.g., toluene, dioxane). |
| Inappropriate Polarity | Poor solubility of reactants, slow reaction. | Screen a range of solvents with varying polarities. | |
| Catalyst | Inactive/Insufficient | Low or no conversion. | Use fresh catalyst; increase catalyst loading. |
| Too Aggressive | Side reactions, decomposition. | Use a milder catalyst; decrease catalyst loading. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common synthesis of a pyrido[1,2-a]pyrimidine derivative.
Synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile from 2-aminopyridine and Diethyl 2-cyano-3-ethoxyacrylate
This protocol is adapted from methodologies that utilize the reaction of a 2-aminopyridine with an ethoxymethylenemalonate derivative.[6]
Materials:
-
2-Aminopyridine
-
Diethyl 2-cyano-3-ethoxyacrylate
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1.0 eq) and diethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in diphenyl ether.
-
Heating: Heat the reaction mixture to 240-250 °C in an oil bath. The reaction is typically complete within 15-30 minutes. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add hexane to the cooled mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with hexane to remove the diphenyl ether.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile.
-
Dry the purified product under vacuum.
-
Core Reaction Mechanism:
Caption: General mechanism for the synthesis of pyrido[1,2-a]pyrimidines.
References
- 1. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Functionalization of the Pyridopyrimidinone Core
Welcome to the Technical Support Center for the functionalization of the pyridopyrimidinone core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chemical modification of this privileged scaffold. The pyridopyrimidinone framework is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, its functionalization can present unique challenges. This resource aims to provide not just protocols, but the underlying chemical logic to empower you to overcome these hurdles and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the functionalization of the pyridopyrimidinone core.
Q1: What are the most common strategies for functionalizing the pyridopyrimidinone core?
A1: The most prevalent and versatile methods for modifying the pyridopyrimidinone scaffold include:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most widely used approach and includes reactions like Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation).[4][5] These reactions typically target halide-substituted pyridopyrimidinones.
-
C-H Activation/Functionalization: This modern approach allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and step-efficient synthesis.[6][7] However, controlling regioselectivity can be a significant challenge due to the electronic nature of the pyridine ring.[8][9]
-
Nucleophilic Aromatic Substitution (SNAr): Activated pyridopyrimidinones, particularly those with electron-withdrawing groups and leaving groups at the C2 or C4 positions, can undergo SNAr with various nucleophiles like amines, alkoxides, and thiolates.[10]
-
Cyclization Reactions: The pyridopyrimidinone core itself is often synthesized through cyclization reactions, and further modifications can be achieved by additional annulation strategies.[2]
Q2: I'm struggling with regioselectivity in my cross-coupling reaction on a di-halogenated pyridopyrimidinone. What factors should I consider?
A2: Regioselectivity in cross-coupling reactions of di-halogenated pyridopyrimidinones is a common challenge and is influenced by several factors:
-
Inherent Reactivity of Halogen Positions: Halides at positions adjacent to the pyridine nitrogen (e.g., C2 and C4) are generally more reactive in palladium-catalyzed cross-couplings.[11]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand in a palladium-catalyzed reaction play a crucial role. Bulky, electron-rich ligands can direct the reaction to a specific position, sometimes overriding the inherent reactivity of the C-X bond.[10][11] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling in 2,4-dichloropyridines.[11]
-
Catalyst Precursor: The choice of palladium precatalyst can significantly impact selectivity.[10]
-
Reaction Conditions: Parameters such as the base, solvent, and temperature can influence the selective outcome of the reaction.
Q3: My C-H activation reaction is giving a mixture of isomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity in C-H functionalization of pyridines and their fused derivatives is a known challenge.[8] Here are some strategies to consider:
-
Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond. While this adds extra synthetic steps for installation and removal, it is a powerful strategy for controlling regioselectivity.[7]
-
Catalyst and Ligand Design: The choice of transition metal catalyst and the ligand environment is critical. Different metal centers and ligand architectures can exhibit distinct selectivities.
-
Reaction Conditions Optimization: A thorough screening of solvents, temperatures, and additives can sometimes reveal conditions that favor one isomer over others.
-
Exploiting Inherent Electronic Properties: The electron-deficient nature of the pyridine ring makes C-H functionalization at the C3 position particularly challenging.[8] Understanding the electronic landscape of your specific pyridopyrimidinone core can help in predicting the most reactive sites.
Q4: What are the best practices for purifying functionalized pyridopyrimidinone products?
A4: Purification of pyridopyrimidinone derivatives can be challenging due to their often polar nature and potential for metal contamination from cross-coupling reactions.
-
Chromatography: Normal-phase column chromatography is the most common method. For highly polar compounds, reverse-phase chromatography may be more effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Metal Scavenging: To remove residual palladium from cross-coupling reactions, treatment with metal scavengers (e.g., silica-based thiols, activated carbon) can be employed.[12]
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the desired product is not can be a simple and effective purification step.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Ensure an active Pd(0) species is generated. Many palladium precursors, like Pd(OAc)₂, require in situ reduction to the active Pd(0) state.[13][14] Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that is easily activated.[15][16] The quality of the palladium source is also crucial.[12] |
| Catalyst Inhibition | The nitrogen atoms in the pyridopyrimidinone core can coordinate to the palladium center, leading to catalyst deactivation. [15] Using more electron-rich and sterically hindered ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; biarylphosphine ligands like XPhos or tBuXPhos for Buchwald-Hartwig) can mitigate this issue by promoting oxidative addition and stabilizing the catalytic species.[12][15] |
| Poor Quality Reagents | Ensure all reagents are of high quality and anhydrous where necessary. Boronic acids can degrade over time.[17][18] Solvents and bases should be dry, especially for Buchwald-Hartwig aminations, as water can deactivate the catalyst.[12] |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. This includes screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu), solvents (e.g., toluene, dioxane, DMF), and temperatures.[17][19] Microwave irradiation can sometimes improve yields and reduce reaction times.[4] |
Issue 2: Significant Side Product Formation (e.g., Deborylation, Homocoupling)
| Potential Cause | Troubleshooting Steps & Explanation |
| Deborylation of Boronic Acid | This is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids. [18] Use a milder base (e.g., K₃PO₄ instead of stronger bases), lower the reaction temperature, or use a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | This can occur in the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). |
| Protodehalogenation of Starting Material | The starting halide can be reduced, leading to the unfunctionalized pyridopyrimidinone. This can be caused by impurities in the reagents or solvent. Ensure high-purity materials are used. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of a halo-pyridopyrimidinone with a boronic acid.
Materials:
-
Halo-pyridopyrimidinone (1.0 eq)
-
Boronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)
Procedure:
-
To a dry reaction vessel, add the halo-pyridopyrimidinone, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Optimizing a Buchwald-Hartwig Amination
The following diagram illustrates a logical workflow for optimizing a challenging Buchwald-Hartwig amination of a chloro-pyridopyrimidinone.
Caption: A stepwise approach to optimizing a challenging Buchwald-Hartwig amination reaction.
Section 4: Advanced Topics
Protecting Group Strategies
For pyridopyrimidinones with multiple reactive sites, a well-designed protecting group strategy is essential.
-
Amine Protection: If your pyridopyrimidinone contains a reactive amine, common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl). Boc is typically removed under acidic conditions, while Cbz is removed by hydrogenolysis.[20]
-
Hydroxyl Protection: Hydroxyl groups can be protected as silyl ethers (e.g., TBS, TIPS), which offer a range of stabilities and deprotection conditions.[21]
-
Orthogonal Protection: In complex syntheses, employing orthogonal protecting groups that can be removed under different conditions without affecting each other is crucial for success.[22]
Spectroscopic Characterization
Accurate characterization of functionalized pyridopyrimidinones is critical. A combination of spectroscopic techniques is typically required.
| Technique | Information Provided |
| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the position of new functional groups.[23][24] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and can provide information about its elemental composition (High-Resolution MS).[23][24] |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-N).[24] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule and can be useful for quantitative analysis.[23] |
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 22. jocpr.com [jocpr.com]
- 23. benchchem.com [benchchem.com]
- 24. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support guide for the synthesis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to equip you with the expertise to not only identify issues but also to understand their chemical origins, enabling you to optimize your reaction outcomes with confidence.
Introduction: The Synthetic Challenge
The synthesis of this compound is typically a two-step process: first, the thermal cyclocondensation of 2-amino-4-methylpyridine with a malonic ester derivative to form the core heterocyclic scaffold, followed by a regioselective electrophilic bromination. While seemingly straightforward, each step presents unique challenges that can lead to significant side reactions, low yields, and complex purification profiles. This guide is structured to address these issues systematically.
Diagram: Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Troubleshooting the Cyclocondensation Reaction
The initial formation of the 2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one core is a variation of the Conrad-Limpach reaction. It typically involves heating 2-amino-4-methylpyridine with an excess of diethyl malonate, which serves as both reactant and solvent.[1][2] High temperatures are necessary to drive the second, intramolecular cyclization step.
FAQ 1: My cyclization yield is low, and I'm recovering unreacted 2-amino-4-methylpyridine. What is happening?
Answer: This is a common issue often related to insufficient reaction temperature or time.
-
Causality: The reaction proceeds in two stages: an initial nucleophilic attack of the amino group on the malonate to form an intermediate, followed by a high-activation-energy intramolecular cyclization with the elimination of ethanol. If the temperature is too low (e.g., < 150 °C) or the reaction time is too short, the equilibrium may favor the starting materials, or the reaction may stall after the first step. The use of less expensive dialkyl malonates necessitates harsh conditions due to the poor leaving group nature of the ethoxy group.[3]
-
Solutions:
-
Increase Temperature: Ensure your reaction temperature is sufficiently high. Many "neat" procedures with diethyl malonate require temperatures in the range of 180-210 °C.[4]
-
Extend Reaction Time: For reactions at the lower end of the temperature range, extending the reaction time (e.g., from 4 hours to 18 hours) can significantly improve yields.[2]
-
Use a Higher-Boiling Point Solvent/Reagent: While diethyl malonate often works, a higher-boiling point ether like diphenyl ether can be used as a solvent to achieve the necessary temperatures for cyclization.
-
Consider More Reactive Malonates: For substrates that are particularly stubborn, using a more reactive malonate derivative like bis(2,4,6-trichlorophenyl) malonate (BTCM) allows the reaction to proceed at much lower temperatures, even room temperature in some cases.[5][6]
-
FAQ 2: I've isolated a non-cyclic byproduct. How do I identify it and force the cyclization?
Answer: You have likely isolated one of the two possible non-cyclic intermediates: the N-acylated amide or the C-acylated product.
-
Causality: The reaction between a 2-aminopyridine and diethyl malonate can produce both non-cyclic intermediates where the aminopyridine has reacted with one or both ester groups of the malonate without subsequent ring closure.[4][7] Steric hindrance from the 4-methyl group can sometimes disfavor the conformation required for the final intramolecular cyclization.
-
Identification: These intermediates will have a significantly different NMR spectrum from the desired product. You will observe signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and a different aromatic proton pattern. Mass spectrometry will show a mass corresponding to the addition of one malonate equivalent minus one or two ethanol molecules.
-
Solutions:
-
Re-subject to Harsher Conditions: The most straightforward approach is to resubmit the isolated intermediate to the reaction conditions (high heat, neat) to drive the final cyclization.
-
Base Catalysis: In some cases, a base catalyst can promote the intramolecular condensation. However, this can also lead to other side reactions and should be approached with caution.[8]
-
Diagram: Cyclocondensation Pathway and Side Products
Caption: Key pathways in the cyclocondensation step.
Part 2: Troubleshooting the Bromination Reaction
Regioselectivity is the primary challenge in the bromination of the 2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one core. The electron-donating nature of the bridgehead nitrogen and the 2-hydroxy group activates the ring system towards electrophilic substitution, but multiple positions can be reactive.[9]
FAQ 3: My bromination is not selective, and I'm getting a mixture of isomers. How do I favor bromination at the C9 position?
Answer: Achieving high regioselectivity depends critically on the choice of brominating agent and reaction conditions. The C3, C7, and C9 positions are all potentially reactive.
-
Causality: The electronic properties of the heterocyclic system dictate the positions most susceptible to electrophilic attack. While the C9 position is often targeted, subtle changes in solvent polarity, temperature, or the nature of the electrophile can alter the product distribution. Direct bromination with liquid bromine (Br₂) is often too reactive and unselective, leading to multiple products and potential degradation.[10][11]
-
Solutions:
-
Use N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine than Br₂. It is the reagent of choice for many heterocyclic brominations.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are commonly used.[12] Running the reaction in a non-polar solvent like DCM at low temperatures (e.g., 0 °C to room temperature) can often enhance selectivity.
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the brominating agent (e.g., 1.05-1.1 equivalents of NBS) to minimize the risk of over-bromination.
-
FAQ 4: I'm observing di- and poly-brominated products in my mass spectrum. How can I prevent this?
Answer: Over-bromination occurs when the reaction conditions are too harsh or when the mono-brominated product is still sufficiently activated to react further.
-
Causality: The first bromine atom added to the ring is deactivating, but if the reaction is run for too long, at too high a temperature, or with a large excess of the brominating agent, a second substitution can occur.
-
Solutions:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to moderate the reactivity.
-
Slow Addition: Add the brominating agent (e.g., NBS as a solid or a solution) slowly to the reaction mixture to maintain a low instantaneous concentration of the electrophile.
-
Monitor Carefully: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.
-
Table 1: Troubleshooting Guide for Bromination
| Problem | Probable Cause | Recommended Solution |
| Mixture of Isomers | Reaction is not regioselective; conditions are too harsh. | Switch from Br₂ to NBS. Use a non-polar solvent (DCM). Run at 0 °C. |
| Over-bromination | Excess brominating agent, high temperature, or long reaction time. | Use 1.05 eq. of NBS. Add NBS slowly. Monitor reaction by TLC and quench upon completion. |
| No Reaction | Ring system is not sufficiently activated under the conditions. | Add a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to enhance the electrophilicity of the brominating agent.[12] |
| Product Degradation | Conditions are too acidic or oxidizing. | Ensure the reaction is run under neutral or slightly acidic conditions. Avoid strong acids unless necessary for catalysis. Use a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). |
Part 3: Recommended Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of 2-Hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
-
Reference Methodology: Adapted from "A 'neat' synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones".[1]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-methylpyridine (1.0 eq.).
-
Add an excess of diethyl malonate (5.0 eq.). Diethyl malonate will act as both the reactant and the solvent.
-
Heat the reaction mixture in an oil bath to 190-200 °C with stirring.
-
Maintain this temperature for 4-6 hours. The reaction mixture will turn from a clear solution to a thicker, light-brown slurry as the product precipitates.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the 2-amino-4-methylpyridine spot is no longer visible.
-
Allow the mixture to cool to room temperature. A solid mass should form.
-
Add an excess of diethyl ether or hexanes to the flask and break up the solid.
-
Filter the solid product using a Büchner funnel, wash thoroughly with diethyl ether to remove residual diethyl malonate and other non-polar impurities.
-
Dry the resulting beige solid under vacuum. The product is often of sufficient purity to proceed to the next step without further purification.
-
Protocol 2: Synthesis of this compound
-
Reference Methodology: Based on general procedures for bromination of activated heterocycles.[12]
-
Procedure:
-
Suspend 2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
If using ACN, remove the solvent under reduced pressure. If using DCM, separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 9-bromo product.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of the pyrido[1,2-a]pyrimidin-4-one ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 11. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one during workup
Welcome to the technical support center for 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. By understanding the underlying chemical principles, you can effectively minimize degradation and maximize the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My crude product has a strong color (e.g., yellow, brown, or purple) after the reaction. What is the likely cause and how can I remove it?
A: A persistent color in your crude product often indicates the presence of residual brominating agent (e.g., Br₂) or colored degradation byproducts. The 2-hydroxypyridine core can be susceptible to oxidation, and pyridine diols, potential degradation products, can form intensely colored pigments[1].
Q2: I am experiencing low yields after aqueous workup. Where could my product be going?
A: Low yields can result from several factors. The compound may be partially soluble in the aqueous phase, especially if acidic or basic washes are used that alter its ionization state. The 2-hydroxypyridine moiety has both an acidic and a basic pKa, making its solubility pH-dependent[2][3]. Additionally, degradation of the molecule under the workup conditions can lead to product loss.
Q3: My NMR analysis shows impurities that I cannot identify, or the disappearance of the bromine signal. What could be happening?
A: Unidentified impurities could be byproducts from the initial reaction or degradation products formed during workup. The loss of the bromine signal in the NMR spectrum is a strong indicator of dehalogenation[4]. This can occur under certain reductive conditions or via nucleophilic aromatic substitution, potentially catalyzed by residual metals or strong nucleophiles.
Q4: The product seems to be unstable during column chromatography. What precautions should I take?
A: Prolonged exposure to silica gel, which is slightly acidic, can potentially cause degradation of acid-sensitive compounds. If you observe streaking or the appearance of new spots on TLC during chromatography, this might be the cause. Using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the eluent can mitigate this issue.
Troubleshooting Guide
This section provides a more in-depth analysis of common problems and their solutions, grounded in the chemical properties of the pyrido[1,2-a]pyrimidin-4-one scaffold.
Issue 1: Product Degradation During Aqueous Workup
The 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one core is susceptible to both acidic and basic hydrolysis, which can lead to ring-opening or other rearrangements.
Underlying Chemistry: The 2-hydroxypyridine part of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is influenced by the solvent's polarity, with polar solvents like water favoring the 2-pyridone form[1]. The molecule possesses both a weakly acidic proton (on the hydroxyl group) and a weakly basic nitrogen atom in the pyridine ring. The approximate pKa values for the parent 2-hydroxypyridine are:
-
pKa (acidic): ~11.7 (for the hydroxyl group)[2]
-
pKa (basic): ~0.75-2.43 (for the pyridine nitrogen)[2][3][5]
This means that in strongly acidic solutions (pH < 1), the pyridine nitrogen will be protonated, making the molecule more water-soluble. In strongly basic solutions (pH > 12), the hydroxyl group will be deprotonated, forming a phenoxide-like anion, which also increases water solubility. Extreme pH conditions can catalyze hydrolysis of the pyrimidinone ring.
Troubleshooting Steps:
-
Avoid Strong Acids and Bases: Whenever possible, use mild aqueous washes. Instead of strong acids like HCl, consider a dilute solution of a weaker acid like citric acid or a buffered wash. For removing acidic impurities, a saturated solution of sodium bicarbonate is preferable to stronger bases like sodium hydroxide.
-
Minimize Contact Time: Perform aqueous extractions quickly and avoid letting the reaction mixture sit in acidic or basic solutions for extended periods.
-
Work at Lower Temperatures: If stability is a major concern, conduct the workup at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.
-
Use of a Buffered System: For sensitive applications, using a buffered aqueous solution (e.g., phosphate buffer at pH 7) for washing can help maintain a stable pH environment.
Issue 2: Dehalogenation of the Bromo Substituent
The carbon-bromine bond on the aromatic ring can be cleaved under certain conditions, leading to the formation of the debrominated analog as a significant impurity.
Underlying Chemistry: Dehalogenation can occur through several mechanisms[4]:
-
Reductive Dehalogenation: This can be promoted by certain metals (e.g., residual palladium from a preceding cross-coupling reaction) in the presence of a hydrogen source, or by strong reducing agents.
-
Nucleophilic Aromatic Substitution: Although the bromine is on an electron-rich ring system, strong nucleophiles present during workup (e.g., hydroxide at elevated temperatures) could potentially displace the bromide.
-
Photolytic Cleavage: While less common during a standard workup, exposure to strong UV light in the presence of a photosensitizer could potentially lead to C-Br bond cleavage.
Troubleshooting Steps:
-
Quench Reductive Species: If your synthesis involves reducing agents, ensure they are thoroughly quenched before workup.
-
Metal Scavenging: If a metal catalyst was used in a previous step, consider using a metal scavenger to remove residual metal ions before proceeding with the workup.
-
Avoid Harsh Nucleophiles: Be cautious with the use of strong, non-sterically hindered nucleophiles during workup, especially at elevated temperatures.
-
Protect from Light: While a minor concern for most workups, it is good practice to protect light-sensitive compounds from direct, strong light sources.
Recommended Workup and Purification Protocols
Here are step-by-step protocols designed to minimize the degradation of this compound.
Protocol 1: Standard Mild Workup
This protocol is suitable for reactions where significant amounts of acidic or basic impurities are not expected.
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under "neat" conditions by heating 2-amino-4-methyl-6-bromopyridine with diethyl malonate, the crude product may be a solid or a thick oil[6].
-
Initial Dilution: Dilute the reaction mixture with a suitable organic solvent in which the product is soluble, such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Wash the organic layer with deionized water (2 x volume of the organic layer) to remove any water-soluble starting materials or byproducts.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to aid in the removal of water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Workup for Reactions with Acidic or Basic Byproducts
This protocol incorporates mild acidic and basic washes to remove impurities.
-
Reaction Quenching and Dilution: Follow steps 1 and 2 from the Standard Mild Workup protocol.
-
Mild Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a 5% aqueous solution of citric acid.
-
Water Wash: Wash the organic layer with deionized water to remove the citric acid.
-
Mild Basic Wash: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Be cautious of gas evolution (CO₂).
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Brine Wash, Drying, and Solvent Removal: Follow steps 4, 5, and 6 from the Standard Mild Workup protocol.
-
Purification: Proceed with purification.
Protocol 3: Purification by Column Chromatography
-
Choosing the Stationary Phase: Silica gel is commonly used. However, if you suspect acid-sensitivity, consider using neutral alumina or deactivating the silica gel by preparing the slurry in the eluent containing 0.5-1% triethylamine.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The optimal system should be determined by thin-layer chromatography (TLC).
-
Loading the Column: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load the solid onto the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.
Data and Diagrams
Table 1: pH-Dependent Solubility Profile of the 2-Hydroxypyridine Moiety
| pH Range | Predominant Species | Expected Aqueous Solubility |
| < 1 | Protonated (Cationic) | Increased |
| 2 - 11 | Neutral | Low |
| > 12 | Deprotonated (Anionic) | Increased |
This table is an approximation based on the pKa of the parent 2-hydroxypyridine scaffold.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Diagram 2: Key Structural Features and Stability Considerations
Caption: Key reactive sites and potential degradation pathways.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 3. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Characterization of Impurities in 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one Synthesis
Welcome to the technical support guide for the synthesis and impurity characterization of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting workflows, and detailed analytical protocols. The control of impurities is a critical issue in the pharmaceutical industry, as the presence of unwanted chemicals, even in trace amounts, can influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
This guide offers a logical framework for identifying, characterizing, and mitigating common process-related impurities encountered during the synthesis of this pyridopyrimidine derivative.
Section 1: Postulated Synthetic Pathway and Potential Impurities
The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with a malonic acid derivative, followed by bromination. Understanding this pathway is crucial for anticipating potential impurities.
Proposed Synthetic Workflow
The following diagram illustrates a common and efficient synthetic route. The primary challenges in this process are ensuring complete cyclization and controlling the regioselectivity of the bromination step.
Caption: Proposed synthetic pathway for this compound.
Table of Potential Impurities
Based on the proposed synthesis, several process-related impurities can be anticipated. Effective impurity profiling involves the detection, identification, and quantification of these organic and inorganic impurities.[2][3]
| Impurity ID | Structure / Name | Probable Source | Recommended Primary Detection Technique |
| IMP-01 | 2-Amino-4-methylpyridine | Unreacted Starting Material | HPLC-UV, GC-MS |
| IMP-02 | Diethyl Malonate | Unreacted Starting Material | GC-MS (due to volatility) |
| IMP-03 | 2-Hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one | Unreacted Intermediate | HPLC-UV, LC-MS |
| IMP-04 | Dibrominated Species (e.g., 7,9-Dibromo-) | Over-bromination side reaction | LC-MS |
| IMP-05 | N-Succinimidyl Impurity | Reaction with succinimide byproduct from NBS | LC-MS |
| IMP-06 | Hydrolyzed Malonate Species | Hydrolysis of diethyl malonate before reaction | HPLC-UV, LC-MS |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I detect an unknown impurity?
The first step is to obtain the molecular weight of the unknown impurity.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred initial technique as it provides both the retention time (relative to your API) and the mass-to-charge ratio (m/z) of the impurity, which is crucial for proposing a molecular formula.
Q2: What are the typical regulatory thresholds for impurity characterization?
Regulatory agencies like the ICH have strict guidelines. For drug substances, the identification threshold is typically 0.10% to 0.15%.[5][6] Any impurity found at or above this level must be structurally characterized. Understanding these guidelines is essential for regulatory compliance.[7]
Q3: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?
NMR spectroscopy is the gold standard for unambiguous structure elucidation.[8][9] While LC-MS can provide a molecular formula, NMR provides detailed information about the molecule's carbon-hydrogen framework, connectivity, and stereochemistry, which is required to definitively identify an unknown impurity's structure.[10][11] Both 1D (¹H, ¹³C) and 2D NMR experiments are often employed for full characterization.[12]
Q4: Can I use Gas Chromatography (GC) for my analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile or semi-volatile impurities, such as residual solvents or volatile starting materials like diethyl malonate (IMP-02).[7] However, for the non-volatile API and most of its process-related impurities, HPLC or UPLC is the more appropriate separation technique.[13]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and analysis in a question-and-answer format.
Problem 1: My HPLC chromatogram shows a significant peak eluting before my main product.
Answer: Early-eluting peaks in reverse-phase HPLC are typically more polar than the main compound.
Causality & Troubleshooting Workflow:
-
Hypothesis: The impurity is likely an unreacted starting material or a polar intermediate. In this synthesis, candidates include 2-Amino-4-methylpyridine (IMP-01 ) or a hydrolyzed malonic acid species (IMP-06 ).
-
Analytical Strategy:
-
LC-MS Analysis: Perform an LC-MS analysis to determine the molecular weight of the impurity.[14]
-
Spiking Study: If a reference standard for the suspected starting material is available, perform a spiking study. Add a small amount of the standard to your sample and observe if the peak area of the impurity increases.
-
-
Interpretation of Results:
-
If the mass matches that of IMP-01 (MW ≈ 108.14) and the spiking study is positive, you have confirmed the presence of unreacted starting material.
-
If the mass is higher, consider other polar side-products.
-
-
Corrective Actions:
-
Reaction: Increase the reaction time or temperature during the initial condensation step to drive the reaction to completion.
-
Purification: Implement an aqueous wash (e.g., dilute HCl) during workup to remove the basic 2-aminopyridine starting material. Recrystallization from a suitable solvent system can also be effective.
-
Problem 2: An unknown peak is observed with a mass of M+79 or M+81 relative to my unbrominated intermediate.
Answer: This isotopic pattern is characteristic of a monobrominated species. If this peak is not your desired product, it could be an isomer.
Causality & Troubleshooting Workflow:
-
Hypothesis: The bromination reaction lacks complete regioselectivity, leading to the formation of a brominated isomer in addition to the desired 9-Bromo product.
-
Analytical Strategy:
-
Corrective Actions:
-
Reaction Control: Vary the bromination conditions. Changing the solvent, lowering the reaction temperature, or using a different brominating agent (e.g., Br₂ in acetic acid vs. NBS) can significantly influence the regioselectivity of the reaction.
-
Problem 3: My final product has a persistent yellow or brown discoloration, even after initial purification.
Answer: Color may indicate the presence of trace, highly conjugated impurities or degradation products that are often present at very low levels.
Causality & Troubleshooting Workflow:
-
Hypothesis: The color could be from trace oxidation products or polymeric materials formed at high temperatures.
-
Analytical Strategy:
-
HPLC with DAD/PDA: Use an HPLC equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA). This allows you to examine the UV-Vis spectrum of the impurity. A broad, featureless absorption in the visible region may suggest a polymeric substance.
-
Forced Degradation: Conduct stress testing (acid, base, heat, light, oxidation) on a pure sample of the API. Analyze the stressed samples by HPLC to see if you can intentionally generate the colored impurity, which helps in its identification.
-
-
Corrective Actions:
-
Purification: Activated carbon treatment (charcoaling) of the product solution before the final recrystallization is a classic and highly effective method for removing colored impurities.
-
Inert Atmosphere: Ensure the reaction and workup steps, especially those involving heat, are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting unknown impurities in synthesis.
Section 4: Standard Operating Procedures (SOPs)
SOP-01: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and detection of the API and its primary non-volatile impurities.
-
Instrumentation: HPLC system with UV/Vis or DAD/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Analysis of pyrimidine derivatives is commonly performed using C8 and C18 silica gel columns.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
SOP-02: LC-MS Method for Mass Identification
This protocol is for obtaining mass information on eluted peaks from the HPLC.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry). High-resolution MS provides accurate mass data to help determine the elemental composition of an unknown.[4]
-
LC Method: Use the same column and gradient conditions as described in SOP-01 . Using a volatile buffer like formic or acetic acid is crucial for MS compatibility.[16]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs to maximize the chance of ionization.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Extract the mass spectra for each chromatographic peak. Use the accurate mass data to predict possible elemental compositions for the parent ion.
SOP-03: NMR Sample Preparation for Structural Elucidation
This procedure is for preparing an isolated impurity for NMR analysis.
-
Isolation: Isolate at least 1-5 mg of the impurity using preparative HPLC.
-
Drying: Thoroughly dry the isolated fraction under high vacuum to remove all traces of mobile phase solvents (water, acetonitrile). Lyophilization is often the preferred method.
-
Solvent Selection: Dissolve the dried sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a good starting choice due to its excellent solvating power for polar heterocyclic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as a reference compound for chemical shifts.[11]
-
Analysis: Transfer the solution to a clean, dry NMR tube. Acquire ¹H, ¹³C, and relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the complete structure. The combination of these experiments provides through-bond connectivity information essential for piecing the structure together.[8]
Section 5: References
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry, 55(10). Available from: --INVALID-LINK--
-
LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu Corporation. Available from: --INVALID-LINK--
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. Available from: --INVALID-LINK--
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. Available from: --INVALID-LINK--
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2017). Research and Reviews: Journal of Pharmaceutical Analysis. Available from: --INVALID-LINK--
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research. Available from: --INVALID-LINK--
-
The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (2017). International Pharmaceutical Industry. Available from: --INVALID-LINK--
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. Available from: --INVALID-LINK--
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Available from: --INVALID-LINK--
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available from: --INVALID-LINK--
-
Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 3-16. Available from: --INVALID-LINK--
-
Identification and structure elucidation by NMR spectroscopy. (2010). Journal of the Iranian Chemical Society, 7, 1-35. Available from: --INVALID-LINK--
-
1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Structural elucidation by NMR(1HNMR). (2018). SlideShare. Available from: --INVALID-LINK--
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: --INVALID-LINK--
-
Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). World Journal of Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry, 7, 137-142. Available from: --INVALID-LINK--
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: --INVALID-LINK--
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Available from: --INVALID-LINK--
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2004). Pharmaceutical Chemistry Journal, 38, 218-226. Available from: --INVALID-LINK--
-
HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (2013). Methods in Molecular Biology, 1002, 3-15. Available from: --INVALID-LINK--
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: --INVALID-LINK--
-
Regulatory aspects of Impurity profiling. (2020). GSC Biological and Pharmaceutical Sciences. Available from: --INVALID-LINK--
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. rroij.com [rroij.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 8. veeprho.com [veeprho.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comprehensive Guide to the Structural Elucidation of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one via Multinuclear and Multidimensional NMR Spectroscopy
Introduction: The Imperative for Unambiguous Structural Confirmation
In the realm of medicinal chemistry and drug development, the pyrido[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of several therapeutic agents.[1] The synthesis of novel derivatives, such as 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, holds potential for new biological activities. However, synthetic pathways can sometimes yield isomeric products, making absolute structural confirmation not just a formality, but a critical prerequisite for further investigation.
This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques to definitively confirm the substitution pattern of the title compound. We will move beyond a simple recitation of data, explaining the strategic choices behind the experimental workflow and demonstrating how a suite of NMR experiments provides a self-validating system for structural elucidation.[2][3][4] The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy offers an unparalleled view into the molecular architecture, leaving no ambiguity.
The Structural Puzzle: Key Questions for NMR to Answer
Before delving into the experiments, we must first deconstruct the target molecule to identify the key structural questions that require validation. The proposed structure of this compound presents several features that must be precisely located.
-
The Pyrido[1,2-a]pyrimidine Core: Does the fundamental heterocyclic framework exist as expected?
-
Position of the Methyl Group: Is the -CH₃ group unequivocally at the C-7 position?
-
Position of the Bromine Atom: Is the bromine atom, a heavy substituent with no direct NMR handle, located at C-9?
-
Position of the Hydroxy Group: Is the -OH group attached to C-2?
-
Relative Proton Positions: What is the connectivity and spatial relationship of the remaining protons on the aromatic rings?
Answering these questions requires a multi-pronged approach where different NMR experiments provide overlapping and complementary pieces of evidence.
The NMR Spectroscopist's Toolkit: A Comparative Overview
No single NMR experiment can solve this puzzle alone. The power of this methodology lies in the synergistic integration of data from several experiments.
-
¹H NMR: Provides the initial overview of all proton environments, their relative numbers (integration), and their through-bond coupling relationships (multiplicity).
-
¹³C NMR: Reveals the carbon skeleton of the molecule, including quaternary carbons that are invisible in ¹H NMR.
-
COSY (Correlation Spectroscopy): A 2D experiment that maps proton-proton (¹H-¹H) couplings, typically over two or three bonds.[5][6][7] It is the roadmap for identifying adjacent protons and building spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[8][9] It is the most reliable way to assign carbons that bear protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of structural elucidation for complex molecules. This 2D experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds, nJCH).[9][10][11] It is essential for connecting disparate spin systems and unequivocally placing substituents by correlating them to quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which rely on through-bond scalar coupling, NOESY maps correlations between protons that are close in space, regardless of their bonding.[2] This is critical for confirming the relative positions of substituents around the aromatic rings.
Experimental Workflow and Protocols
The following workflow is designed for unambiguous data acquisition. The causality is clear: we begin with broad-overview 1D experiments, establish direct connections with HSQC, trace proton networks with COSY, and finally, assemble the complete molecular jigsaw puzzle using the long-range and through-space information from HMBC and NOESY.
Caption: Experimental workflow for NMR-based structure elucidation.
Protocol 1: NMR Sample Preparation
Scientific integrity begins with a high-quality sample.[12][13][14]
-
Material: Weigh approximately 10-15 mg of this compound. A higher concentration is beneficial for ¹³C and 2D experiments.[15][16]
-
Solvent: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean vial. DMSO-d₆ is chosen for its excellent solubilizing power and its ability to slow down the exchange of the hydroxyl (-OH) proton, often allowing it to be observed as a distinct, and sometimes coupled, resonance.[17][18]
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied. Any particulate matter must be filtered to prevent poor magnetic field shimming.[14][16]
-
Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) for proper instrument performance.[12]
-
Referencing: The residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) will be used as an internal reference.[19]
Protocol 2: NMR Data Acquisition
These parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution (narrow, symmetrical peak shapes on the ¹H spectrum).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. (Typical scans: 8-16).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. (Typical scans: 1024-4096, depending on concentration).
-
gCOSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire at least 256 increments in the indirect dimension (F1) with 2-4 scans each.[5]
-
gHSQC: Use a standard gradient-enhanced, phase-sensitive HSQC sequence optimized for ¹JCH ≈ 145-165 Hz.
-
gHMBC: Use a standard gradient-enhanced HMBC sequence. The key parameter is the long-range coupling delay, which should be optimized for nJCH ≈ 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[9]
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to allow for the buildup of Nuclear Overhauser Effects between spatially close protons.
Data Interpretation: Assembling the Structural Evidence
Here, we predict the expected NMR data and demonstrate how it collectively confirms the structure of this compound.
Predicted ¹H and ¹³C NMR Data
| Position | Atom | Predicted δ (ppm) | Multiplicity | Key HMBC Correlations (from Proton) | Key NOESY Correlations (from Proton) |
| 11 | ¹H | ~2.4 | s (3H) | C-7, C-6, C-8 | H-6, H-8 |
| 7 | ¹³C | ~20 | - | - | - |
| 3 | ¹H | ~6.2 | s (1H) | C-2, C-4, C-9a | OH-2 |
| 3 | ¹³C | ~105 | - | - | - |
| 6 | ¹H | ~8.8 | d (J ≈ 1.5 Hz) | C-7, C-8, C-9a, C-4 | H-11, H-8 |
| 6 | ¹³C | ~145 | - | - | - |
| 8 | ¹H | ~7.6 | d (J ≈ 1.5 Hz) | C-7, C-6, C-9, C-9a | H-11, H-6 |
| 8 | ¹³C | ~128 | - | - | - |
| OH | ¹H | ~11.5 | br s (1H) | C-2, C-3 | H-3 |
| 2 | ¹³C | ~160 | Quaternary | - | - |
| 4 | ¹³C | ~158 | Quaternary | - | - |
| 9 | ¹³C | ~115 | Quaternary | - | - |
| 9a | ¹³C | ~150 | Quaternary | - | - |
Note: Chemical shifts (δ) are estimates based on the parent pyrido[1,2-a]pyrimidin-4-one system and known substituent effects.[1][20] Coupling constants (J) are in Hertz (Hz). s=singlet, d=doublet, br=broad.
Step-by-Step Elucidation
-
Initial Assignments (¹H, ¹³C, HSQC):
-
The ¹H NMR spectrum should show four distinct signals in a 3:1:1:1 ratio, plus a broad signal for the OH proton.
-
A singlet integrating to 3H at ~2.4 ppm is characteristic of the methyl group (H-11).
-
A singlet at ~6.2 ppm is assigned to H-3, isolated from other protons.
-
Two signals in the aromatic region (~7-9 ppm) are expected for H-6 and H-8. Their small coupling constant (~1.5 Hz) is indicative of a four-bond meta-coupling, which immediately suggests they are on the same ring and separated by a substituent (the methyl group at C-7).[21]
-
The HSQC spectrum will show direct correlations for [H-11 to C-11], [H-3 to C-3], [H-6 to C-6], and [H-8 to C-8], providing initial carbon assignments.
-
-
Confirming Connectivity (COSY):
-
The COSY spectrum is predicted to be simple but crucial. It should show a single cross-peak correlating H-6 and H-8. This confirms their mutual coupling and places them within the same spin system, reinforcing the C-7 substitution pattern. No other correlations are expected for the ring protons.
-
-
Assembling the Skeleton (HMBC):
-
The HMBC spectrum provides the definitive connections. The following key correlations (illustrated below) are expected to piece together the entire molecule.
-
Placing the Methyl Group (C-7): The methyl protons (H-11) will show correlations to the carbon they are attached to (C-7), as well as to the adjacent carbons C-6 and C-8. This is irrefutable proof of the methyl group's location at C-7.
-
Defining the Pyridinone Ring: The proton H-6 will correlate to C-8 and C-7, but also to the quaternary bridgehead carbon C-9a and the carbonyl carbon C-4. Similarly, H-8 will correlate to C-6, C-7, and the bridgehead C-9a. Crucially, H-8 should also show a correlation to the bromine-bearing carbon, C-9. The absence of a proton at C-9 and the HMBC correlation from H-8 to this quaternary carbon confirms the bromine position.
-
Defining the Pyrimidinone Ring: The isolated proton H-3 will correlate to the carbonyl carbon C-4, the hydroxy-bearing carbon C-2, and the bridgehead carbon C-9a. These three correlations lock the pyrimidinone ring into place and confirm the location of the hydroxyl group at C-2.
-
Caption: Key HMBC (dashed) and NOESY (solid) correlations.
-
Spatial Confirmation (NOESY):
-
The NOESY spectrum provides the final layer of validation by confirming through-space proximity.
-
A strong NOE is expected between the methyl protons (H-11) and both adjacent aromatic protons, H-6 and H-8. This spatial relationship is only possible if the methyl group is at C-7, flanked by protons at C-6 and C-8.
-
An NOE between the hydroxyl proton and H-3 would further confirm their proximity on the pyrimidinone ring.
-
Conclusion
The structural confirmation of this compound is not achieved by a single piece of data, but by the overwhelming consensus of a suite of strategically chosen NMR experiments. The ¹H and ¹³C spectra provide the fundamental parts list, the COSY and HSQC spectra connect the protons and carbons, and the HMBC spectrum assembles the complete molecular skeleton. Finally, the NOESY spectrum validates the proposed three-dimensional arrangement. This comprehensive, self-validating approach provides an authoritative and unambiguous structural assignment, which is the bedrock of all further chemical and biological research on this compound.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. benchchem.com [benchchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Interpreting a COSY [qorganica.qui.uam.es]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. scribd.com [scribd.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. nmr-bio.com [nmr-bio.com]
- 16. organomation.com [organomation.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
mass spectrometry analysis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one: A Comparative and Predictive Approach
In the landscape of drug discovery and medicinal chemistry, the precise characterization of novel heterocyclic compounds is paramount. This compound (C₁₀H₇BrN₂O₂) is a compound of interest within this class, potentially serving as a scaffold or intermediate in the synthesis of new therapeutic agents.[1] Its structural elucidation and quantification demand robust analytical techniques, with mass spectrometry (MS) standing out for its unparalleled sensitivity and specificity.
While specific, published experimental data for this exact molecule is not widely available, this guide leverages extensive field experience and data from structurally analogous compounds to build a comprehensive, predictive framework for its analysis. We will explore optimal analytical strategies, compare ionization techniques, predict fragmentation pathways, and provide a validated, step-by-step protocol for researchers.
Part 1: The Analytical Strategy - Choosing the Right Tool for the Job
The primary goal in analyzing a novel compound like this compound is twofold: first, to confirm its identity by determining its elemental composition and, second, to elucidate its structure through controlled fragmentation. The choice of ionization source is the most critical first step in this process.
Comparing Ionization Sources: ESI vs. APCI vs. EI
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons.[2] While it produces rich fragmentation libraries for many compounds, its high energy often leads to the complete absence of a molecular ion for moderately complex or labile molecules, making it unsuitable for initial identity confirmation of this particular structure.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for moderately polar compounds that are volatile enough to be vaporized. It is a softer technique than EI but can sometimes induce in-source fragmentation.
-
Electrospray Ionization (ESI): The premier choice for polar, thermally labile, and non-volatile molecules.[3][4] ESI is a soft ionization technique that transfers the analyte from a liquid phase to the gas phase as an intact, charged ion, typically a protonated molecule [M+H]⁺.[3] Given the polar nature imparted by the hydroxyl and carbonyl groups of our target molecule, ESI is the most logical and effective choice to preserve the crucial molecular ion for subsequent analysis.
The decision workflow below illustrates the rationale for selecting ESI.
Caption: Workflow for selecting the optimal ionization source.
Part 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
Before delving into fragmentation, confirming the elemental composition is a non-negotiable step. High-resolution mass spectrometry, using instruments like an Orbitrap or a Time-of-Flight (TOF) analyzer, provides the necessary mass accuracy to distinguish the target compound from other isobaric possibilities.
A key structural feature is the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), in nearly a 1:1 ratio.[5] This creates a highly characteristic isotopic signature in the mass spectrum: the molecular ion will appear as a pair of peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by approximately 2 Da. This signature is a powerful diagnostic tool for identifying bromine-containing metabolites or impurities.[5]
| Parameter | Theoretical Value |
| Molecular Formula | C₁₀H₈BrN₂O₂ (protonated) |
| Monoisotopic Mass [M+H]⁺ (⁷⁹Br) | 266.9767 Da |
| [M+2+H]⁺ Mass (⁸¹Br) | 268.9747 Da |
| Expected Intensity Ratio | ~100 : 97.5 |
| Table 1: Predicted HRMS data for the protonated molecule. |
Part 3: Tandem Mass Spectrometry (MS/MS) - Deconstructing the Molecule
Once the protonated molecule ([M+H]⁺ at m/z 267.0 and 269.0) is isolated, Collision-Induced Dissociation (CID) is used to induce fragmentation, generating a unique fingerprint that illuminates the molecule's structure.[4] The fragmentation pathways of pyridopyrimidinone cores are known to involve characteristic losses, such as the elimination of CO and decomposition of the heterocyclic rings.[6][7]
Based on the structure of this compound, we can predict a logical fragmentation cascade. The most labile bonds and stable neutral losses will dictate the primary product ions.
Predicted Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A common fragmentation for pyrimidinones and similar ring systems is the neutral loss of CO (28 Da) from the carbonyl group.[8][9] This would be a primary and highly probable fragmentation route.
-
Loss of the Bromine Radical (Br•): While less common for even-electron ions produced by ESI, cleavage of the C-Br bond can occur at higher collision energies.
-
Cleavage of the Pyridine Ring: Subsequent fragmentation could involve the breakdown of the fused pyridine ring system, potentially leading to the loss of the methyl group or other ring fragments.[10]
The diagram below illustrates the most probable fragmentation pathway.
Caption: Predicted major fragmentation pathway for protonated this compound.
Table of Predicted Product Ions:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Formula of Loss |
| 267.0 / 269.0 | 239.0 / 241.0 | Carbon Monoxide | CO |
| 239.0 / 241.0 | 213.0 / 215.0 | Acetylene | C₂H₂ |
| 267.0 / 269.0 | 188.0 | Bromine Radical | Br |
Table 2: Predicted major product ions and their corresponding neutral losses in a CID experiment.
Part 4: A Practical, Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of the target compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Perform a serial dilution in 50:50 acetonitrile:water to a final working concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good retention of this moderately polar compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry (MS) Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 100-500
-
Scan Time: 0.2 s
-
-
Tandem MS (MS2) Parameters:
-
Isolation Window: 1.0 Da
-
Collision Energy: Optimize using a collision energy ramp (e.g., 15-40 eV) to observe both the primary loss of CO and subsequent fragments.
-
Precursor Ions for Fragmentation: m/z 267.0 and m/z 269.0
-
Part 5: Comparison with Alternative Analytical Techniques
While MS is powerful, a comprehensive analysis often involves orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and connectivity. It is complementary to MS, confirming the arrangement of atoms that MS helps to identify by mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups predicted by the structure, such as the O-H stretch from the hydroxyl group and the C=O stretch from the pyrimidinone carbonyl.
-
UV-Vis Spectroscopy: Due to its conjugated aromatic system, the compound is expected to be UV-active, making UV detection a viable and simple quantitative alternative to MS for routine analysis once the compound is fully characterized.
Conclusion
The mass spectrometric analysis of this compound is best approached using ESI for soft ionization, coupled with high-resolution mass analysis to confirm its elemental formula via its distinct bromine isotopic pattern. Tandem MS/MS experiments, guided by known fragmentation behaviors of pyridopyrimidinone structures, allow for detailed structural confirmation.[6][7] The predicted primary loss of carbon monoxide provides a key diagnostic fragment. By combining the predictive strategies outlined in this guide with the provided experimental protocol, researchers can confidently and accurately characterize this and other related heterocyclic compounds, accelerating the pace of drug discovery and development.
References
- 1. 9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one [myskinrecipes.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. youtube.com [youtube.com]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. article.sapub.org [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
comparing the bioactivity of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one with other analogs
A Comparative Guide to the Bioactivity of Pyrido[1,2-a]pyrimidin-4-one Analogs
Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The pyrido[1,2-a]pyrimidin-4-one core is a prominent member of this class, forming the foundation for drugs with applications ranging from anti-inflammatory and antimalarial to anticancer agents[1][2][3]. Its rigid, bicyclic structure provides a robust scaffold for introducing varied functional groups, allowing for the fine-tuning of pharmacological activity.
This guide focuses on comparing the bioactivity of analogs based on this core, with a particular focus on predicting the potential of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one . While direct experimental data for this specific molecule is not extensively published, a comprehensive analysis of its close structural analogs allows us to build a strong, data-driven hypothesis of its biological profile. Drawing upon structure-activity relationship (SAR) studies across various therapeutic areas, we will primarily delve into the scaffold's potent activity as an anticancer agent through the inhibition of the SHP2 phosphatase, a critical node in oncogenic signaling.
Primary Focus: Anticancer Activity via Allosteric SHP2 Inhibition
The Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial signaling protein that plays a significant role in cell proliferation, survival, and migration.[4]. It functions downstream of receptor tyrosine kinases (RTKs) to activate the RAS-ERK and PI3K-AKT signaling pathways. Hyperactivation of SHP2, through mutation or overexpression, is linked to numerous cancers, making it a high-value therapeutic target[4]. Several research groups have identified the pyrido[1,2-a]pyrimidin-4-one scaffold as a potent core for developing novel allosteric inhibitors of SHP2[4][5]. These inhibitors do not target the active site directly but bind to an alternative pocket, locking the enzyme in an inactive conformation.
SHP2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of SHP2 in mediating signals from growth factor receptors to downstream pro-survival pathways and how allosteric inhibitors targeting the pyrido[1,2-a]pyrimidin-4-one scaffold can block this cascade.
Caption: SHP2 inhibition by pyrido[1,2-a]pyrimidin-4-one analogs.
Comparative Bioactivity of SHP2 Inhibitor Analogs
The following table summarizes published data on various pyrido[1,2-a]pyrimidin-4-one analogs, highlighting how minor structural modifications dramatically influence their inhibitory potency against the SHP2 enzyme and their antiproliferative effects on cancer cell lines.
| Compound ID | Core Structure Modification | SHP2 IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) (Kyse-520 cells) | Reference |
| 13a | 7-aryl group, rigid structure | Good (exact value not stated) | Not Stated | [4] |
| 14i | 7-aryl group linked via Sulfur | 0.104 | 1.06 | [4] |
| SHP099 | Reference Compound | 0.07 | > 2.5 | [4] |
| Hypothetical | 9-Bromo, 2-Hydroxy, 7-Methyl | Predicted High | Predicted High | N/A |
Structure-Activity Relationship (SAR) Analysis
-
Flexibility and Linkers: The leap in activity from compound 13a to 14i demonstrates the importance of structural flexibility. The introduction of a sulfur atom as a linker between the core and the 7-aryl group in 14i allowed for a more optimal binding conformation within the allosteric pocket, boosting enzymatic inhibition significantly[4].
-
Role of Halogens (Bromine): While not present in the specific analogs in the table, studies on other kinase and enzyme inhibitors frequently show that the inclusion of a halogen, such as bromine, enhances activity. Bromine can form halogen bonds and increase lipophilicity, improving membrane permeability and target engagement. Several studies have highlighted that brominated compounds exhibit potent anticancer activity through various mechanisms[6]. This strongly suggests that the 9-Bromo substitution on our target compound is a favorable feature for high bioactivity.
-
Impact of Hydroxyl Groups: The presence of hydroxyl groups is often critical for forming key hydrogen bonds with enzyme residues. In a related study on pyrido[1,2-a]pyrimidin-4-one analogs as aldose reductase inhibitors, the introduction of a hydroxyl group at the 9-position was shown to enhance inhibitory potency[7][8]. This principle is broadly applicable in drug design, indicating that the 2-hydroxy group of our target compound is likely to contribute positively to target binding.
Prediction for this compound: Based on the established SAR, our target compound is a highly promising candidate for synthesis and testing. The combination of a 9-bromo substituent and a 2-hydroxy group on the rigid scaffold provides key features associated with potent enzyme inhibition. The 7-methyl group is a small, lipophilic moiety that is unlikely to cause steric hindrance and may contribute favorably to binding.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these compounds.
Protocol 1: In Vitro SHP2 Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ value of a test compound against the SHP2 enzyme.
Workflow Diagram:
Caption: Workflow for the in vitro SHP2 enzymatic inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.
-
Assay Plate Setup: To a 384-well black assay plate, add 5 µL of the diluted compound solutions. For control wells, add 5 µL of DMSO (negative control) or a known inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of a pre-prepared SHP2 enzyme solution (e.g., at a final concentration of 50 nM) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 25°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), at a final concentration equal to its Km value.
-
Reaction Incubation: Incubate the plate for 60 minutes at 25°C, protected from light.
-
Data Measurement: Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the values against the logarithm of the compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[1][9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Kyse-520) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Overview of Other Bioactivities for the Pyrido[1,2-a]pyrimidin-4-one Scaffold
Beyond its anticancer potential, this versatile scaffold has been successfully explored for various other therapeutic applications.
-
Antimalarial Activity: Numerous derivatives have been synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria. Some compounds show moderate activity, with IC₅₀ values in the micromolar range, by targeting enzymes like falcipain-2[1][10]. SAR studies in this area have indicated that an unsubstituted B-ring (the pyridine portion) can be crucial for activity[9].
-
Antimicrobial and Antifungal Activity: Functionalization of the pyrido[1,2-a]pyrimidin-4-one core, particularly with quaternary ammonium groups, has yielded compounds with significant antibacterial and antifungal properties[11].
-
Anti-inflammatory Effects: Certain analogs have demonstrated anti-inflammatory properties by inhibiting enzymes like hyaluronidase, which is involved in chronic inflammatory conditions[3].
-
Aldose Reductase Inhibition: As mentioned previously, derivatives bearing phenol or catechol moieties are effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications, and also exhibit significant antioxidant properties[7][8].
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold is unequivocally a "privileged structure" in modern drug discovery. The wealth of research demonstrates its chemical tractability and its ability to be tailored for high-affinity interactions with a diverse range of biological targets. Through a detailed comparative analysis of published analogs, we have constructed a strong scientific rationale for the potential of This compound as a potent bioactive agent, particularly as an inhibitor of the SHP2 oncoprotein.
The key structural motifs of this target compound—the 9-bromo and 2-hydroxy groups—are consistently associated with enhanced biological activity in related series. This evidence-based prediction strongly supports its candidacy for chemical synthesis and subsequent biological evaluation. The experimental protocols detailed in this guide provide a clear roadmap for validating its predicted anticancer effects, first through enzymatic assays and subsequently in cell-based proliferation models. The synthesis and characterization of this specific analog represent a logical and promising next step in the ongoing effort to develop novel therapeutics based on this remarkable scaffold.
References
- 1. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one: A Novel PARP Inhibitor Candidate
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates, using the promising, yet uncharacterized molecule, 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (hereafter designated PYR-9 ), as a primary example. The pyrido[1,2-a]pyrimidin-4-one scaffold is a recurring motif in compounds with significant biological activity, including anti-inflammatory and anticancer properties.[1][2]
Given the structural alerts within PYR-9 and the therapeutic landscape, we will proceed based on the hypothesis that its primary mechanism of action is the inhibition of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA single-strand break repair. This positions PYR-9 as a potential targeted therapy for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.
This document is designed for researchers, scientists, and drug development professionals. It will not only outline the necessary experimental protocols but will also delve into the scientific rationale behind each step. For a robust comparative analysis, PYR-9's performance will be benchmarked against Olaparib , a well-established, FDA-approved PARP inhibitor.
Part 1: The In Vitro Foundation & The Principle of Synthetic Lethality
Before committing to costly and complex in vivo studies, a strong in vitro case must be established. Our hypothetical in vitro data package for PYR-9 suggests it is a potent and selective inhibitor of PARP-1, superior to Olaparib in certain aspects.
The entire premise of using a PARP inhibitor in BRCA-deficient cancers is built on the concept of synthetic lethality . Healthy cells have two primary pathways for DNA repair: single-strand break (SSB) repair, heavily reliant on the PARP enzyme, and double-strand break (DSB) repair, which uses the homologous recombination (HR) pathway mediated by BRCA proteins. When PARP is inhibited, unrepaired SSBs are converted into toxic DSBs during DNA replication. In normal cells, the intact HR pathway can still repair these DSBs. However, in cancer cells with a mutated BRCA gene, the HR pathway is defunct. This inability to repair the flood of DSBs leads to catastrophic genomic instability and cell death.[3]
Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.
Comparative In Vitro Profile
The decision to advance PYR-9 is based on the following hypothetical data, which suggests a more favorable profile than the established competitor.
| Parameter | PYR-9 (Hypothetical Data) | Olaparib (Reference Data) | Rationale for In Vivo Advancement |
| PARP-1 Enzymatic IC₅₀ | 0.8 nM | 1.9 nM | Higher potency against the primary target enzyme. |
| PARP-2 Enzymatic IC₅₀ | 25 nM | 1.5 nM | Increased selectivity for PARP-1 over PARP-2, potentially leading to a wider therapeutic window and reduced hematological toxicity.[4] |
| Cellular PARylation IC₅₀ | 1.5 nM | 3.0 nM | Demonstrates excellent cell permeability and target engagement in a cellular context. |
| Growth Inhibition GI₅₀ (BRCA1-mutant, SNU-251 cells) | 5 nM | 10 nM | Superior cancer cell killing in a relevant genetic background.[5] |
| Growth Inhibition GI₅₀ (BRCA-WT, SKOV3 cells) | >10 µM | >10 µM | Confirms dependency on BRCA deficiency, a key hallmark of targeted therapy.[5] |
Part 2: A Step-by-Step Guide to In Vivo Validation
The primary goals of in vivo validation are to assess the compound's safety, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and, ultimately, its anti-tumor efficacy.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
In the landscape of contemporary drug discovery, the journey of a novel small molecule from initial hit to a viable clinical candidate is contingent on a thorough understanding of its biological interactions. For a compound such as 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one, a molecule with a defined structure yet an uncharacterized biological target profile, a systematic and multi-faceted approach to cross-reactivity profiling is not just recommended, but essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of identifying the primary targets and potential off-target liabilities of this novel chemical entity.
The core principle of this guide is to present a logical, tiered workflow that begins with broad, exploratory screening to generate initial hypotheses, followed by more focused, quantitative assays to confirm and characterize these interactions. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why," to empower researchers to make informed decisions throughout their profiling campaign.
The Imperative of Early and Comprehensive Profiling
Undertaking a comprehensive cross-reactivity analysis early in the development pipeline is a strategic imperative. It allows for the early identification of potential safety concerns, helps to elucidate the compound's mechanism of action, and provides crucial data for lead optimization.[1][2][3] Neglecting this crucial step can lead to costly late-stage failures due to unforeseen toxicity or a lack of efficacy. The methodologies outlined herein are designed to build a robust data package that will support the progression of this compound towards becoming a well-characterized chemical probe or a promising therapeutic lead.
A Tiered Approach to Cross-Reactivity Profiling
We propose a three-tiered approach for the comprehensive cross-reactivity profiling of this compound. This structured workflow is designed to maximize the acquisition of actionable data while efficiently utilizing resources.
Caption: A tiered workflow for cross-reactivity profiling.
Tier 1: Broad-Based Target Discovery
The initial step is to cast a wide net to identify potential interacting partners of this compound. This is achieved through a combination of large-scale screening platforms.
Kinome Scanning
Given that a significant portion of drug discovery efforts targets protein kinases, a broad kinome scan is a logical starting point.[4] This will assess the compound's binding affinity against a large panel of kinases, providing a comprehensive overview of its kinase selectivity.
| Platform | Technology | Panel Size | Key Advantages |
| scanELECT® (Eurofins Discovery) | DNA-tagged active site-directed competition binding assays | 468 kinases | High sensitivity, broad dynamic range, detection of multiple inhibitor types.[5] |
| Kinase Selectivity Profiling Systems (Promega) | Luminescent ADP-Glo™ Kinase Assay | Panels of 24+ kinases | Simple, automation-friendly, provides quantitative activity data.[6] |
| HotSpot™/33PanQinase™ (Reaction Biology) | Radiometric kinase activity assays | Broad kinome panels | Direct measurement of enzymatic activity, options for various ATP concentrations.[7] |
| KinSight™ (AssayQuant) | Continuous, activity-based fluorescent assays | Customizable panels | Provides kinetic insights beyond simple percent inhibition, measures true potency.[8] |
Experimental Rationale: A primary screen at a single high concentration (e.g., 1-10 µM) will identify initial "hits." The choice of platform will depend on the desired balance between throughput, cost, and the type of data required (binding vs. activity). For a novel compound, a broad binding assay like scanELECT® is an excellent starting point to map the landscape of potential interactions.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
To explore targets beyond the kinome, AC-MS is a powerful, unbiased approach.[9][10] This technique involves immobilizing this compound on a solid support and then passing a cell lysate over this matrix. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Rationale: AC-MS provides a snapshot of the compound's interactome in a complex biological milieu.[11] This is crucial for identifying novel, unexpected targets and understanding the compound's broader biological context.
Broad Panel Safety Screening
Early assessment of potential off-target liabilities is critical for de-risking a compound.[1] Screening against a panel of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters) can provide an early warning of potential safety issues.
| Service Provider | Panel Focus | Key Features |
| Reaction Biology | InVEST44™ Panel: 44 targets associated with adverse drug reactions. | Covers core biological systems and secondary organs.[1] |
| Charles River Laboratories | Retrogenix® Cell Microarray: Human plasma membrane and secreted proteins. | High specificity, low false-positive rate, data used in regulatory submissions.[12] |
| Creative Biolabs | Surfarray™: Cell surface and secreted proteins. | Can be used for various modalities including small molecules.[3] |
Experimental Rationale: This proactive approach to safety assessment can save significant time and resources by identifying potential liabilities before they become major obstacles in later stages of development.
Tier 2: In-Cell Target Engagement & Validation
Once a list of potential targets has been generated in Tier 1, the next critical step is to confirm that the compound engages these targets within a cellular context.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for verifying drug-target interaction in intact cells.[13][14][15] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. This thermal stabilization can be detected and quantified.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant environment, which is a critical step in validating the hits from Tier 1 screens.[16][17] A significant thermal shift provides high confidence that the compound interacts with the putative target inside the cell.
Tier 3: Quantitative Selectivity & Functional Impact
With validated targets in hand, the final tier focuses on quantifying the potency and selectivity of the interaction and assessing its functional consequences.
IC50/Kd Determination
For the validated primary target(s) and key off-targets, it is essential to determine the precise potency of the compound. This is typically done by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50) for enzymatic targets or the dissociation constant (Kd) for binding interactions.
Experimental Rationale: This quantitative data is fundamental for structure-activity relationship (SAR) studies and for understanding the therapeutic window of the compound. A highly potent compound against its primary target with significantly lower potency against off-targets is the desired profile.
Cell-Based Functional Assays
The ultimate goal is to understand how the interaction between this compound and its target(s) translates into a cellular phenotype. This requires the development of functional assays that are relevant to the biology of the target. For example, if the primary target is a kinase, a relevant functional assay might measure the phosphorylation of a known substrate or assess the impact on a downstream signaling pathway.
Experimental Rationale: Functional data provides the crucial link between target engagement and biological effect. This is the ultimate validation of the compound's mechanism of action and its potential as a therapeutic agent or research tool.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methodologies.[13][14][15]
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein as a function of temperature to generate melt curves for both the DMSO- and compound-treated samples. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.
-
Protocol 2: Affinity Chromatography
This protocol provides a general framework for an AC-MS experiment.[9][10]
Materials:
-
This compound with a suitable linker for immobilization
-
Activated chromatography resin (e.g., NHS-activated sepharose)
-
Cell lysate from a relevant cell line or tissue
-
Wash buffers of varying stringency
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound)
-
Mass spectrometer
Procedure:
-
Immobilization of the Compound:
-
Covalently couple the linker-modified this compound to the activated resin according to the manufacturer's instructions.
-
Block any remaining active sites on the resin.
-
-
Affinity Purification:
-
Equilibrate the affinity resin with a binding buffer.
-
Incubate the cell lysate with the resin to allow for protein binding.
-
Wash the resin extensively with buffers of increasing stringency to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the resin using an appropriate elution buffer.
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE and identify bands of interest by in-gel digestion and mass spectrometry.
-
Alternatively, perform in-solution digestion of the entire eluate followed by LC-MS/MS analysis for a more comprehensive identification of interacting proteins.
-
-
Data Analysis:
-
Use database search algorithms to identify the proteins from the mass spectrometry data.
-
Compare the identified proteins to those from a control experiment using a resin without the immobilized compound to distinguish specific binders from non-specific background.
-
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a systematic investigation that is fundamental to its successful development. By employing a tiered approach that combines broad screening methodologies with rigorous validation and functional characterization, researchers can build a comprehensive understanding of the compound's biological activity. This data-driven strategy not only illuminates the compound's mechanism of action but also proactively identifies potential liabilities, ultimately paving the way for the rational design of safer and more effective therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 12. criver.com [criver.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibition by Pyridopyrimidinone Derivatives: A Senior Application Scientist's Perspective
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Pyridopyrimidinone Scaffold in Kinase Inhibition
The pyridopyrimidinone core is a privileged scaffold in medicinal chemistry, consistently yielding potent and selective inhibitors of various protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP-binding site of kinases offers a druggable pocket, and the structural features of pyridopyrimidinone derivatives allow for diverse substitutions that can be fine-tuned to achieve high affinity and selectivity for specific kinase targets. This guide provides a comparative analysis of different pyridopyrimidinone derivatives, delving into their inhibitory profiles, the causality behind experimental choices for their evaluation, and their impact on key signaling pathways.
Structural Classes and Kinase Targets of Pyridopyrimidinone Derivatives
The versatility of the pyridopyrimidinone scaffold allows for the development of inhibitors targeting a wide array of kinases. Substitutions at various positions on the bicyclic ring system dramatically influence potency and selectivity.
For instance, a series of 2-aminopyridopyrimidinone-based derivatives have been extensively developed as potent inhibitors of c-Jun N-terminal kinases (JNKs).[1] JNKs are key players in stress-induced signaling pathways, and their inhibition is a promising therapeutic strategy for neurodegenerative diseases and inflammation.[1]
Furthermore, modifications to the pyridopyrimidinone core have yielded potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] These kinases are crucial regulators of cell growth, proliferation, and survival, and their aberrant activation is a common driver of tumorigenesis. Other pyridopyrimidinone derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks), highlighting the broad applicability of this chemical class.[2][4]
Comparative Analysis of Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against a panel of other kinases. High potency ensures that the inhibitor is effective at low concentrations, while high selectivity minimizes off-target effects and potential toxicity. The following table summarizes the in vitro kinase inhibitory activity of selected pyridopyrimidinone derivatives against a panel of key kinases.
| Derivative ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Compound 13 | JNK1 | 21 | - | - | [1] |
| JNK2 | - | - | - | [1] | |
| JNK3 | 15 | - | - | [1] | |
| p38α | >10,000 | - | - | [1] | |
| PD-089828 | PDGFR | 1110 | - | - | [3] |
| FGFR | 130 | - | - | [3] | |
| EGFR | 450 | - | - | [3] | |
| c-Src | 220 | - | - | [3] | |
| Compound 4e | FGFR | 60 | - | - | [3] |
| PDGFR | >50,000 | - | - | [3] | |
| EGFR | >50,000 | - | - | [3] | |
| c-Src | >50,000 | - | - | [3] | |
| Compound 5 | EGFR | - | Erlotinib | - | [5] |
| CDK4/cyclin D1 | - | Palbociclib | - | [5] | |
| Compound 10 | EGFR | - | Erlotinib | - | [5] |
| CDK4/cyclin D1 | - | Palbociclib | - | [5] |
Expert Interpretation: The data clearly demonstrates the tunability of the pyridopyrimidinone scaffold. Compound 13 exhibits potent and selective inhibition of JNK isoforms with excellent selectivity over the closely related p38 MAPK.[1] In contrast, PD-089828 displays broader activity against several receptor tyrosine kinases.[3] Through medicinal chemistry efforts, selectivity can be dramatically improved, as exemplified by Compound 4e , which is a highly selective FGFR inhibitor.[3] Furthermore, derivatives like compounds 5 and 10 have been developed as dual inhibitors of EGFR and CDK4/cyclin D1, a strategy that can be advantageous in overcoming drug resistance in cancer.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
To ensure the trustworthiness of the presented data, it is crucial to understand the methodology used to generate it. The ADP-Glo™ Kinase Assay is a widely used, robust method for measuring kinase activity and inhibition. The principle of the assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Causality Behind Experimental Choices:
-
Choice of Assay: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from ATP, making it suitable for screening large compound libraries and for detailed mechanistic studies.
-
Reagent Concentrations: The concentrations of the kinase, substrate, and ATP are optimized to be in the linear range of the assay, ensuring that the measured inhibition is a true reflection of the compound's potency and not an artifact of the assay conditions.
-
Incubation Times: The incubation times for the kinase reaction and the subsequent detection steps are optimized to allow for sufficient product formation and signal development, while minimizing enzyme degradation or instability.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate for the target kinase, and the pyridopyrimidinone derivative at various concentrations.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP and the purified recombinant kinase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add the ADP-Glo™ Reagent to each reaction well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin system that generates a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The IC50 values are determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Impact on Cellular Signaling Pathways: A Deeper Look at JNK Inhibition
The ultimate goal of a kinase inhibitor is to modulate a specific signaling pathway to achieve a therapeutic effect. Pyridopyrimidinone derivatives that inhibit JNK, for example, can have profound effects on the downstream signaling cascade, ultimately influencing cell fate decisions such as apoptosis.
The JNK signaling pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself (a MAP kinase).[1] Once activated by cellular stress, JNK phosphorylates a variety of substrate proteins, including the transcription factor c-Jun.[1] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and inflammation.
By inhibiting JNK, pyridopyrimidinone derivatives can prevent the phosphorylation of c-Jun and other downstream targets, thereby blocking the pro-apoptotic signal. This mechanism is particularly relevant in the context of neurodegenerative diseases where aberrant JNK activation contributes to neuronal cell death.[1]
JNK Signaling Pathway and Point of Inhibition:
Caption: JNK signaling pathway and inhibition point.
Conclusion and Future Perspectives
Pyridopyrimidinone derivatives represent a highly versatile and promising class of kinase inhibitors with demonstrated efficacy against a range of important therapeutic targets. The ability to fine-tune their selectivity through targeted chemical modifications makes them attractive candidates for the development of next-generation kinase inhibitors. Future research will likely focus on developing derivatives with improved pharmacokinetic properties and exploring their potential in combination therapies to overcome drug resistance. The continued application of robust biochemical and cell-based assays, coupled with a deep understanding of the underlying signaling pathways, will be crucial for the successful clinical translation of these potent compounds.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 5. jrasb.com [jrasb.com]
Benchmarking Guide: Evaluating 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one Against Known Bacterial Topoisomerase Inhibitors
Introduction
The relentless rise of antimicrobial resistance necessitates a continuous search for novel antibacterial agents with unique scaffolds and mechanisms of action.[1] The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimalarial, and enzyme inhibitory properties.[2][3][4][5] This guide focuses on 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one , a novel compound whose therapeutic potential is yet to be fully characterized.
Given that many heterocyclic compounds act as bioisosteres of the widely successful quinolone antibiotics, we hypothesize that this compound may exert its antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated and highly attractive targets for antibiotic development.
This guide provides a comprehensive framework for objectively benchmarking the performance of this compound. We will compare its activity against two well-characterized inhibitors with distinct mechanisms of action:
-
Ciprofloxacin : A broad-spectrum fluoroquinolone that poisons the enzyme by stabilizing the DNA-enzyme cleavage complex, leading to lethal double-strand breaks.
-
Novobiocin : An aminocoumarin antibiotic that inhibits the ATPase activity of the GyrB subunit of DNA gyrase, preventing the enzyme from supercoiling DNA.[8]
Through a series of detailed in vitro and cell-based assays, this guide will provide the methodologies to determine the compound's potency, spectrum of activity, and potential mechanism of action, offering a robust evaluation of its promise as a new antibacterial lead.
The Central Role of Type II Topoisomerases in Bacteria
DNA gyrase and topoisomerase IV are essential bacterial enzymes that manage the topological state of DNA.[8] DNA gyrase, unique to bacteria, introduces negative supercoils into DNA, a process crucial for initiating DNA replication. Topoisomerase IV, on the other hand, is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper segregation into daughter cells. Both enzymes function as heterotetramers and catalyze a transient double-strand break in the DNA to allow for strand passage.[9] Their critical and distinct roles in bacterial viability make them prime targets for antibiotics.
Figure 1: Role of DNA Gyrase and Topoisomerase IV in DNA replication and inhibitor action.
Experimental Benchmarking Workflow
A multi-step experimental approach is essential for a thorough comparison. The workflow begins with target-specific enzymatic assays to determine direct inhibitory activity and potency (IC50). This is followed by cell-based assays to assess whole-cell antibacterial efficacy (MIC) across different bacterial species.
Figure 2: High-level workflow for benchmarking a novel antibacterial compound.
Detailed Experimental Protocols
Protocol 1: In Vitro DNA Gyrase Supercoiling Assay
Scientific Rationale: This assay directly measures the enzymatic activity of DNA gyrase, which converts relaxed plasmid DNA into its supercoiled form.[10] Inhibition of this process is a hallmark of compounds that interfere with gyrase function, either by blocking ATP hydrolysis (like novobiocin) or by stabilizing the cleavage complex (like ciprofloxacin). The degree of supercoiling can be visualized and quantified by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
Materials:
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds (dissolved in DMSO)
-
Stop Solution/Loading Dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Agarose, 1X TAE Buffer, Ethidium Bromide
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg per reaction), and sterile water.
-
Inhibitor Addition: Aliquot the master mix into reaction tubes. Add 1 µL of the test compound (at various concentrations) or DMSO (as a vehicle control) to the respective tubes.
-
Enzyme Titration (Control): A preliminary experiment should be run to determine the minimal amount of DNA gyrase required to achieve complete supercoiling of the substrate. This amount is defined as one unit of enzyme.
-
Initiate Reaction: Add 1 unit of pre-diluted E. coli DNA gyrase to each tube (except the 'no enzyme' negative control). Mix gently.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Terminate Reaction: Stop the reaction by adding the Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer. Run the gel at ~80V for 2-3 hours.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the band intensities for relaxed and supercoiled DNA. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Protocol 2: In Vitro Topoisomerase IV Decatenation Assay
Scientific Rationale: This assay assesses the primary function of Topoisomerase IV, which is to separate interlinked DNA circles (catenated DNA).[11] Kinetoplast DNA (kDNA), a large network of catenated DNA from trypanosomes, serves as an excellent substrate. Active Topo IV resolves this network into individual mini-circles. On an agarose gel, the large kDNA network remains in the well or migrates very slowly, while the released mini-circles migrate much faster into the gel. This provides a clear visual readout of enzyme activity and inhibition.
Materials:
-
E. coli or S. aureus Topoisomerase IV (ParC and ParE subunits)
-
Kinetoplast DNA (kDNA)
-
5X Topo IV Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM K-glutamate, 10 mM Mg-acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)[12]
-
Test compounds (dissolved in DMSO)
-
Stop Solution/Loading Dye
-
Agarose, 1X TAE Buffer, Ethidium Bromide
Step-by-Step Methodology:
-
Reaction Setup: Prepare a master mix on ice with 5X Assay Buffer, kDNA (e.g., 200 ng per reaction), and sterile water.
-
Inhibitor Addition: Aliquot the mix into reaction tubes and add 1 µL of the test compound or DMSO vehicle control.
-
Initiate Reaction: Add 1 unit of Topoisomerase IV (pre-determined by titration) to each reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel.
-
Visualization and Analysis: Stain and visualize the gel. The disappearance of the kDNA from the well and the appearance of mini-circles indicate enzyme activity. The IC50 is the inhibitor concentration that prevents 50% of kDNA from being decatenated.[13]
Protocol 3: Cell-Based Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: While enzymatic assays measure direct target engagement, the MIC assay determines the compound's effectiveness against whole bacterial cells.[1][14] It measures the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is critical as it accounts for factors like cell wall penetration, efflux pump activity, and compound stability in a biological matrix. Performing the assay on both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides crucial information about the compound's spectrum of activity.
Materials:
-
Bacterial strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and control antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL, typically corresponding to an optical density (OD600) of 0.08-0.1.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no drug) and a negative control (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) by naked eye inspection.[15][16]
Comparative Data Analysis (Hypothetical Data)
The following tables summarize plausible experimental outcomes for this compound, benchmarked against Ciprofloxacin and Novobiocin.
Table 1: In Vitro Enzymatic Inhibition (IC50, µM)
| Compound | E. coli DNA Gyrase | E. coli Topo IV | S. aureus Topo IV | Probable Mechanism |
|---|---|---|---|---|
| This compound | 0.85 | 1.5 | 0.50 | Dual, favors Gram+ Topo IV |
| Ciprofloxacin | 0.25 | 1.2 | 0.15 | Dual, favors Gram+ Topo IV |
| Novobiocin | 0.10 | >100 | >100 | Gyrase Specific (ATPase) |
Table 2: Cell-Based Antibacterial Activity (MIC, µg/mL)
| Compound | E. coli (Gram-negative) | S. aureus (Gram-positive) | Spectrum of Activity |
|---|---|---|---|
| This compound | 8 | 1 | Gram-positive skewed |
| Ciprofloxacin | 0.25 | 0.5 | Broad Spectrum |
| Novobiocin | 64 | 0.25 | Gram-positive |
Interpretation of Results
-
Potency and Target Specificity: Based on the hypothetical IC50 data, the test compound shows potent, dual inhibition of both DNA gyrase and topoisomerase IV, similar to Ciprofloxacin. Its slightly higher potency against S. aureus Topo IV (IC50 = 0.50 µM) compared to the E. coli enzymes suggests it might be more effective against Gram-positive pathogens. Novobiocin, as expected, is highly specific for DNA gyrase and shows no activity against Topo IV.
-
Spectrum of Activity: The MIC data supports the enzymatic findings. The test compound is significantly more active against Gram-positive S. aureus (MIC = 1 µg/mL) than Gram-negative E. coli (MIC = 8 µg/mL). This discrepancy between enzymatic potency and whole-cell activity against E. coli could be due to poor penetration through the outer membrane or active removal by efflux pumps, common challenges for drugs targeting Gram-negative bacteria. Ciprofloxacin demonstrates broad-spectrum activity, while Novobiocin's activity is largely confined to Gram-positive bacteria, consistent with its known properties.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically grounded approach to benchmarking the novel compound this compound. Based on our hypothetical data, the compound emerges as a promising lead with potent inhibitory activity against bacterial type II topoisomerases, exhibiting a preference for Gram-positive pathogens. Its dual-targeting mechanism is advantageous, as it may reduce the frequency of resistance development.
The presented protocols provide a self-validating system to generate reliable and comparable data. The causality behind each experimental choice is grounded in established principles of microbiology and enzymology.
Future experiments should include:
-
DNA Cleavage Assays: To confirm whether the compound, like fluoroquinolones, acts as a topoisomerase "poison" by stabilizing the enzyme-DNA cleavage complex.[17][18]
-
ATPase Assays: To definitively rule out an aminocoumarin-like mechanism of action by measuring its effect on the ATP hydrolysis activity of the GyrB subunit.
-
Resistance Studies: To determine the frequency of spontaneous resistance mutations in target bacteria.
-
Cytotoxicity Assays: To assess the compound's toxicity against mammalian cell lines to establish a preliminary therapeutic index.
By following this comprehensive benchmarking strategy, researchers can effectively evaluate the potential of this compound and rationally guide its further development as a potential next-generation antibacterial agent.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. inspiralis.com [inspiralis.com]
- 13. benchchem.com [benchchem.com]
- 14. protocols.io [protocols.io]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of synthetic routes for substituted pyrido[1,2-a]pyrimidin-4-ones
As a Senior Application Scientist, this guide provides a head-to-head comparison of prevalent synthetic routes for constructing substituted pyrido[1,2-a]pyrimidin-4-ones. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and versatile synthetic methodologies to access this privileged N-fused bicyclic heterocycle is of paramount importance to drug discovery and development professionals.[1]
This guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each route, evaluates their strengths and weaknesses with supporting data, and provides detailed experimental procedures to bridge theory with practice. We will compare classical condensation strategies with modern transition-metal-catalyzed and multicomponent reactions, offering a clear perspective on which route to choose for a given synthetic challenge.
Classical Approach: Acid-Catalyzed Condensation of 2-Aminopyridines
The most traditional and frequently employed route to pyrido[1,2-a]pyrimidin-4-ones involves the condensation of a 2-aminopyridine with a β-ketoester or a related 1,3-dicarbonyl compound.[1][4] This method, often requiring acidic catalysts or high temperatures, proceeds through an initial nucleophilic attack followed by cyclization and dehydration.
Mechanistic Insight
The reaction is typically initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second carbonyl group. A subsequent dehydration step then yields the aromatic pyrido[1,2-a]pyrimidin-4-one ring system. The use of a strong acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack.
Caption: Workflow for Classical Acid-Catalyzed Condensation.
Limitations
While straightforward, these conventional protocols often suffer from drawbacks such as harsh and corrosive reaction conditions, high temperatures, and a limited substrate scope, which can be incompatible with sensitive functional groups.[1]
Representative Protocol: Heteropolyacid-Catalyzed Synthesis
A more modern and efficient variation utilizes solid heteropolyacid catalysts, which offer both Brønsted and Lewis acid sites, enhancing catalytic activity under milder conditions.[5]
Experimental Protocol:
-
A mixture of 2-aminopyridine (1 mmol), ethyl acetoacetate (1 mmol), and the Al³⁺-exchanged tungstophosphoric acid catalyst Al₁H₀PW₁₂O₄₀ (0.05 g) is prepared.
-
The mixture is stirred at 120 °C for a specified time, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is separated by filtration, washed with ethyl acetate, dried, and can be reused.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography or recrystallization to afford the pure pyrido[1,2-a]pyrimidin-4-one derivative.[5]
Transition-Metal Catalysis: Copper-Catalyzed Tandem Approach
To overcome the limitations of classical methods, transition-metal catalysis has emerged as a powerful tool. A notable example is the one-pot tandem Copper(I)-catalyzed Ullmann-type C-N cross-coupling and intramolecular amidation.[1][6] This strategy offers a modular and efficient route from readily available starting materials.
Mechanistic Insight
This one-pot reaction involves two key copper-catalyzed steps. First, an Ullmann-type C-N cross-coupling occurs between a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester. The resulting intermediate then undergoes an intramolecular amidation, also catalyzed by the copper species, to form the pyrimidinone ring. This tandem process allows for the construction of the bicyclic system in a single operation.[1]
Caption: Copper-Catalyzed Tandem Synthesis Workflow.
Advantages and Scope
This protocol is distinguished by its operational simplicity, broad substrate scope, and good tolerance for various functional groups. It allows for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones in good to excellent yields and has been demonstrated on a gram scale.[1]
Representative Protocol: CuI-Catalyzed Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Experimental Protocol: [1]
-
To an oven-dried Schlenk tube, add 2-bromopyridine (0.2 mmol, 1.0 equiv), (Z)-ethyl 3-amino-3-phenylacrylate (0.24 mmol, 1.2 equiv), CuI (0.02 mmol, 10 mol%), L-proline (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 130 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to yield the product as a white solid (89% yield).[1]
Multicomponent Reactions (MCRs): A Strategy for Efficiency
Multicomponent reactions (MCRs) provide rapid access to complex molecules in a single step, aligning with the principles of green chemistry by minimizing waste and operational steps. Several one-pot, three-component syntheses of substituted 4H-pyrido[1,2-a]pyrimidines have been reported.[7][8][9]
General Strategy
A common MCR approach involves the condensation of a 2-aminopyridine, an aldehyde, and a third component like a ketone or another aldehyde, typically under acid catalysis.[7][8] These reactions proceed through a cascade of intermediates, rapidly building the heterocyclic core and introducing multiple points of diversity in one synthetic operation.
Advantages
The primary advantages of MCRs are their high atom economy, operational simplicity, and the ability to quickly generate libraries of structurally diverse compounds from readily available starting materials. This makes them particularly attractive for medicinal chemistry and drug discovery efforts.
Representative Protocol: Three-Component Condensation
-
To a solution of 2-aminopyridine (1 mmol) and an aldehyde (e.g., benzaldehyde, 1 mmol) in a suitable solvent, add a ketone (e.g., acetophenone, 1 mmol).
-
Add a catalytic amount of trifluoromethanesulfonic acid.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux) until completion as monitored by TLC.
-
Upon completion, perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue via column chromatography to obtain the highly substituted 4H-pyrido[1,2-a]pyrimidine.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields.[10][11][12] This technology can be applied to many of the existing synthetic routes for pyrido[1,2-a]pyrimidin-4-ones.
Principle and Application
Microwave energy efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature and pressure (in a sealed vessel), which accelerates reaction rates. This technique has been successfully applied to multicomponent reactions and nucleophilic substitution steps in the synthesis of pyrido[1,2-a]pyrimidine derivatives.[11][12][13]
Representative Protocol: Microwave-Assisted Amination
Experimental Protocol: [12]
-
A solution of a 4-chloro-pyridopyrimidine precursor (1 equiv) and a desired amine (1.2-1.5 equiv) in a suitable solvent (e.g., MeOH) is prepared in a microwave-safe reaction vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting residue is purified, typically by chromatography, to yield the N-substituted amino-pyridopyrimidine product.
Head-to-Head Comparison of Synthetic Routes
To provide a clear, objective comparison, the key features of each major synthetic route are summarized below.
| Feature | Classical Condensation | Cu-Catalyzed Tandem | Multicomponent Reactions (MCRs) | Microwave-Assisted Synthesis |
| Typical Yields | Moderate to Good | Good to Excellent[1] | Good to High[7] | Generally improves yields of conventional methods[13] |
| Reaction Conditions | High Temp, Acidic[1] | 130 °C, Base[1] | Often Mild, Acidic Catalyst[7] | High Temp/Pressure (Sealed Vessel) |
| Reaction Time | Hours to Days | ~24 hours[1] | Hours | Minutes to < 1 hour[12] |
| Substrate Scope | Limited[1] | Broad[1][6] | Broad, depends on specific MCR | Broad, applicable to various routes |
| Functional Group Tolerance | Moderate | Good[1][6] | Good | Good, short time minimizes side reactions |
| Operational Simplicity | Multi-step (workup) | One-Pot[1] | One-Pot, Simple[9] | Simple, specialized equipment needed |
| Key Advantage | Uses simple starting materials | Modularity, Good Scope | High efficiency, diversity-oriented | Drastic reduction in reaction time |
| Key Disadvantage | Harsh conditions, low scope | Requires metal catalyst, ligand | Can have complex product mixtures | Requires specialized equipment |
Conclusion and Strategic Recommendations
The synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones has evolved significantly from classical high-temperature condensations to sophisticated, mild, and highly efficient modern methodologies.
-
For rapid generation of a diverse library of analogues for initial screening, Multicomponent Reactions (MCRs) are the superior choice due to their one-pot nature and ability to incorporate multiple points of diversity.
-
For the modular synthesis of a specific, complex target with good functional group tolerance, the Copper-Catalyzed Tandem Reaction offers an excellent and reliable strategy with high yields.[1][6]
-
When using established protocols, the integration of Microwave-Assisted Synthesis should be strongly considered to accelerate the optimization and production phases of a project.
-
Classical Condensation methods, while foundational, are often superseded by modern techniques but can still be viable for simple, robust substrates where cost is a primary driver.
Future research will likely focus on developing catalytic asymmetric syntheses to access chiral pyrido[1,2-a]pyrimidin-4-one derivatives and further expanding the scope of green, atom-economical methods like C-H activation to construct this valuable heterocyclic core.
References
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts†,10.1039/C5RA22180C – 960化工网 [m.chem960.com]
- 6. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one
This document provides essential safety and logistical information for the proper handling and disposal of 9-Bromo-2-hydroxy-7-methylpyrido[1,2-a]pyrimidin-4-one (CAS No. 663619-90-7). As a brominated heterocyclic compound, this substance requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Compound Profile and Inferred Hazard Assessment
-
Halogenated Organic Compound : The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are often treated as hazardous waste due to their potential for environmental persistence and the possibility of forming toxic byproducts upon improper disposal or incineration.[1][2] Halogenated solvent wastes are typically more costly to dispose of and must always be segregated from non-halogenated waste streams.[1][2]
-
Pyridopyrimidine Core : The pyridopyrimidine scaffold is a common feature in molecules designed for biological activity, including potential antitumor and enzyme-inhibiting properties.[3][4] Compounds of this nature should be handled as potentially bioactive and toxic, even in the absence of specific toxicological data.
-
Physical Form : As a solid, the primary routes of accidental exposure are inhalation of dust and dermal contact. Procedures should focus on minimizing dust formation during handling.[5][6]
Based on these structural features, the following hazards should be assumed:
| Hazard Class | Inferred Risk | Rationale and Recommended Precautions |
| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | SDS for similar brominated heterocyclic compounds list acute toxicity warnings.[5][7] Avoid ingestion, skin contact, and inhalation of dust. Handle in a well-ventilated area or chemical fume hood.[6] |
| Skin Irritation | Category 2 | Structurally related compounds are known to cause skin irritation.[5][8] Always wear appropriate gloves and a lab coat. |
| Eye Irritation | Category 2 | Causes serious eye irritation.[5][8] Wear safety glasses or chemical splash goggles. |
| Environmental Hazard | Potentially Hazardous | Halogenated organic compounds can be persistent in the environment. Waste must not be released into the environment and should be disposed of as regulated chemical waste.[5] |
Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects against dust particles and potential splashes of solutions. |
| Hand Protection | Nitrile gloves | Provides a barrier against dermal contact. Double-gloving may be appropriate for larger quantities. |
| Body Protection | Fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood | All handling of the solid compound that may generate dust should be performed in a chemical fume hood to prevent inhalation.[1] |
Safe Handling Practices:
-
Ensure adequate ventilation at all times.[6]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. The fundamental rule is to keep halogenated waste separate from all other waste streams .[1][9][10]
Step-by-Step Protocol for Waste Collection
-
Select the Correct Waste Container :
-
Use only designated, compatible hazardous waste containers, preferably made of polyethylene.[11][12] The use of metal cans is not recommended as some halogenated compounds can dissociate to form acids that corrode metal.[12]
-
The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[9][13]
-
Ensure the container is stored in secondary containment (e.g., a spill tray) to mitigate potential leaks.[13]
-
-
Label the Container Before Use :
-
Deposit Waste :
-
Solid Waste : Carefully transfer any residual solid compound, contaminated weigh boats, or contaminated consumables (e.g., paper towels, gloves) into the designated solid halogenated waste container.
-
Liquid Waste : Solutions containing the compound (e.g., in organic solvents) must be collected in a designated liquid halogenated waste container.
-
-
Maintain a Log :
-
Keep a running list of all constituents and their approximate percentages added to the waste container. This is a regulatory requirement and is essential for the final disposal contractor.
-
-
Secure Storage :
Waste Stream Decision Workflow
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridopyrimidine derivatives as inhibitors of cyclic nucleotide synthesis: Application for treatment of diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
